Tolazamide
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDSBRTVNLOZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Record name | TOLAZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021358 | |
| Record name | Tolazamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tolazamide appears as white to off-white crystalline powder. Odorless or with a slight odor. (NTP, 1992), Solid | |
| Record name | TOLAZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolazamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014977 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER; FREELY SOL IN CHLOROFORM; SOL IN ACETONE; SIGHTLY SOL IN ALCOHOL, In water, 65.4 mg/l @ 30 °C, 3.08e-01 g/L | |
| Record name | TOLAZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolazamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLAZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tolazamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014977 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |
CAS No. |
1156-19-0 | |
| Record name | TOLAZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolazamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolazamide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolazamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tolazamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tolazamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolazamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolazamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLAZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LT1BRO48Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOLAZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tolazamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014977 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
322 to 336 °F (with decomposition) (NTP, 1992), 170-173 °C, 170 - 173 °C | |
| Record name | TOLAZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolazamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLAZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tolazamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014977 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Tolazamide on Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolazamide, a first-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta-cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound. It delves into the interaction of this compound with the ATP-sensitive potassium (K-ATP) channel, the subsequent cascade of intracellular events including membrane depolarization and calcium influx, and the ultimate exocytosis of insulin. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of diabetes drug development.
Introduction
This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs.[1][2] Its primary therapeutic effect is to lower blood glucose levels by augmenting insulin release from the functional beta-cells within the islets of Langerhans in the pancreas.[3][4] The efficacy of this compound is therefore dependent on the presence of viable beta-cells.[3] While its acute effects on insulin secretion are well-established, this guide will focus on the core molecular mechanism of action at the level of the pancreatic beta-cell.
Core Mechanism of Action: K-ATP Channel Modulation
The principal target of this compound in the pancreatic beta-cell is the ATP-sensitive potassium (K-ATP) channel.[4][5] This channel is a complex protein composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[6] The SUR1 subunit harbors the binding site for sulfonylurea drugs, including this compound.[5]
Binding to the Sulfonylurea Receptor 1 (SUR1)
Inhibition of the K-ATP Channel
The binding of this compound to SUR1 induces a conformational change in the K-ATP channel complex, leading to its closure.[4] In the resting state, open K-ATP channels allow for the efflux of potassium ions, which maintains the beta-cell membrane in a hyperpolarized state (around -70 mV).[9] By inhibiting the channel, this compound prevents this potassium efflux.
The inhibitory potency of this compound on the SUR1-containing K-ATP channel has been quantified, with a reported half-maximal inhibitory concentration (IC50) as described in the table below.
Cellular Consequences of K-ATP Channel Inhibition
The closure of K-ATP channels by this compound initiates a cascade of electrophysiological and ionic changes within the beta-cell, culminating in insulin secretion.
Membrane Depolarization
The reduction in outward potassium current due to K-ATP channel inhibition leads to a depolarization of the beta-cell plasma membrane.[5] This change in membrane potential from its resting state to a more positive value is a critical trigger for the subsequent events.
Activation of Voltage-Gated Calcium Channels
The membrane depolarization activates voltage-gated calcium channels (VGCCs) located on the beta-cell membrane.[4] These channels are sensitive to changes in membrane potential and open in response to depolarization, allowing for the influx of extracellular calcium ions (Ca2+) into the cytoplasm.[6]
Increase in Intracellular Calcium Concentration
The influx of Ca2+ through VGCCs leads to a significant increase in the intracellular free Ca2+ concentration.[10] This rise in cytosolic Ca2+ acts as a crucial second messenger in the process of insulin exocytosis.
Insulin Exocytosis
The elevated intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the beta-cell plasma membrane, a process known as exocytosis.[4] This fusion event results in the release of insulin into the bloodstream, thereby exerting its glucose-lowering effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related first-generation sulfonylureas. Due to the limited specific data for this compound, data for tolbutamide is included for comparative purposes.
| Parameter | Drug | Value | Cell Type/System | Reference |
| IC50 for SUR1 Inhibition | This compound | 4.2 µM | HEK293 cells transfected with human SUR1/Kir6.2 | [11] |
| Comparative Potency | This compound vs. Tolbutamide | 5-6.7 times more potent (mg for mg) | Clinical studies in diabetic patients | [3][12][13] |
| Parameter | Drug | High Affinity Binding Constant (Ka) | Low Affinity Binding Constant (Ka) | System | Reference |
| Binding to Human Serum Albumin | This compound | 4.3–6.0 × 10⁴ M⁻¹ | 4.9–9.1 × 10³ M⁻¹ | High-Performance Affinity Chromatography | [11] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique is used to directly measure the activity of K-ATP channels and the effect of this compound on ion currents.
-
Cell Preparation: Pancreatic beta-cells are isolated from animal models (e.g., rats or mice) or cultured insulin-secreting cell lines (e.g., INS-1) are used.
-
Recording Configuration: The whole-cell or inside-out patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate potassium currents. The intracellular solution typically contains a low concentration of ATP to keep the K-ATP channels open.
-
Drug Application: this compound is applied to the cell via the bath solution at varying concentrations.
-
Data Acquisition and Analysis: The current flowing through the K-ATP channels is recorded before and after the application of this compound. The dose-dependent inhibition of the channel can be determined by plotting the reduction in current as a function of this compound concentration, from which an IC50 value can be calculated.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This method allows for the visualization and quantification of changes in intracellular calcium levels in response to this compound.
-
Cell Preparation: Isolated beta-cells or islets are plated on glass coverslips.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Imaging: The coverslip is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Stimulation: A baseline fluorescence is recorded, after which this compound is added to the perfusion solution.
-
Data Analysis: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is recorded over time. The amplitude and kinetics of the calcium response to different concentrations of this compound can be quantified.
Islet Perifusion for Insulin Secretion Assay
This technique is used to measure the dynamic release of insulin from isolated pancreatic islets in response to stimulation with this compound.
-
Islet Isolation: Pancreatic islets are isolated from rodents by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Perifusion System: A perifusion system is used, which consists of a chamber to hold the islets and a pump to deliver a continuous flow of buffer over them.
-
Experimental Protocol:
-
A group of size-matched islets (typically 50-100) is placed in the perifusion chamber.
-
The islets are first perifused with a basal glucose buffer to establish a stable baseline of insulin secretion.
-
The perifusion buffer is then switched to one containing the desired concentration of this compound.
-
Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).
-
-
Insulin Measurement: The concentration of insulin in each collected fraction is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The insulin secretion rate is plotted over time to visualize the dynamic response to this compound. Dose-response curves can be generated by perifusing islets with different concentrations of the drug.
Radioligand Binding Assay for SUR1 Affinity
This assay is used to determine the binding affinity of this compound to its receptor, SUR1.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing SUR1 (e.g., insulinoma cell lines or isolated islets). This involves homogenization and centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled sulfonylurea with high affinity for SUR1, such as [3H]glibenclamide, is used.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of this compound for SUR1 can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound in pancreatic beta-cells.
Experimental Workflow: Islet Perifusion
Caption: Workflow for an islet perifusion experiment to measure insulin secretion.
Logical Relationship: K-ATP Channel Gating
Caption: Logical relationship of K-ATP channel gating states.
Conclusion
The mechanism of action of this compound on pancreatic beta-cells is a well-defined process initiated by its specific binding to the SUR1 subunit of the K-ATP channel. This leads to channel inhibition, membrane depolarization, and a subsequent influx of calcium, which ultimately drives the exocytosis of insulin. While the qualitative aspects of this pathway are clearly understood, further research to generate specific quantitative data for this compound, particularly regarding its dose-dependent effects on insulin secretion dynamics and beta-cell electrophysiology, would be beneficial for a more complete understanding and for the development of future diabetes therapies. This guide provides a solid foundation of the current knowledge and the experimental approaches necessary for such investigations.
References
- 1. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]
- 2. Sulfonylureas, First Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tolinase® this compound tablets, USP [dailymed.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. First-Gen Sulfonylureas Mnemonic for USMLE [pixorize.com]
- 9. Action potentials and insulin secretion: new insights into the role of Kv channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonylurea mimics the effect of glucose in inducing large amplitude oscillations of cytoplasmic Ca2+ in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Studies of this compound and Tolbutamide: Comparative Effectiveness of Control of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CLINICAL STUDIES OF this compound AND TOLBUTAMIDE: COMPARATIVE EFFECTIVENESS OF CONTROL OF DIABETES MELLITUS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Tolazamide
For Researchers, Scientists, and Drug Development Professionals
Tolazamide is a first-generation sulfonylurea oral blood-glucose-lowering agent used in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect is achieved by stimulating the release of insulin from pancreatic β-cells.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and metabolic pathways of this compound for research and development purposes.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the reaction of p-toluenesulfonamide with ethyl chloroformate in the presence of a base to form a tosylurethane intermediate. In the second step, this intermediate is heated with 1-aminohexamethyleneimine (also referred to as N-aminohexamethyleneimine or 1-amino-azepane), leading to the displacement of the ethoxy group to yield this compound.[7]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the Tosylurethane Intermediate
-
Dissolve p-toluenesulfonamide in a suitable solvent, such as acetone or pyridine.
-
Add a base, for example, potassium carbonate or pyridine, to the solution.
-
Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature.
-
Stir the mixture for a specified period to allow the reaction to go to completion.
-
Isolate the tosylurethane intermediate by filtration and wash with water to remove any remaining salts.
-
The intermediate can be purified further by recrystallization.
Step 2: Synthesis of this compound
-
Combine the tosylurethane intermediate with 1-aminohexamethyleneimine in a suitable reaction vessel.
-
Heat the mixture, which leads to the displacement of the ethoxy group and the formation of this compound.
-
After the reaction is complete, cool the mixture and isolate the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.
Caption: Synthesis pathway of this compound.
Chemical and Physical Properties
This compound is a white or creamy-white crystalline powder.[2][5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea | [8] |
| Molecular Formula | C₁₄H₂₁N₃O₃S | [8][9] |
| Molecular Weight | 311.40 g/mol | [8][10] |
| Melting Point | 165-173 °C | [5][10] |
| Solubility | - Very slightly soluble in water.[2][10] - Slightly soluble in alcohol.[2][10] - Soluble in acetone.[10] - Freely soluble in chloroform.[10] - ~30 mg/mL in DMSO and DMF.[9] - ~0.25 mg/mL in ethanol.[9] - 27.8 mg/100 mL at pH 6.0.[5] | [2][5][9][10] |
| pKa | 3.6 (at 25°C), 5.68 (at 37.5°C) | [10] |
| LogP | 2.69 | [8] |
| UV/Vis (λmax) | 229 nm | [9] |
Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be used for the qualitative and quantitative analysis of this compound. A typical method would involve a C8 or C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier.[11][12]
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) coupled with HPLC can be used for the identification and quantification of this compound and its metabolites.[11] Electrospray ionization (ESI) in positive mode is a common technique.[11]
-
Spectroscopy:
-
UV/Vis Spectroscopy: The UV spectrum of this compound in a suitable solvent can be recorded to determine its maximum absorbance (λmax).[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of this compound.
-
Mechanism of Action and Metabolism
Mechanism of Action
This compound is a sulfonylurea that lowers blood glucose levels in patients with type 2 diabetes.[4] Its primary mechanism of action is to stimulate the release of insulin from the pancreatic β-cells.[4][5][13] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[9][14][15] The binding of this compound to SUR1 leads to the closure of the KATP channel, which causes depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[4][16]
Caption: Mechanism of action of this compound.
Metabolism
This compound is extensively metabolized in the liver into five major metabolites.[4][5][17] These metabolites have varying degrees of hypoglycemic activity, ranging from 0% to 70% of the parent compound.[4][5][17] The primary route of excretion for these metabolites is through the urine, with about 85% of an administered dose being excreted renally and 7% in the feces over a five-day period.[5][17]
Caption: Metabolic pathway of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tolazolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound [medbox.iiab.me]
- 4. Pharmacology Of this compound [pharmacology-notes-free.blogspot.com]
- 5. DailyMed - this compound- this compound tablet [dailymed.nlm.nih.gov]
- 6. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C14H21N3O3S | CID 5503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound [drugfuture.com]
- 11. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicine.com [medicine.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Tolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. s3.pgkb.org [s3.pgkb.org]
A Technical Guide to the Historical Development and Discovery of First-Generation Sulfonylureas
This whitepaper provides a comprehensive overview of the pivotal moments and scientific investigations that led to the discovery and development of the first-generation sulfonylureas. Intended for researchers, scientists, and drug development professionals, this guide details the serendipitous observations, key experiments, and mechanistic insights that established this class of drugs as a cornerstone in the oral treatment of type 2 diabetes mellitus.
Historical Development: From Antibacterials to Antidiabetics
The journey to the first oral antidiabetic agents was not a direct path but a series of fortuitous observations and subsequent rigorous scientific inquiry. The story begins not in the field of endocrinology, but in the search for potent antibacterial agents.
The history of sulfonylureas began in 1937 with the observation of hypoglycemic activity in synthetic sulfur compounds.[1][2] However, the watershed moment occurred in 1942. Marcel Janbon, a French physician at the Montpellier Medical School, was treating typhoid patients with a novel sulfonamide, p-amino-sulfonamide-isopropyl-thiodiazole (IPTD or 2254RP).[1][2][3][4] He observed that several of his patients, particularly those who were emaciated, experienced severe hypoglycemic episodes, sometimes leading to convulsions and coma.[3][5]
This critical side effect was investigated by the French physiologist Auguste Loubatières.[3][5] Through a series of meticulous experiments starting in 1942 and detailed in his 1946 thesis, Loubatières demonstrated that these sulfonamide compounds exerted their glucose-lowering effect by stimulating the release of insulin from the pancreas.[1][2][6][7] He correctly hypothesized that these drugs required functional pancreatic β-cells to be effective and proposed their use in certain forms of diabetes.[1][7]
Despite these early discoveries, the development was fraught with challenges. The first sulfonylurea to be marketed was Carbutamide, synthesized in 1945 and initially tested as an antibacterial.[3][4] However, it was withdrawn from the market due to toxicity, including adverse effects on bone marrow.[4][8] This led to the development of less toxic derivatives. In 1956, Tolbutamide was introduced in Germany, becoming the first commercially successful first-generation sulfonylurea.[2][6][9] This was followed by the introduction of other agents in this class, including Chlorpropamide, Acetohexamide, and Tolazamide.[1][2][6] These drugs remained a primary therapy for type 2 diabetes for decades until the advent of more potent second-generation agents in the 1980s.[1][6]
| Year | Event | Key Individual(s)/Organization(s) | Significance |
| 1937 | Initial observation | Ruiz et al. | First notation of the hypoglycemic activity of synthetic sulfur compounds.[2] |
| 1942 | Serendipitous Discovery | Marcel Janbon | Observed severe hypoglycemia in typhoid patients treated with the sulfonamide 2254RP.[1][2][3][5] |
| 1942-1946 | Mechanistic Investigation | Auguste Loubatières | Confirmed that aryl sulfonylurea compounds stimulate insulin release from the pancreas, requiring functional β-cells.[1][6][7] |
| Early 1950s | First Marketed Sulfonylurea | Ernst Carstens (synthesis), Hellmuth Kleinsorge (trials) | Carbutamide was marketed but later withdrawn due to toxicity.[3][4][8] |
| 1956 | First Commercially Successful Sulfonylurea | - | Tolbutamide was introduced in Germany, marking the beginning of effective oral antidiabetic therapy.[2][6] |
| Late 1950s | Expansion of First-Generation Agents | - | Introduction of Chlorpropamide, Acetohexamide, and this compound.[1][2][6] |
Mechanism of Action: Targeting the Pancreatic K-ATP Channel
The primary therapeutic effect of sulfonylureas is to increase insulin secretion from pancreatic β-cells.[10][11] They achieve this by targeting a specific ion channel in the β-cell plasma membrane.
The principal target is the ATP-sensitive potassium (K-ATP) channel.[10] This channel is a complex of two protein subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1), which serves as the binding site for sulfonylureas.[10]
Under normal, basal glucose conditions, these K-ATP channels are open, allowing potassium ions (K+) to exit the cell. This maintains a hyperpolarized state of the cell membrane, which keeps voltage-gated calcium channels (VGCCs) closed and prevents insulin secretion.
The action of sulfonylureas bypasses the need for glucose metabolism to initiate insulin release. The signaling cascade is as follows:
-
Binding: The sulfonylurea molecule binds to the SUR1 subunit of the K-ATP channel.[10][12]
-
Channel Closure: This binding event induces the closure of the K-ATP channel, independent of intracellular ATP levels.[10][13]
-
Membrane Depolarization: The closure of the channel prevents the efflux of positively charged potassium ions, leading to a buildup of positive charge inside the cell and causing the cell membrane to depolarize.[12]
-
Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels. This allows an influx of extracellular calcium ions (Ca2+) into the β-cell.[10]
-
Insulin Exocytosis: The resulting increase in intracellular calcium concentration is the critical signal that triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis (release) of insulin into the bloodstream.[2][10]
While the primary effect is on insulin secretion, some studies have suggested that sulfonylureas may also have extra-pancreatic effects, such as increasing peripheral glucose utilization and enhancing tissue sensitivity to insulin.[8][13][14]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesonthenet.com [diabetesonthenet.com]
- 4. youthmedicaljournal.com [youthmedicaljournal.com]
- 5. bjd-abcd.com [bjd-abcd.com]
- 6. jcdonline.in [jcdonline.in]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beyondtype1.org [beyondtype1.org]
- 10. benchchem.com [benchchem.com]
- 11. Sulfonylureas, First Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sulfonylureas [www2.gvsu.edu]
- 14. mobile.fpnotebook.com [mobile.fpnotebook.com]
Metabolic Pathways and Active Metabolites of Tolazamide In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolazamide is a first-generation sulfonylurea oral hypoglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by stimulating insulin release from pancreatic β-cells. The in vivo disposition of this compound is characterized by extensive metabolism, leading to the formation of several metabolites, some of which retain pharmacological activity. A thorough understanding of these metabolic pathways and the activity of the resulting metabolites is crucial for comprehending its complete pharmacological profile, including efficacy and potential for drug-drug interactions. This guide provides a detailed overview of the metabolic fate of this compound in vivo, supported by quantitative data, experimental methodologies, and pathway visualizations.
Metabolic Pathways of this compound
In vivo, this compound undergoes biotransformation primarily in the liver. The main metabolic reactions are oxidation of the aromatic methyl group and hydroxylation of the hexahydroazepine ring. These processes result in the formation of five major metabolites that are principally excreted in the urine.[1][2] Following a single oral dose of radiolabeled this compound, approximately 85% of the dose is recovered in the urine and 7% in the feces over a five-day period, with the majority of urinary excretion occurring within the first 24 hours.[1][2]
The key metabolic pathways are:
-
Aromatic Methyl Group Oxidation: The p-tolyl methyl group of this compound is oxidized to a hydroxymethyl group, which is subsequently further oxidized to a carboxylic acid. This pathway leads to the formation of:
-
1-(hexahydroazepin-1-yl)-3-p-(hydroxymethylphenyl)sulfonylurea (Metabolite III)
-
1-(hexahydroazepin-1-yl)-3-p-(carboxyphenyl)sulfonylurea (Metabolite I)
-
-
Ring Hydroxylation: The hexahydroazepine (perhydroazepine) ring undergoes hydroxylation, primarily at the 4-position, resulting in:
-
1-(4-hydroxyhexahydroazepin-1-yl)-3-p-tolylsulfonylurea (Metabolite IV)
-
-
Urea Moiety Cleavage: A proportion of this compound undergoes cleavage of the sulfonylurea bridge, yielding:
-
p-toluenesulfonamide (Metabolite II)
-
An additional, labile and unidentified metabolite has also been reported.[2]
Active Metabolites
This compound is metabolized into several compounds, with the mixture of its five major metabolites exhibiting a range of hypoglycemic activity from 0% to 70% of the parent drug.[1] While specific activity levels for each metabolite are not definitively quantified in publicly available literature, it is established that several of these metabolites are pharmacologically active.[3][4] The term "active metabolites" in the context of this compound refers to those that contribute to the overall glucose-lowering effect. Based on general knowledge of sulfonylurea metabolism, the hydroxylated metabolites are likely to possess some degree of hypoglycemic activity, whereas the carboxylated and cleaved metabolites are typically less active or inactive.
Quantitative Data on this compound Metabolism
The relative abundance of this compound and its metabolites has been quantified in human urine. The following table summarizes the average percentage of an oral dose excreted as each compound within the first 24 hours.
| Compound | Metabolite Name | Average % of Dose in 0-24h Urine[2] |
| This compound (Parent Drug) | N/A | 7% |
| Metabolite I | 1-(hexahydroazepin-1-yl)-3-p-(carboxyphenyl)sulfonylurea | 17% |
| Metabolite II | p-toluenesulfonamide | 26% |
| Metabolite III | 1-(hexahydroazepin-1-yl)-3-p-(hydroxymethylphenyl)sulfonylurea | 10% |
| Metabolite IV | 1-(4-hydroxyhexahydroazepin-1-yl)-3-p-tolylsulfonylurea | 25% |
| Metabolite V | Labile, Unidentified Metabolite | 15% |
Visualizing Metabolic Pathways
The following diagrams illustrate the key metabolic transformations of this compound.
Experimental Protocols
The following sections outline representative methodologies for the in vivo study of this compound metabolism. These protocols are based on techniques cited in the literature for this compound and other xenobiotics.
Protocol 1: In Vivo Metabolism Study Using Radiolabeled this compound in Humans
Objective: To determine the excretion balance and identify major metabolites of this compound in humans.
Methodology:
-
Subject Recruitment and Dosing:
-
Recruit healthy human volunteers under institutional review board (IRB) approval.
-
Administer a single oral dose of tritium-labeled ([³H]) this compound.
-
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-12h, 12-24h, 24-48h, etc.) for up to 5 days.
-
Measure the total radioactivity in each sample using liquid scintillation counting to determine excretion balance.
-
-
Metabolite Profiling and Isolation from Urine:
-
Pool urine samples from each subject.
-
Perform chromatographic separation of the pooled urine using techniques such as paper chromatography or thin-layer chromatography (TLC).[2]
-
Detect radioactive spots using a radiochromatogram scanner.
-
For structural elucidation, isolate metabolites from bulk urine collections by crystallization.
-
-
Structure Determination:
-
Analyze the isolated crystalline metabolites using mass spectrometry (MS) and X-ray crystallography to confirm their molecular structures.[2]
-
Protocol 2: Quantification of this compound and Metabolites in Plasma/Serum by LC-MS/MS
Objective: To quantify the concentration of this compound and its major metabolites in plasma or serum over time.
Methodology:
-
Sample Collection:
-
Following administration of this compound to subjects, collect blood samples at various time points into appropriate anticoagulant tubes.
-
Centrifuge the blood to separate plasma or allow it to clot to obtain serum. Store samples at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma/serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or another sulfonylurea).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive or negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize precursor-to-product ion transitions for this compound and each metabolite.
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of this compound and its synthesized metabolites in a blank biological matrix.
-
Determine the concentrations in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Conclusion
The in vivo metabolism of this compound is a well-defined process involving oxidation and hydroxylation, leading to the formation of several metabolites. A significant portion of these metabolites are pharmacologically active, contributing to the overall therapeutic effect of the drug. The quantitative data on urinary excretion provides valuable insight into the relative importance of each metabolic pathway. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound's metabolic profile and the characterization of its metabolites, which is essential for optimizing its clinical use and for the development of new antidiabetic agents.
References
Tolazamide's Molecular Architecture and its Nexus with Hypoglycemic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolazamide, a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its molecular structure, which facilitates a targeted interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This interaction initiates a cascade of cellular events culminating in insulin exocytosis. This technical guide provides an in-depth exploration of the molecular and functional characteristics of this compound, detailing its structure-activity relationship, mechanism of action, and the experimental protocols used to elucidate its hypoglycemic properties. Quantitative data are systematically presented, and key cellular pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in diabetology and medicinal chemistry.
Molecular Structure of this compound
This compound is chemically designated as 1-(Hexahydro-1H-azepin-1-yl)-3-(p-tolylsulfonyl)urea.[1][2] Its molecular formula is C₁₄H₂₁N₃O₃S, with a molecular weight of 311.40 g/mol .[2] The structure is characterized by a central sulfonylurea core, which is essential for its hypoglycemic activity. This core is substituted with a p-tolyl group on one side and a seven-membered hexahydro-1H-azepin-1-yl (azepinyl) ring on the other.[1][2]
The key structural features are:
-
p-Tolyl Group: An aromatic ring with a methyl group in the para position. This lipophilic group contributes to the binding affinity of the molecule.
-
Sulfonylurea Moiety (-SO₂NHCONH-): This is the pharmacophore responsible for the primary biological activity of all sulfonylurea drugs.[3]
-
Azepinyl Ring: A seven-membered saturated heterocyclic amine. The nature of this substituent influences the potency and pharmacokinetic properties of the drug.[4]
Structure-Activity Relationship (SAR) and Hypoglycemic Effect
The hypoglycemic activity of this compound is a direct consequence of its molecular structure, which dictates its binding to the SUR1 receptor.
-
The Sulfonylurea Core: The acidic sulfonylurea moiety is crucial for binding to the SUR1 subunit.[3] It acts as a hydrogen bond donor and acceptor, forming key interactions within the binding pocket of the receptor.
-
The p-Tolyl Substituent: This group occupies a hydrophobic pocket in the SUR1 receptor. The methyl group at the para position is optimal for this interaction.
-
The Azepinyl Ring: The size and lipophilicity of the N-substituent on the urea group significantly impact the drug's potency. This compound's seven-membered azepinyl ring confers greater potency compared to the n-butyl group of its predecessor, tolbutamide.[1] Clinical studies have shown this compound to be approximately 5 to 6.7 times more potent than tolbutamide on a milligram basis.[1][5] This enhanced potency is likely due to more favorable steric and hydrophobic interactions within the SUR1 binding site.
Metabolism also plays a role in the duration of action. While tolbutamide undergoes rapid benzylic oxidation to an inactive metabolite, this compound's metabolism can involve hydroxylation of the azepinyl ring, resulting in metabolites that retain some hypoglycemic activity (ranging from 0% to 70% of the parent compound), contributing to its longer duration of action.[4][5]
Mechanism of Action: From Receptor Binding to Insulin Secretion
This compound exerts its primary effect by stimulating insulin release from pancreatic β-cells.[1] This process is dependent on the presence of functional β-cells.[1] The mechanism can be dissected into the following key steps:
-
Binding to SUR1: this compound binds with high affinity to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1]
-
K-ATP Channel Closure: This binding event inhibits the channel's activity, closing the pore formed by the Kir6.2 subunits and reducing the efflux of potassium ions (K⁺).[1]
-
Membrane Depolarization: The reduction in K⁺ efflux leads to the depolarization of the β-cell membrane.
-
Calcium Influx: The change in membrane potential opens voltage-gated Ca²⁺ channels, causing an influx of extracellular calcium ions.[1]
-
Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[1]
While the primary mechanism is the stimulation of insulin secretion, some evidence suggests potential extrapancreatic effects, such as enhancing peripheral insulin sensitivity, although this is considered a secondary contribution to its overall hypoglycemic effect.[1]
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: Signaling cascade of this compound in pancreatic β-cells.
Quantitative Data
The following tables summarize key quantitative parameters related to the activity and properties of this compound.
Table 1: Receptor Interaction and In Vitro Activity
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| IC₅₀ (SUR1 Inhibition) | 4.2 µM | HEK293 cells transfected with human SUR1/Kir6.2 | [6] |
| Kᵢ (SUR1 Inhibition, Tolbutamide) | ~5 µM | Xenopus oocytes expressing Kir6.2/SUR1 |[6] |
Table 2: Comparative Potency and Pharmacokinetics
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Relative Potency vs. Tolbutamide | 5-6.7 times more potent (mg for mg) | Human | [1][5] |
| Biological Half-life (t½) | ~7 hours | Human | [5] |
| Time to Peak Serum Concentration | 3-4 hours | Human | [5] |
| Hypoglycemic Activity of Metabolites | 0 - 70% of parent compound | Human |[5] |
Table 3: Binding to Human Serum Albumin (HSA)
| Parameter | Binding Site | Value (Kₐ, M⁻¹) | Reference |
|---|---|---|---|
| Binding Constant (Normal HSA) | High-affinity sites | 4.3 - 6.0 x 10⁴ | [7] |
| | Low-affinity sites | 4.9 - 9.1 x 10³ |[7] |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay quantifies the ability of this compound to stimulate insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.
Methodology:
-
Cell/Islet Culture: Culture β-cells to ~80% confluency or isolate pancreatic islets from rodents using collagenase digestion.
-
Pre-incubation: Wash the cells/islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate. Incubate for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (2.8 mM) - Negative control
-
High glucose (16.7 mM) - Positive control
-
Low glucose + Vehicle (e.g., DMSO) - Vehicle control
-
Low glucose + various concentrations of this compound
-
-
Incubation: Incubate the cells/islets for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant (which contains the secreted insulin).
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Normalization: Lyse the remaining cells/islets to measure total protein or DNA content. Normalize the secreted insulin values to the total protein/DNA to account for variations in cell number.
In Vivo Hypoglycemic Activity Assessment in a Diabetic Rat Model
This protocol assesses the blood glucose-lowering effect of this compound in an animal model of type 2 diabetes.
Methodology:
-
Induction of Diabetes:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 40-65 mg/kg, dissolved in a cold citrate buffer (pH 4.5).
-
Confirm diabetes after 72 hours by measuring tail-vein blood glucose. Animals with fasting blood glucose >200 mg/dL are considered diabetic.
-
-
Animal Grouping: Divide the diabetic rats into groups (n=6-8 per group):
-
Diabetic Control (Vehicle)
-
This compound-treated groups (e.g., 25, 50, 100 mg/kg)
-
Positive Control (e.g., Glibenclamide 5 mg/kg)
-
-
Drug Administration: Administer this compound (suspended in a vehicle like 0.5% carboxymethylcellulose) or vehicle orally via gavage.
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at time 0 (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Measure blood glucose levels using a calibrated glucometer.
-
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the percentage reduction in blood glucose compared to the diabetic control group.
Workflow for In Vivo Hypoglycemic Assessment
Caption: Experimental workflow for in vivo evaluation of this compound.
Conclusion
The hypoglycemic activity of this compound is a well-defined interplay between its molecular structure and its targeted biological function. The sulfonylurea pharmacophore, optimized with a p-tolyl and a uniquely potent azepinyl group, enables effective inhibition of the K-ATP channel in pancreatic β-cells, leading to insulin secretion. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the continued study of this compound and the development of novel antidiabetic agents. Understanding these fundamental principles is critical for researchers aiming to refine existing therapies and discover new molecular entities for the treatment of type 2 diabetes.
References
- 1. CLINICAL STUDIES OF this compound AND TOLBUTAMIDE: COMPARATIVE EFFECTIVENESS OF CONTROL OF DIABETES MELLITUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating the Extrapancreatic Effects of Tolazamide in Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolazamide, a first-generation sulfonylurea, has long been utilized in the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a growing body of evidence highlights its significant extrapancreatic effects on glucose metabolism. This technical guide provides a comprehensive overview of these effects, focusing on the liver, adipose tissue, and skeletal muscle. We delve into the quantitative impact of this compound on key metabolic processes, including hepatic glucose production, peripheral glucose uptake, and glycogen synthesis. Detailed experimental protocols for investigating these effects are provided, alongside visualizations of the implicated signaling pathways and experimental workflows, to facilitate further research and drug development in this area.
Introduction
The therapeutic efficacy of sulfonylureas in type 2 diabetes has traditionally been attributed to their insulinotropic properties. However, long-term clinical observations and dedicated research have revealed that these agents, including this compound, exert beneficial effects on glucose homeostasis that are independent of their ability to stimulate insulin release. These extrapancreatic actions are crucial for a complete understanding of their therapeutic profile and for the development of novel anti-diabetic agents with targeted mechanisms. This guide focuses on elucidating the direct and indirect actions of this compound on key metabolic tissues outside the pancreas, providing a technical resource for the scientific community.
Extrapancreatic Effects of this compound on Glucose Metabolism
This compound modulates glucose metabolism in several key extrapancreatic tissues, primarily the liver, adipose tissue, and skeletal muscle. These effects contribute to its overall glucose-lowering efficacy.
Hepatic Effects
The liver plays a central role in maintaining glucose homeostasis through the processes of gluconeogenesis (glucose synthesis) and glycogenolysis (glycogen breakdown). This compound has been shown to directly impact these pathways.
In vitro studies using rat liver explants have demonstrated that this compound can directly inhibit hepatic gluconeogenesis and ketogenesis.[1] This effect is observed even in the absence of insulin, suggesting a direct action on hepatocytes. Therapeutic concentrations of this compound have been shown to significantly curtail hepatic gluconeogenesis.[1]
Effects on Adipose Tissue
Adipose tissue is a critical site for glucose uptake and storage. This compound has been found to enhance insulin sensitivity in adipocytes.
Studies on isolated rat adipocytes have revealed that this compound potentiates insulin-stimulated hexose transport.[2] This effect is achieved through a post-receptor mechanism, meaning it does not alter the number or affinity of insulin receptors but rather enhances the signaling cascade downstream of receptor binding.[2] The potentiation of glucose uptake by approximately 30% in the presence of insulin highlights a significant extrapancreatic action of the drug.[2]
Effects on Skeletal Muscle
Skeletal muscle is the primary site of insulin-mediated glucose disposal. While direct quantitative data on the effects of this compound on muscle glucose uptake is less abundant in the readily available literature, the overall improvement in glycemic control observed with this compound treatment in clinical settings suggests a potential impact on muscle tissue. Sulfonylureas, as a class, are believed to increase peripheral glucose utilization, and this is largely attributed to their effects on skeletal muscle.
Quantitative Data on the Extrapancreatic Effects of this compound
The following tables summarize the quantitative effects of this compound on key metabolic parameters in extrapancreatic tissues, as reported in scientific literature.
Table 1: Effect of this compound on Hepatic Glucose and Ketone Metabolism in Rat Liver Explants [1]
| Condition | This compound Concentration | Parameter | Percentage Inhibition |
| Normal (Control) Liver | 40 µg/mL (Therapeutic) | Gluconeogenesis | 74% |
| Diabetic Liver | 40 µg/mL (Therapeutic) | Gluconeogenesis | No significant alteration |
| Normal (Control) Liver | 400 µg/mL (High) | Gluconeogenesis | 56% |
| Diabetic Liver | 400 µg/mL (High) | Gluconeogenesis | 51% |
| Normal (Control) Liver | 40 µg/mL (Therapeutic) | Ketogenesis | 32% |
| Diabetic Liver | 40 µg/mL (Therapeutic) | Ketogenesis | 39% |
Table 2: Effect of this compound on Glucose Transport in Isolated Rat Adipocytes [2]
| Condition | This compound Concentration | Parameter | Effect |
| Basal (No Insulin) | Therapeutic | Hexose Uptake | No significant change |
| Insulin-Stimulated | Therapeutic | Hexose Uptake | Potentiation by ~30% |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the extrapancreatic effects of this compound.
In Vitro Investigation of this compound's Effect on Hepatic Gluconeogenesis
This protocol is based on methodologies used in studies with rat liver explants.
Objective: To determine the direct effect of this compound on the rate of gluconeogenesis in isolated liver tissue.
Materials:
-
Male Sprague-Dawley rats (200-250g), fasted for 24 hours.
-
Krebs-Ringer bicarbonate buffer (pH 7.4) supplemented with 2% bovine serum albumin (BSA) and a mixture of gluconeogenic precursors (e.g., 10 mM lactate and 1 mM pyruvate).
-
This compound stock solution (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1% in the incubation medium).
-
[U-¹⁴C]Lactate or other suitable radiolabeled gluconeogenic precursor.
-
Scintillation counter and vials.
-
Water bath incubator.
-
Tissue slicer.
Procedure:
-
Animal Preparation: Euthanize fasted rats according to approved animal care protocols.
-
Liver Excision and Slicing: Rapidly excise the liver and place it in ice-cold Krebs-Ringer bicarbonate buffer. Prepare thin liver slices (0.3-0.5 mm) using a tissue slicer.
-
Incubation: Pre-incubate liver slices in Krebs-Ringer bicarbonate buffer for 30 minutes at 37°C to deplete endogenous glycogen.
-
Experimental Incubation: Transfer the liver slices to fresh buffer containing the gluconeogenic precursors and [U-¹⁴C]Lactate. Add this compound at desired concentrations (e.g., 40 µg/mL and 400 µg/mL) to the treatment groups. A control group without this compound should be included.
-
Incubate the flasks for 60-120 minutes at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding perchloric acid to the medium.
-
Glucose Isolation and Measurement: Isolate the newly synthesized [¹⁴C]glucose from the medium using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the isolated [¹⁴C]glucose using a scintillation counter. The rate of gluconeogenesis is expressed as micromoles of glucose produced per gram of liver tissue per hour.
Assessment of this compound's Effect on Glucose Transport in Isolated Adipocytes
This protocol is adapted from methods used to study glucose transport in rat adipocytes.
Objective: To evaluate the effect of this compound on basal and insulin-stimulated glucose transport in isolated adipocytes.
Materials:
-
Male Wistar rats (150-200g).
-
Collagenase (Type I).
-
Krebs-Ringer bicarbonate buffer with 4% BSA.
-
Insulin.
-
This compound.
-
2-deoxy-[³H]glucose or 3-O-methyl-[¹⁴C]glucose (non-metabolizable glucose analogs).
-
Silicone oil.
-
Microcentrifuge tubes.
Procedure:
-
Adipocyte Isolation: Isolate adipocytes from the epididymal fat pads of rats by collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated adipocytes in Krebs-Ringer bicarbonate buffer in the presence or absence of this compound at a therapeutic concentration for a specified period (e.g., 2 hours).
-
Insulin Stimulation: For the insulin-stimulated groups, add insulin (e.g., 100 nM) during the last 15 minutes of the pre-incubation period.
-
Glucose Transport Assay: Initiate the glucose transport measurement by adding the radiolabeled glucose analog to the cell suspension.
-
Incubation: Incubate for a short period (e.g., 3-5 minutes) at 37°C.
-
Termination of Uptake: Stop the transport by adding an ice-cold stop solution containing a glucose transport inhibitor (e.g., cytochalasin B).
-
Separation: Separate the adipocytes from the incubation medium by centrifugation through a layer of silicone oil.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The rate of glucose transport is expressed as picomoles of glucose analog taken up per minute per milligram of lipid.
Signaling Pathways and Experimental Workflows
The extrapancreatic effects of this compound are mediated through the modulation of specific intracellular signaling pathways.
Post-Receptor Signaling in Adipose Tissue
This compound potentiates insulin's effect on glucose uptake in adipocytes via a post-receptor mechanism. While the precise molecular targets of this compound are not fully elucidated, the pathway likely involves components of the insulin signaling cascade downstream of the insulin receptor.
Figure 1: Postulated post-receptor signaling pathway of this compound in adipocytes.
Experimental Workflow for Investigating Hepatic Effects
The following diagram illustrates the experimental workflow for studying the impact of this compound on hepatic gluconeogenesis.
Figure 2: Experimental workflow for hepatic gluconeogenesis assay.
Conclusion
The extrapancreatic effects of this compound play a significant role in its overall antihyperglycemic action. Its ability to directly inhibit hepatic glucose production and potentiate insulin-stimulated glucose uptake in adipose tissue contributes to improved glycemic control in patients with type 2 diabetes. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular mechanisms underlying these extrapancreatic effects will be crucial for the development of more targeted and effective therapies for metabolic diseases. A deeper understanding of the post-receptor signaling pathways modulated by this compound in skeletal muscle remains a key area for future research.
References
Tolazamide's Binding Affinity to Sulfonylurea Receptor 1 (SUR1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of tolazamide, a first-generation sulfonylurea, to its primary target, the Sulfonylurea Receptor 1 (SUR1). SUR1 is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells, and the interaction of this compound with this receptor is the core mechanism of its glucose-lowering effect in the treatment of type 2 diabetes.[1] This document details the quantitative binding data, in-depth experimental protocols for assessing binding affinity, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of this compound to SUR1
The binding affinity of this compound to the SUR1 subunit of the K-ATP channel has been characterized primarily by its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the SUR1/Kir6.2 channel's activity. For comparative purposes, the inhibition constant (Ki) of a structurally similar first-generation sulfonylurea, tolbutamide, is also presented.
| Compound | Receptor Target | Cell Line | Binding Parameter | Value | Reference |
| This compound | SUR1/Kir6.2 Channel | HEK293 | IC50 | 4.2 µM | [2][3] |
| Tolbutamide | SUR1/Kir6.2 Channel | Xenopus oocytes | Ki | ~5 µM |
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by binding to the SUR1 subunit of the K-ATP channel on pancreatic β-cells. This binding event initiates a cascade of intracellular events leading to insulin secretion. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound-mediated insulin secretion.
Experimental Protocols
The determination of this compound's binding affinity to SUR1 is typically achieved through radioligand displacement assays. These assays measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the SUR1 receptor.
Membrane Preparation from SUR1-Expressing Cells
Objective: To isolate cell membranes containing the SUR1/Kir6.2 channel complex.
Materials:
-
HEK293 cells transfected with human SUR1 and Kir6.2
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold
-
Dounce homogenizer
-
High-speed centrifuge
Procedure:
-
Culture HEK293 cells expressing the SUR1/Kir6.2 channel to a high density.
-
Harvest the cells by scraping and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
Radioligand Displacement Assay
Objective: To determine the IC50 value of this compound for the SUR1 receptor.
Materials:
-
Prepared cell membranes expressing SUR1/Kir6.2
-
Radiolabeled ligand (e.g., [³H]glibenclamide)
-
Unlabeled this compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known SUR1 ligand, e.g., glibenclamide)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled glibenclamide
-
Competition: Membranes + Radioligand + Varying concentrations of this compound
-
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Experimental Workflow: Radioligand Displacement Assay
The following diagram outlines the key steps in a typical radioligand displacement assay to determine the binding affinity of this compound to SUR1.
Caption: Workflow for a radioligand displacement assay.
References
Preclinical Safety and Toxicology Profile of Tolazamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Tolazamide, a first-generation sulfonylurea used in the management of type 2 diabetes. The information herein is intended to support research, development, and regulatory activities related to this compound.
Executive Summary
This compound has been evaluated in a range of preclinical toxicology studies to characterize its safety profile. Key findings indicate that it is not carcinogenic in long-term bioassays in rats and mice. Reproductive toxicology studies in rats have shown some effects on litter size at high doses, but no teratogenic effects have been observed. The primary pharmacological effect of this compound, and a key consideration in its toxicological profile, is its potential to induce hypoglycemia. However, specific quantitative data from acute, subchronic, and chronic toxicity studies, as well as comprehensive genotoxicity and safety pharmacology data, are not extensively available in the public domain. This guide summarizes the available information and highlights areas where data is limited.
Mechanism of Action
This compound is an oral hypoglycemic agent that primarily acts by stimulating insulin release from pancreatic β-cells. This action is dependent on the presence of functional β-cells. The mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.
Toxicology Profile
Acute Toxicity
Experimental Protocol (General - OECD 401):
-
Test Species: Rat or mouse.
-
Route of Administration: Oral gavage.
-
Dose Levels: A range of doses to determine the dose causing 50% mortality (LD50).
-
Observation Period: At least 14 days.
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
Subchronic and Chronic Toxicity
Information on the No Observed Adverse Effect Level (NOAEL) from 90-day subchronic oral toxicity studies in rodents and non-rodents (e.g., dogs) is not publicly available for this compound. Similarly, detailed histopathological findings from long-term studies are limited.
A 103-week carcinogenicity bioassay was conducted in both rats and mice.
Data Presentation: Chronic Toxicity and Carcinogenicity
| Study | Species | Duration | Findings | Citation |
| Carcinogenicity Bioassay | Fischer 344 Rats | 103 weeks | No evidence of carcinogenicity. | [1][2] |
| Carcinogenicity Bioassay | B6C3F1 Mice | 103 weeks | No evidence of carcinogenicity. | [2] |
Experimental Protocol (General - OECD 451: Carcinogenicity Studies):
-
Test Species: Typically rats and mice.
-
Route of Administration: Usually dietary or via gavage.
-
Dose Levels: At least three dose levels plus a control group. The highest dose should induce minimal toxicity without significantly altering lifespan.
-
Duration: 18-24 months for mice and 24 months for rats.
-
Endpoints: Survival, clinical signs, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of all organs and tissues.
Genetic Toxicology
Specific results for this compound from a standard battery of genotoxicity tests (Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test) are not available in the public domain.
Experimental Protocols (General):
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts). The test compound is incubated with the bacterial strains, with and without metabolic activation (S9 mix), and the number of revertant colonies is counted.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells are treated with the test substance at various concentrations, with and without metabolic activation, and metaphase chromosomes are examined for aberrations.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test evaluates the potential of a substance to induce chromosomal damage in vivo. Rodents are treated with the test substance, and bone marrow or peripheral blood is collected to assess the frequency of micronucleated erythrocytes.
Reproductive and Developmental Toxicology
This compound has been evaluated for its effects on reproduction and development in rats.
Data Presentation: Reproductive and Developmental Toxicology
| Study Type | Species | Dose | Findings | Citation |
| Teratogenicity | Rat | 10 times the human dose | Decreased litter size. | [1] |
| Teratogenicity | Rat | 10 times the human dose | No teratogenic effects in the offspring. | [1] |
Experimental Protocol (General - OECD 414: Prenatal Developmental Toxicity Study):
-
Test Species: Typically rats or rabbits.
-
Route of Administration: Oral or other relevant route.
-
Dose Levels: At least three dose levels plus a control group, with the highest dose inducing some maternal toxicity.
-
Treatment Period: Throughout the period of organogenesis.
-
Endpoints: Maternal clinical signs, body weight, food consumption, and reproductive outcomes. Fetal evaluations include external, visceral, and skeletal examinations for malformations and variations.
Safety Pharmacology
Specific studies on the effects of this compound on the cardiovascular, respiratory, and central nervous systems are not publicly available. The ICH S7A guideline recommends a core battery of safety pharmacology studies to investigate the potential undesirable pharmacodynamic effects of a substance on these vital functions before first-in-human administration.
Experimental Protocols (General - ICH S7A):
-
Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs) to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval.
-
Respiratory System: Studies in conscious, unrestrained animals (e.g., rats) using whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.
-
Central Nervous System: A functional observational battery (FOB) or a modified Irwin test in rodents to assess effects on behavior, coordination, sensory and motor reflexes, and body temperature.
Discussion and Conclusion
The available preclinical data for this compound indicate a lack of carcinogenic potential in long-term studies in rats and mice. While high doses have been associated with reduced litter size in rats, the compound did not demonstrate teratogenic effects. The most prominent toxicological concern, stemming from its primary pharmacological action, is hypoglycemia.
Significant gaps exist in the publicly available preclinical safety database for this compound. The absence of quantitative data from acute, subchronic, and chronic toxicity studies, as well as the lack of specific genotoxicity and safety pharmacology data, limits a comprehensive modern assessment of its toxicological profile. For a drug developed several decades ago, it is plausible that such studies were conducted to the standards of the time, but the detailed results are not readily accessible.
For drug development professionals, this highlights the importance of either generating new data according to current regulatory standards or conducting thorough literature and database searches beyond the public domain when considering this compound or its analogs for new therapeutic applications.
References
The Role of Tolazamide in Stimulating Insulin Secretion from Islets of Langerhans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of tolazamide, a first-generation sulfonylurea, in stimulating insulin secretion from pancreatic β-cells. It delves into the primary signaling pathway involving the ATP-sensitive potassium (KATP) channel, the role of the sulfonylurea receptor 1 (SUR1), and the subsequent cascade of events leading to insulin exocytosis. This document summarizes key quantitative data from preclinical and clinical studies, offers detailed experimental protocols for investigating this compound's effects, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of diabetes drug development.
Introduction
This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, utilized in the management of type 2 diabetes mellitus.[1][2][3][4][5] Its principal therapeutic effect is the potentiation of insulin release from the β-cells of the pancreatic islets of Langerhans.[1][3][5][6][7][8] This action is critically dependent on the presence of functional β-cells.[1][6][7][8] While long-term administration may involve extrapancreatic effects, such as a reduction in basal hepatic glucose production and enhanced peripheral insulin sensitivity, the acute and primary mechanism of action remains the stimulation of insulin secretion.[6][7][8][9]
Core Mechanism of Action: The KATP Channel Pathway
The insulinotropic action of this compound is mediated through its interaction with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[5][10][11] These channels are complex hetero-octameric structures composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits.[11][12] In pancreatic β-cells, the SUR isoform is SUR1.[10][13]
The key steps in this compound-induced insulin secretion are as follows:
-
Binding to SUR1: this compound binds with high affinity to the SUR1 subunit of the KATP channel.[13] This binding is a critical initiating event.
-
KATP Channel Closure: The binding of this compound to SUR1 induces a conformational change that leads to the closure of the KATP channel pore (Kir6.2).[5][13]
-
Membrane Depolarization: The closure of the KATP channels inhibits the efflux of potassium ions (K+), leading to a depolarization of the β-cell membrane.[6][13]
-
Calcium Influx: The membrane depolarization activates voltage-dependent calcium channels (VDCCs).[6][13] This activation results in an influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm.
-
Insulin Exocytosis: The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[6][13] This process involves the fusion of the granules with the plasma membrane and the subsequent release of insulin into the bloodstream.
Quantitative Analysis of this compound's Effects
The efficacy of this compound in stimulating insulin secretion is dose-dependent. While specific dose-response curves for this compound from in vitro islet studies are not extensively detailed in recent literature, data from clinical studies and comparisons with other sulfonylureas provide insight into its potency and clinical effects.
Table 1: Clinical Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Onset of Action | Within 20 minutes | [1] |
| Peak Hypoglycemic Effect (Fasting Diabetics) | 4 to 6 hours | [7][8] |
| Duration of Maximal Hypoglycemic Effect | ~10 hours | [8] |
| Biological Half-life | ~7 hours | [1][7] |
| Initial Daily Dosage (Fasting Blood Glucose <200 mg/dL) | 100 mg | [2][9] |
| Initial Daily Dosage (Fasting Blood Glucose >200 mg/dL) | 250 mg | [2][9] |
| Maximum Daily Dosage | 1000 mg (500 mg b.i.d.) | [2] |
Table 2: Comparative Efficacy of this compound
| Comparison | Finding | Reference |
| Potency vs. Tolbutamide | 6.7 times more potent on a milligram basis in normal subjects. | [8] |
| Effect on Insulin Secretory Response | Restores the normal insulin secretory response pattern in maturity-onset diabetics. | [14] |
| Combination Therapy (with Insulin) | Decreases insulin dosage requirements while maintaining metabolic control. | [15][16] |
Experimental Protocols
Investigating the effects of this compound on insulin secretion from islets of Langerhans requires specific in vitro and ex vivo methodologies. Below are detailed protocols for two key experimental approaches.
Islet of Langerhans Isolation and Culture
This protocol describes the isolation of pancreatic islets from rodents, which can then be used for various in vitro assays.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ficoll gradient solutions (or similar density gradient medium)
-
Sterile surgical instruments
Procedure:
-
Pancreas Perfusion: Anesthetize the rodent and perform a laparotomy. Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution.
-
Pancreas Digestion: Excise the distended pancreas, place it in a conical tube with additional collagenase solution, and incubate in a 37°C water bath with gentle shaking until the tissue is digested.
-
Islet Purification: Wash the digested tissue with HBSS to stop the collagenase activity. Purify the islets from the acinar tissue using a density gradient centrifugation (e.g., Ficoll gradient).
-
Islet Culture: Hand-pick the purified islets under a stereomicroscope. Culture the islets in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
Islet Perifusion for Insulin Secretion Assay
This dynamic assay allows for the measurement of insulin secretion over time in response to various secretagogues.
Materials:
-
Isolated and cultured islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations
-
This compound stock solution
-
Perifusion system (e.g., Brandel Suprafusion System)
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
System Setup: Prime the perifusion system with KRB buffer.
-
Islet Loading: Place a batch of cultured islets (e.g., 20-30 islets) into the perifusion chambers.
-
Basal Secretion: Perifuse the islets with low-glucose KRB buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate. Collect fractions at regular intervals (e.g., every 1-2 minutes).
-
Stimulation: Switch the perifusion medium to a stimulatory solution containing the desired concentration of this compound and glucose. Continue collecting fractions.
-
Return to Basal: Switch back to the low-glucose KRB buffer to observe the return to basal secretion.
-
Insulin Measurement: Quantify the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data Analysis: Plot insulin secretion rate versus time to visualize the secretory profile in response to this compound.
Conclusion
This compound remains a significant tool for understanding the fundamental mechanisms of insulin secretion. Its well-characterized action on the SUR1 subunit of the KATP channel provides a clear model for stimulus-secretion coupling in pancreatic β-cells. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of sulfonylurea action and to explore novel therapeutic strategies for type 2 diabetes. The continued study of compounds like this compound is essential for refining our knowledge of islet physiology and pathology.
References
- 1. youtube.com [youtube.com]
- 2. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]
- 3. minicule.com [minicule.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Articles [globalrx.com]
- 6. Pharmacology Of this compound [pharmacology-notes-free.blogspot.com]
- 7. Tolinase® this compound tablets, USP [dailymed.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. This compound [glowm.com]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. Glucose and insulin secretory response patterns following diet and this compound therapy in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adjuvant therapy with this compound and insulin improves metabolic control in type I diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined therapy of insulin and this compound decreases insulin requirement and serum triglycerides in obese patients with noninsulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Tolazamide using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tolazamide. The described protocol is applicable for the analysis of this compound in bulk drug substance and pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and specific, making it suitable for routine quality control and research applications.
Introduction
This compound is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] It lowers blood glucose by stimulating the release of insulin from pancreatic β-cells.[2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial to ensure product quality and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances.[3][4] This document provides a comprehensive protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to its HPLC analysis is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₁N₃O₃S | [5] |
| Molar Mass | 311.40 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [5] |
| UV Maximum (Ethanol) | 262 nm | [5] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Other reverse-phase columns like C8 can also be used.[6]
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (e.g., nylon or PTFE).
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or formic acid. This compound reference standard.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a solution of acetonitrile and water. A common starting ratio is 50:50 (v/v).[7]
-
The aqueous component can be modified with an acidifier like phosphoric acid or formic acid to improve peak shape and retention time.[7] For example, a mobile phase could consist of a mixture of acetonitrile and a phosphate buffer.
-
-
Diluent Preparation:
-
Use a mixture of acetonitrile and water (e.g., 50:50 v/v) as the diluent for preparing standard and sample solutions.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Sample Preparation
-
Pharmaceutical Formulation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the analysis of this compound. Optimization may be required depending on the specific column and instrumentation used.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (acidified) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[8][9][10] or 262 nm[5] |
| Run Time | Approximately 10 minutes |
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% for six replicate injections |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Acceptance Criteria |
| Concentration Range | e.g., 1-50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
| Parameter | Acceptance Criteria |
| Spike Levels | 80%, 100%, 120% of the nominal concentration |
| % Recovery | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | Acceptance Criteria |
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined to assess the sensitivity of the method.
| Parameter | Determination |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
A summary of typical validation data is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.5% |
| Precision (% RSD) | < 2.0% |
| LOD (µg/mL) | e.g., 0.1 |
| LOQ (µg/mL) | e.g., 0.3 |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijpsm.com [ijpsm.com]
- 5. This compound | C14H21N3O3S | CID 5503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacreations.com [pharmacreations.com]
- 10. interchim.fr [interchim.fr]
Application Notes and Protocols for Developing Animal Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Developing robust and reproducible animal models of type 2 diabetes (T2DM) is crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. While various methods exist, including genetic modification and surgical procedures, chemical induction remains a widely used approach due to its cost-effectiveness and control over the disease onset.
This document provides detailed protocols and application notes on the use of a high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) to induce a T2DM phenotype in rodents that closely mimics the progression of the disease in humans, characterized by insulin resistance followed by β-cell dysfunction.
Additionally, while the sulfonylurea drug Tolazamide is a therapeutic agent used to treat T2DM by stimulating insulin secretion, its mechanism of action is relevant to the study of β-cell function within these models. This compound is not used to induce diabetes; rather, it can be employed in established diabetic models to investigate β-cell response and the efficacy of secretagogues. We provide its mechanism of action and a protocol for its use in a research context.
Section 1: Mechanism of Action of this compound
This compound is a first-generation sulfonylurea drug that lowers blood glucose by stimulating insulin release from pancreatic β-cells.[1][2] Its mechanism is dependent on the presence of functional β-cells.[2]
Key steps in the signaling pathway include:
-
Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane.[3][4][5]
-
Channel Closure: This binding event closes the K-ATP channel, inhibiting the efflux of potassium ions (K+).[4][5][6]
-
Membrane Depolarization: The reduction in K+ efflux leads to the depolarization of the β-cell membrane.[4][5]
-
Calcium Influx: Depolarization activates voltage-gated calcium channels, causing an influx of calcium ions (Ca2+) into the cell.[4][7]
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.[4][5]
Beyond its primary role in stimulating insulin secretion, long-term administration of sulfonylureas may also have extra-pancreatic effects, such as increasing insulin receptor sensitivity.[4][8]
Signaling Pathway Diagram
Caption: Mechanism of this compound-stimulated insulin secretion in pancreatic β-cells.
Section 2: Protocols for Developing a T2DM Animal Model (HFD/STZ)
This protocol combines a high-fat diet to induce insulin resistance with a subsequent low dose of streptozotocin to impair β-cell function, resulting in a stable hyperglycemic state characteristic of T2DM.
Experimental Workflow Diagram
Caption: Experimental workflow for inducing Type 2 Diabetes using a High-Fat Diet and STZ.
Detailed Experimental Protocols
Protocol 2.1: Induction of T2DM via High-Fat Diet and Streptozotocin (STZ)
-
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old, 180-220g).
-
High-Fat Diet (HFD): Typically 45% to 60% kcal from fat.
-
Standard rodent chow.
-
Streptozotocin (STZ).
-
Cold citrate buffer (0.1 M, pH 4.5).
-
Glucometer and test strips.
-
Insulin ELISA kit.
-
Glucose for Oral Glucose Tolerance Test (OGTT).
-
10% sucrose solution.
-
-
Methodology:
-
Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) for one week with free access to standard chow and water.
-
Baseline Measurement: After a 6-hour fast, record body weight and collect a blood sample (from the tail vein) to measure baseline fasting blood glucose (FBG) and insulin levels.
-
Induction of Insulin Resistance: Switch the experimental group to a high-fat diet for 4 to 8 weeks. The control group remains on standard chow. Continue to monitor body weight weekly.
-
Confirmation of Insulin Resistance (Optional but Recommended): After the HFD period, perform an Oral Glucose Tolerance Test (OGTT). Fast animals for 6 hours, administer a glucose solution orally (2 g/kg body weight), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. HFD-fed animals should exhibit impaired glucose tolerance compared to controls.
-
β-Cell Dysfunction Induction:
-
Following the HFD period, fast the animals overnight.
-
Freshly prepare STZ in cold citrate buffer (pH 4.5) immediately before use. Keep it on ice and protected from light.
-
Administer a single intraperitoneal (i.p.) injection of STZ (35-45 mg/kg body weight).[9] The control group should be injected with an equivalent volume of citrate buffer.
-
Immediately after the injection, replace drinking water with a 10% sucrose solution for the next 24 hours to prevent fatal hypoglycemia resulting from the massive release of insulin from damaged β-cells.[10]
-
-
Confirmation of Diabetes:
-
Protocol 2.2: Assessment of a Test Compound (e.g., this compound) in the T2DM Model
-
Objective: To evaluate the effect of a compound on glycemic control in the established HFD/STZ diabetic model.
-
Methodology:
-
Animal Grouping: Divide the confirmed diabetic animals into at least two groups: a diabetic control group (receiving vehicle) and a treatment group (receiving the test compound). A non-diabetic control group should also be maintained.
-
Dosing:
-
Prepare this compound for administration (e.g., suspended in 0.5% carboxymethylcellulose).
-
Administer this compound orally once daily at a specified dose. A research dose in mice has been reported at 50 mg/kg.[11] The dose should be optimized based on the animal species and study objectives.
-
-
Monitoring:
-
Monitor body weight and fasting blood glucose regularly (e.g., weekly) throughout the treatment period.
-
At the end of the study, perform a final OGTT to assess improvements in glucose tolerance.
-
-
Endpoint Analysis:
-
Harvest organs such as the pancreas and liver for histopathological examination.
-
Section 3: Data Presentation
The following tables summarize typical quantitative data expected from the HFD/STZ rodent model. Values can vary based on the specific strain, diet composition, and STZ dose.
Table 1: Key Metabolic Parameters in the HFD/STZ T2DM Rat Model
| Parameter | Normal Control | HFD/STZ Diabetic Model |
| Body Weight (g) | 350 - 400 | 450 - 550 (often higher due to HFD) |
| Fasting Blood Glucose (mg/dL) | 80 - 110 | > 250 |
| Fasting Serum Insulin (ng/mL) | 1.5 - 2.5 | Variable (can be low, normal, or high) |
| HOMA-IR | < 2.5 | > 5.0 (indicative of insulin resistance) |
| Total Cholesterol (mg/dL) | 60 - 80 | 100 - 150 |
| Triglycerides (mg/dL) | 50 - 100 | 150 - 250 |
HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is a common index used to quantify insulin resistance.[12]
Table 2: Representative Oral Glucose Tolerance Test (OGTT) Data
| Time Point (minutes) | Blood Glucose (mg/dL) - Normal Control | Blood Glucose (mg/dL) - HFD/STZ Diabetic |
| 0 (Fasting) | 95 | 270 |
| 15 | 140 | 350 |
| 30 | 160 | 420 |
| 60 | 130 | 480 |
| 90 | 110 | 450 |
| 120 | 100 | 400 |
These tables provide expected values based on literature for T2DM models.[10][12]
References
- 1. m.youtube.com [m.youtube.com]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacy Corner: How Do Sulfonylureas Work? – Clinical Correlations [clinicalcorrelations.org]
- 5. What is the mechanism of Tolbutamide? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Tolbutamide stimulation of pancreatic β-cells involves both cell recruitment and increase in the individual Ca2+ response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]
- 9. researchgate.net [researchgate.net]
- 10. Standardization of type 1 and type 2 diabetic nephropathy models in rats: Assessment and characterization of metabolic features and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Deoxyglucose tissue levels and insulin levels following this compound dosing in normal and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Markers Associated with Progression of Type 2 Diabetes Induced by High-Fat Diet and Single Low Dose Streptozotocin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tolazamide in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Tolazamide, a first-generation sulfonylurea, in rodent models for diabetes and metabolic research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Overview of this compound
This compound is an oral hypoglycemic agent that primarily functions by stimulating insulin secretion from pancreatic β-cells. Its mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels in the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[1][2] It is used in the management of type 2 diabetes mellitus.[3][4]
Dosing and Administration in Rodents
Dosage Calculation
Determining the appropriate dosage for rodent studies is critical for obtaining meaningful and reproducible results. While a specific effective dose can vary depending on the rodent strain, age, and experimental endpoint, a starting point can be extrapolated from human dosage recommendations. The following table provides guidance on human-to-rodent dose conversion based on body surface area.
Table 1: Human Equivalent Dose (HED) to Rodent Dose Conversion
| Species | Human Dose (mg/kg) to Animal Dose (mg/kg) Conversion Factor |
| Mouse | Multiply by 12.3 |
| Rat | Multiply by 6.2 |
Note: This table provides an estimated starting point. Dose-response studies are recommended to determine the optimal dose for your specific experimental model.
A study in normal and obese mice demonstrated the efficacy of an acute intraperitoneal (IP) dose of 50 mg/kg and a subchronic treatment of 50 mg/kg IP twice daily.[5] Another study in rats noted reproductive effects at a high dose of 100 mg/kg per day, while a dose of 14 mg/kg per day showed no such effects.[6] For oral administration in mice, a study with another sulfonylurea, tolbutamide, used a dose of 10mg/kg.[7]
Administration Routes
The most common routes of administration for this compound in rodent studies are oral gavage (PO) and intraperitoneal injection (IP). The choice of administration route can affect the pharmacokinetic profile of the compound.
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Route | Mouse Volume (mL) | Rat Volume (mL) | Needle Gauge |
| Oral Gavage (PO) | 0.2 - 0.5 | 1 - 5 | 20-22g (ball-tipped) |
| Intraperitoneal (IP) | 0.2 - 0.5 | 1 - 5 | 25-27g |
Note: Always ensure proper technique to minimize stress and potential injury to the animals.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and the effect of a compound on glucose clearance.
Protocol for OGTT in Mice/Rats:
-
Animal Preparation: Fast animals overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: Record the body weight of each animal. Obtain a baseline blood sample (t=0 min) from the tail vein and measure blood glucose using a glucometer.
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage). The timing of administration relative to the glucose challenge should be determined based on the known or expected Tmax of this compound. A typical pre-treatment time is 30-60 minutes.
-
Glucose Challenge: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the overall effect on glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT is used to assess peripheral insulin sensitivity.
Protocol for ITT in Mice/Rats:
-
Animal Preparation: Fast animals for a shorter duration (4-6 hours) to avoid hypoglycemia.
-
Baseline Blood Glucose: Record the body weight of each animal. Obtain a baseline blood sample (t=0 min) from the tail vein and measure blood glucose.
-
This compound Administration: Administer this compound or vehicle control.
-
Insulin Injection: Administer a bolus of human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-insulin injection (e.g., 15, 30, 45, 60, and 90 minutes).
-
Data Analysis: Plot the mean blood glucose concentration at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.
Signaling Pathways
This compound's Mechanism of Action in Pancreatic β-Cells
This compound stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on pancreatic β-cells. This binding inhibits the channel, leading to membrane depolarization. The depolarization activates voltage-gated calcium channels, causing an influx of calcium (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules.[1]
Caption: this compound's mechanism of insulin secretion.
Downstream Signaling of Calcium Influx
The increase in intracellular calcium activates several downstream signaling pathways that are crucial for insulin granule exocytosis. These include the activation of calmodulin and protein kinases A (PKA) and C (PKC).[1][8][9][10] These kinases phosphorylate various proteins involved in the docking and fusion of insulin granules with the plasma membrane.
Caption: Downstream effects of increased intracellular calcium.
Experimental Workflow
A typical experimental workflow for evaluating the in vivo efficacy of this compound in a rodent model of diabetes is outlined below.
References
- 1. Protein Kinase Activation Increases Insulin Secretion by Sensitizing the Secretory Machinery to Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. minicule.com [minicule.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Articles [globalrx.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. jptcp.com [jptcp.com]
- 8. Glucose triggers protein kinase A-dependent insulin secretion in mouse pancreatic islets through activation of the K+ATP channel-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Regulation of insulin exocytosis by calcium-dependent protein kinase C in beta cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Tolazamide Solutions in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tolazamide is a first-generation sulfonylurea compound known for its hypoglycemic activity.[1][2][3] It is primarily used in the research of type 2 diabetes and acts by blocking ATP-sensitive potassium channels (K-ATP) in pancreatic β-cells, which leads to insulin secretion.[4][5] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in preclinical and laboratory research. These application notes provide detailed protocols for the preparation of this compound solutions for use in various experimental settings.
2. Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[1][3] A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is essential for proper handling, storage, and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₄H₂₁N₃O₃S | [1][6] |
| Molecular Weight | 311.40 g/mol | [1][7] |
| Melting Point | 165-173 °C | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility in DMSO | ~30 mg/mL | [6][8] |
| Solubility in DMF | ~30 mg/mL | [6] |
| Solubility in Ethanol | ~0.25 mg/mL | [6][8] |
| Water Solubility | Very slightly soluble; 65.4 mg/L at 30 °C | [1][7] |
| Storage | Store at -20°C | [6][8] |
| Stability | ≥ 4 years at -20°C | [6][8] |
3. Experimental Protocols
3.1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution in aqueous buffers or cell culture media for various assays.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 311.40 g/mol = 3.114 mg
-
-
-
Weighing this compound:
-
Accurately weigh out 3.114 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.
-
-
Storage:
3.2. Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the 10 mM DMSO stock solution into an aqueous buffer or cell culture medium to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment. For example, a final concentration of 10 µM.
-
Perform a serial dilution. It is recommended to perform a serial dilution to achieve a low micromolar concentration accurately.
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the 10 mM stock to 90 µL of sterile PBS or cell culture medium. Mix well.
-
Final Working Solution (e.g., to 10 µM): Dilute the 1 mM intermediate solution 1:100 by adding 5 µL of the 1 mM solution to 495 µL of cell culture medium. Mix well.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the working solutions. For the example above, the final DMSO concentration would be 0.1%.
-
Application to Cells: Add the prepared working solutions and vehicle control to your cell cultures as required by your experimental design.
4. Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
References
- 1. This compound | C14H21N3O3S | CID 5503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. DailyMed - this compound- this compound tablet [dailymed.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0014977) [hmdb.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound [drugfuture.com]
- 8. caymanchem.com [caymanchem.com]
Application of Tolazamide in Studying K-ATP Channel Function
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tolazamide, a first-generation sulfonylurea, serves as a critical tool for investigating the function and pharmacology of ATP-sensitive potassium (K-ATP) channels. Its primary mechanism of action involves the specific inhibition of the pancreatic β-cell K-ATP channel isoform, which is a hetero-octameric complex composed of four Kir6.2 pore-forming subunits and four sulfonylurea receptor 1 (SUR1) regulatory subunits.[1] By binding to the SUR1 subunit, this compound induces closure of the K-ATP channel, a key event in the regulation of insulin secretion.[1]
This inhibitory action makes this compound a valuable pharmacological agent for a variety of research applications:
-
Elucidating the Mechanism of Insulin Secretion: this compound is instrumental in studying the stimulus-secretion coupling in pancreatic β-cells. By directly closing K-ATP channels, it mimics the effect of elevated intracellular ATP that occurs in response to glucose metabolism.[2] This allows researchers to dissect the downstream events of K-ATP channel closure, including membrane depolarization, activation of voltage-dependent calcium channels, calcium influx, and subsequent exocytosis of insulin-containing granules.[1]
-
Characterizing K-ATP Channel Pharmacology: As a well-characterized inhibitor, this compound is used to define the pharmacological properties of native and recombinant K-ATP channels. It helps in identifying the roles of specific SUR subunits in drug sensitivity and in screening for novel K-ATP channel modulators.
-
Investigating K-ATP Channelopathies: In the context of genetic disorders affecting K-ATP channel function, such as congenital hyperinsulinism and neonatal diabetes, this compound can be used to probe the functional consequences of specific mutations on channel activity and drug responsiveness.[2]
-
Differentiating K-ATP Channel Subtypes: The sensitivity to sulfonylureas like this compound varies between different K-ATP channel isoforms (e.g., those containing SUR2A or SUR2B found in cardiac and smooth muscle). This differential pharmacology allows for the functional discrimination of channel subtypes in various tissues.
Quantitative Data
The inhibitory potency of this compound on the SUR1-containing K-ATP channel has been quantified in functional assays. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 | 32.2 µM | INS-1 cells | Determined by patch-clamp electrophysiology. Represents the concentration at which this compound inhibits 50% of the K-ATP channel current. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study K-ATP channel function.
Protocol 1: Electrophysiological Analysis of this compound on Kir6.2/SUR1 Channels
This protocol describes the use of patch-clamp electrophysiology in the inside-out configuration to measure the inhibitory effect of this compound on K-ATP channels expressed in a mammalian cell line (e.g., HEK293 or COS-7).
Materials:
-
HEK293 cells co-transfected with Kir6.2 and SUR1 subunits
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture medium
-
External (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4 with KOH)
-
Internal (bath) solution: 140 mM KCl, 10 mM EGTA, 10 mM HEPES (pH 7.2 with KOH)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
ATP and ADP stock solutions
Procedure:
-
Cell Preparation: Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the external solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Inside-Out Configuration: Excise the membrane patch by pulling the pipette away from the cell.
-
Baseline Recording: Perfuse the patch with the internal solution and record baseline K-ATP channel activity at a holding potential of -60 mV. Channels should be open in the absence of ATP.
-
Application of this compound: Prepare a series of dilutions of this compound in the internal solution (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).
-
Data Acquisition: Sequentially perfuse the patch with increasing concentrations of this compound and record the channel activity for at least 1-2 minutes at each concentration to allow for equilibration.
-
Data Analysis: Measure the steady-state current at each this compound concentration and normalize it to the baseline current. Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Static Insulin Secretion Assay in Isolated Pancreatic Islets
This protocol details a method to measure the effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated rodent pancreatic islets.
Materials:
-
Isolated pancreatic islets (from mouse or rat)
-
RPMI-1640 culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound stock solution (e.g., 100 mM in DMSO)
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Culture: After isolation, culture the islets overnight in RPMI-1640 medium.[4]
-
Pre-incubation: Hand-pick islets of similar size and place 10 islets per well into a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal rate of insulin secretion.[5][6]
-
Experimental Incubation: Remove the pre-incubation buffer and replace it with fresh KRB buffer containing the following conditions (in triplicate):
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
Low glucose (2.8 mM) + this compound (e.g., 100 µM)
-
High glucose (16.7 mM) + this compound (e.g., 100 µM)
-
-
Sample Collection: At the end of the incubation, carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the insulin secretion as a fold change relative to the low glucose control. Compare the effects of this compound in low and high glucose conditions.
Protocol 3: Competitive Radioligand Binding Assay for SUR1
This protocol describes a competitive binding assay to determine the affinity of this compound for the SUR1 subunit by measuring its ability to displace a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide).
Materials:
-
Cell membranes prepared from cells expressing Kir6.2/SUR1 (e.g., transfected HEK293 or pancreatic β-cell lines)
-
Radiolabeled sulfonylurea (e.g., [³H]Glibenclamide)
-
Unlabeled this compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: a high concentration of an unlabeled sulfonylurea (e.g., 10 µM Glibenclamide)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from Kir6.2/SUR1-expressing cells by homogenization and differential centrifugation.[7] Determine the protein concentration of the membrane preparation.[7]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total binding: Cell membranes + radioligand + assay buffer
-
Non-specific binding: Cell membranes + radioligand + non-specific binding control
-
Competition: Cell membranes + radioligand + varying concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M)
-
-
Incubation: Add a fixed concentration of the radioligand (typically at or below its Kd) to all wells. Add the cell membranes (e.g., 20-50 µg of protein per well). Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[7]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[7] This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.[7]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: Experimental workflow for patch-clamp analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Static glucagon secretion analysis of isolated islets [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Inducing Controlled Hypoglycemia in Research Animals Using Tolazamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the use of tolazamide, a first-generation sulfonylurea, to induce controlled hypoglycemia in common laboratory animal models, specifically Sprague-Dawley rats and C57BL/6 mice. The induction of controlled hypoglycemia is a critical experimental paradigm for studying the physiological and neurological responses to low blood glucose, as well as for the preclinical evaluation of novel anti-hypoglycemic agents. This compound stimulates the release of insulin from pancreatic β-cells, offering a reliable and dose-dependent method for lowering blood glucose levels.[1][2][3][4] These protocols outline the necessary steps for animal preparation, this compound administration, and subsequent blood glucose monitoring to achieve consistent and reproducible hypoglycemic states for research purposes.
Mechanism of Action of this compound
This compound exerts its hypoglycemic effect by acting directly on the pancreatic β-cells.[1][2][3] The primary mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[4] This binding inhibits the channel's activity, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, causing an influx of calcium ions into the cell. The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.[4] The elevated plasma insulin levels then promote glucose uptake and utilization by peripheral tissues, such as muscle and adipose tissue, and suppress hepatic glucose production, ultimately leading to a decrease in blood glucose concentration.[5]
Caption: Signaling pathway of this compound-induced insulin release from pancreatic β-cells.
Experimental Protocols
Important Note: The following protocols provide a starting point for inducing controlled hypoglycemia. The optimal dose of this compound may vary depending on the specific animal strain, age, sex, and fasting state. A preliminary dose-response study is highly recommended to determine the appropriate dose to achieve the desired level and duration of hypoglycemia for your specific research needs.
Protocol 1: Induction of Controlled Hypoglycemia in Sprague-Dawley Rats
1. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Sex: Male or female (note that hormonal cycles in females can affect glucose metabolism)
2. Housing and Acclimation:
-
House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow at least one week for acclimation to the facility before the experiment.
3. Materials:
-
This compound powder (USP grade)
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes
-
Handheld glucometer and glucose test strips validated for use in rodents
-
Lancets or sterile needles for blood collection
-
Restrainers appropriate for rats
4. This compound Preparation:
-
Prepare a suspension of this compound in 0.5% CMC. For example, to prepare a 10 mg/mL suspension, add 100 mg of this compound to 10 mL of 0.5% CMC.
-
Vortex thoroughly before each administration to ensure a uniform suspension.
5. Experimental Procedure:
-
Fasting: Fast the rats for 4-6 hours before this compound administration. This helps to reduce variability in baseline blood glucose levels.
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level (T=0) from the tail vein.[1] Gently restrain the rat and make a small prick on the lateral tail vein with a sterile lancet.[1] Collect a drop of blood on the glucose test strip.
-
This compound Administration: Administer this compound orally via gavage. A suggested starting dose range for a dose-response study is 25-100 mg/kg.[6][7] The administration volume should be between 1-5 mL/kg. A control group should receive the vehicle only.
-
Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals post-administration. A suggested time course is 30, 60, 90, 120, 180, 240, and 360 minutes.
-
Defining Hypoglycemia: Hypoglycemia in rats can be defined as a blood glucose level below 70 mg/dL.[8]
-
Termination and Rescue: If severe hypoglycemia (e.g., <40 mg/dL) or signs of distress (seizures, lethargy) occur, administer a 20% glucose solution intraperitoneally (IP) at a volume of 5 mL/kg to counteract the hypoglycemia.
Protocol 2: Induction of Controlled Hypoglycemia in C57BL/6 Mice
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Sex: Male or female
2. Housing and Acclimation:
-
Follow the same housing and acclimation conditions as for rats.
3. Materials:
-
This compound powder (USP grade)
-
Vehicle: 0.5% CMC in sterile water
-
Oral gavage needles (22-gauge, 1-inch, ball-tipped)
-
Syringes
-
Handheld glucometer and glucose test strips validated for use in rodents[2][3]
-
Lancets for blood collection
-
Restrainers appropriate for mice
4. This compound Preparation:
-
Prepare a suspension of this compound in 0.5% CMC as described for rats. Adjust the concentration as needed for the smaller administration volume in mice.
5. Experimental Procedure:
-
Fasting: Fast the mice for 4-6 hours.
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level (T=0) from the tail tip.[1] Remove the very tip of the tail (<2mm) with a sharp, sterile blade and gently massage the tail to obtain a drop of blood.[1]
-
This compound Administration: Administer this compound orally via gavage. A suggested starting dose range for a dose-response study is 25-100 mg/kg. The administration volume should be between 5-10 mL/kg. A control group should receive the vehicle only.
-
Blood Glucose Monitoring: Monitor blood glucose levels at 30, 60, 90, 120, 180, and 240 minutes post-administration.
-
Defining Hypoglycemia: Hypoglycemia in C57BL/6 mice can be defined as a blood glucose level below 80 mg/dL.[8][9]
-
Termination and Rescue: In case of severe hypoglycemia or distress, administer a 20% glucose solution IP at a volume of 10 mL/kg.
Caption: Experimental workflow for inducing controlled hypoglycemia using this compound.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the described protocols.
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Fasting Duration (hours) | Baseline Blood Glucose (mg/dL) | Time to Hypoglycemia (minutes) | Nadir Blood Glucose (mg/dL) | Duration of Hypoglycemia (minutes) |
| Sprague-Dawley Rat | Vehicle Control | Oral Gavage | 4-6 | Insert Mean ± SEM | N/A | N/A | N/A |
| Sprague-Dawley Rat | 25 | Oral Gavage | 4-6 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| Sprague-Dawley Rat | 50 | Oral Gavage | 4-6 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| Sprague-Dawley Rat | 100 | Oral Gavage | 4-6 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| C57BL/6 Mouse | Vehicle Control | Oral Gavage | 4-6 | Insert Mean ± SEM | N/A | N/A | N/A |
| C57BL/6 Mouse | 25 | Oral Gavage | 4-6 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| C57BL/6 Mouse | 50 | Oral Gavage | 4-6 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| C57BL/6 Mouse | 100 | Oral Gavage | 4-6 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
Note on Pharmacokinetics: The peak hypoglycemic effect of this compound in humans is observed 4-6 hours after administration, with a duration of 10-24 hours.[7] While the exact pharmacokinetics may differ in rodents, this provides a general timeframe for expected effects. The half-life of this compound is approximately 7 hours.[7] Researchers should consider these pharmacokinetic parameters when designing their studies.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Accuracy of 5 Point-of-Care Glucometers in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Simple Continuous Glucose Monitoring in Freely Moving Mice [jove.com]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tolazamide's Effect on Insulin Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for evaluating the therapeutic potential of Tolazamide, a first-generation sulfonylurea, on insulin secretion from pancreatic β-cells. The following sections detail the necessary cell lines, experimental protocols, and data interpretation to accurately assess the dose-dependent effects of this compound.
Introduction
This compound is an oral hypoglycemic agent that stimulates the release of insulin from pancreatic β-cells.[1] Its primary mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[2][3] This binding event closes the KATP channels, leading to membrane depolarization, influx of extracellular calcium, and subsequent exocytosis of insulin-containing granules.[2][3] Understanding the precise effects of this compound on insulin secretion is crucial for diabetes research and the development of novel therapeutic strategies.
This document outlines in vitro methods to quantify this compound-induced insulin release using established pancreatic β-cell lines.
Recommended Cell Lines
The following pancreatic β-cell lines are widely used for in vitro insulin secretion assays due to their insulin-producing capabilities and response to secretagogues:
-
INS-1 (Rat Insulinoma): A well-characterized cell line that exhibits a robust glucose-stimulated insulin secretion (GSIS) response.
-
MIN6 (Mouse Insulinoma): Another popular cell line that closely mimics primary β-cell function in terms of glucose-responsive insulin release.
-
Primary Pancreatic Islets: While more complex to isolate and culture, they represent the most physiologically relevant model for studying insulin secretion.
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Insulin Secretion in Pancreatic β-Cells
Note: The following data is illustrative to demonstrate a typical dose-response relationship for a sulfonylurea like this compound. Specific values should be determined experimentally.
| This compound Concentration (µM) | Insulin Release (ng/mL) at 2.8 mM Glucose | Insulin Release (ng/mL) at 16.7 mM Glucose |
| 0 (Vehicle Control) | 1.5 ± 0.2 | 8.0 ± 0.7 |
| 1 | 2.5 ± 0.3 | 10.5 ± 0.9 |
| 10 | 5.8 ± 0.5 | 15.2 ± 1.3 |
| 50 | 9.2 ± 0.8 | 19.8 ± 1.7 |
| 100 | 11.5 ± 1.1 | 22.3 ± 2.0 |
| 250 | 12.1 ± 1.3 | 22.8 ± 2.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of this compound to prepare a 100 mM stock solution. The molecular weight of this compound is 311.4 g/mol .
-
Weigh the this compound powder aseptically in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4]
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the amount of insulin secreted from pancreatic β-cells in response to glucose, with and without this compound treatment.
Materials:
-
Pancreatic β-cells (e.g., INS-1, MIN6)
-
Complete cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Insulin quantification kit (e.g., ELISA, RIA)
Procedure:
-
Cell Seeding: Seed pancreatic β-cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture for 24-48 hours.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with PBS.
-
Add 500 µL of KRBH buffer with low glucose (2.8 mM) to each well.
-
Incubate for 2 hours at 37°C in a CO2 incubator to allow the cells to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add 500 µL of the appropriate stimulation buffer to each well according to the experimental design:
-
Basal Group: KRBH with 2.8 mM glucose + vehicle (DMSO).
-
High Glucose Group: KRBH with 16.7 mM glucose + vehicle (DMSO).
-
This compound Groups: KRBH with 2.8 mM or 16.7 mM glucose + desired concentrations of this compound (e.g., 1, 10, 50, 100, 250 µM). Ensure the final DMSO concentration is consistent across all wells.
-
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the supernatant from each well into labeled microcentrifuge tubes.
-
Centrifuge the tubes at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clear supernatant to new tubes for insulin measurement. Samples can be stored at -80°C if not analyzed immediately.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Normalization (Optional but Recommended):
-
After collecting the supernatant, lyse the cells in each well and measure the total protein or DNA content.
-
Normalize the insulin secretion values to the total protein or DNA content to account for variations in cell number between wells.
-
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the potential cytotoxic effects of this compound on pancreatic β-cells.
Materials:
-
Pancreatic β-cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic β-cells into a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. Insulin Release Mechanism Modulated by Toxins Isolated from Animal Venoms: From Basic Research to Drug Development Prospects | MDPI [mdpi.com]
- 2. Glucose and insulin secretory response patterns following diet and this compound therapy in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and functional characterization of insulin-releasing human pancreatic beta cell lines produced by electrofusion [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Tolazamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Tolazamide with its potential protein targets. This document is intended to guide researchers in setting up, performing, and analyzing computational docking experiments to investigate the binding mechanisms of this compound.
Introduction
This compound is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[2][4] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.[5][6] Inhibition of this channel leads to membrane depolarization, calcium ion influx, and subsequent insulin exocytosis.[5][7]
Beyond its primary target, in silico studies suggest that this compound may interact with other proteins implicated in diabetes and its complications, including Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase.[1][8][9] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity.[9][10] Aldose reductase is a key enzyme in the polyol pathway, which is associated with the long-term complications of diabetes.[1]
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). These studies can provide valuable insights into drug-receptor interactions at a molecular level, guiding lead optimization and drug design efforts.
Potential Protein Targets for this compound
-
Sulfonylurea Receptor 1 (SUR1) / ATP-sensitive Potassium (KATP) Channel: The primary target for sulfonylurea drugs, regulating insulin secretion.[5][6]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A therapeutic target for type 2 diabetes due to its role in insulin signal transduction.[9][10]
-
Aldose Reductase: An enzyme involved in the polyol pathway, linked to diabetic complications.[1]
Data Presentation
While extensive searches of published literature were conducted, specific quantitative data from molecular docking studies of this compound with its target proteins, such as binding energies and detailed interaction data, were not consistently available. One study involving drug repositioning reported a binding energy for this compound, but the context and methodology differ from a standard focused docking analysis.[8]
Therefore, the following tables are presented as templates for researchers to populate with their own data upon completion of the molecular docking protocols outlined below.
Table 1: Summary of Molecular Docking Results for this compound with Target Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| SUR1/KATP Channel | e.g., 5WUA | [Enter Value] | [Enter Value] | [List Residues] | [List Residues] |
| PTP1B | e.g., 2QBS | [Enter Value] | [Enter Value] | [List Residues] | [List Residues] |
| Aldose Reductase | e.g., 1US0 | [Enter Value] | [Enter Value] | [List Residues] | [List Residues] |
Table 2: Detailed Hydrogen Bond Interactions of this compound with Target Proteins
| Target Protein | This compound Atom | Amino Acid Residue | Atom in Residue | Distance (Å) |
| SUR1/KATP Channel | ||||
| [e.g., O1] | [e.g., ARG1300] | [e.g., NH2] | [Enter Value] | |
| [e.g., H7] | [e.g., SER1237] | [e.g., OG] | [Enter Value] | |
| PTP1B | ||||
| [e.g., O2] | [e.g., ARG221] | [e.g., NH1] | [Enter Value] | |
| [e.g., H15] | [e.g., ASP181] | [e.g., OD2] | [Enter Value] | |
| Aldose Reductase | ||||
| [e.g., O3] | [e.g., TYR48] | [e.g., OH] | [Enter Value] | |
| [e.g., H21] | [e.g., HIS110] | [e.g., NE2] | [Enter Value] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: this compound's mechanism of action via the SUR1/KATP channel in pancreatic β-cells.
Caption: Potential role of this compound in the PTP1B-mediated insulin signaling pathway.
Caption: The polyol pathway and the potential inhibitory role of this compound on Aldose Reductase.
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols
This section provides a generalized protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking program.
-
PyMOL or UCSF Chimera or Biovia Discovery Studio Visualizer: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or other chemical databases: For obtaining the 3D structure of this compound.
Protocol for Molecular Docking using AutoDock Vina
Step 1: Protein Preparation
-
Download Protein Structure: Obtain the crystal structure of the target protein (e.g., SUR1, PTP1B, Aldose Reductase) from the PDB database.
-
Clean the Protein: Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera). Remove all water molecules, co-factors, and existing ligands from the structure. If the protein is a multimer, retain only the chain(s) relevant to the binding site.
-
Prepare Receptor in AutoDockTools (ADT):
-
Load the cleaned PDB file into ADT.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in PDBQT format (File > Save > Write PDBQT).
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.
-
Prepare Ligand in ADT:
-
Load the ligand file into ADT.
-
ADT will automatically detect the root and set up rotatable bonds. The user can manually adjust these if necessary.
-
Save the prepared ligand in PDBQT format.
-
Step 3: Grid Box Generation
-
Load Prepared Protein in ADT: Open the PDBQT file of the prepared protein.
-
Define the Binding Site:
-
Go to Grid > Grid Box.
-
A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the known or predicted binding site of the protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Record the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box.
-
Step 4: Configuration File for AutoDock Vina
-
Create a text file (e.g., conf.txt) and enter the following information, replacing the file names and coordinates with your own:
Step 5: Running the Docking Simulation
-
Open a command line terminal.
-
Navigate to the directory containing your prepared protein and ligand PDBQT files and the configuration file.
-
Execute the following command: vina --config conf.txt
Step 6: Analysis of Results
-
Binding Affinity: The binding affinities (in kcal/mol) for the different binding modes will be reported in the output log file (docking_log.txt). The most negative value corresponds to the most favorable binding pose.
-
Visualization of Binding Poses:
-
Open the output PDBQT file (docking_results.pdbqt) in a molecular viewer (e.g., PyMOL, Discovery Studio).
-
Load the prepared protein structure as well.
-
Visualize the different binding poses of this compound within the protein's binding site.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein for the best binding pose.
-
Conclusion
This document provides a framework for conducting and analyzing molecular docking studies of this compound with its potential protein targets. While specific published quantitative data is limited, the provided protocols and templates offer a robust guide for researchers to generate and interpret their own docking results. Such studies are invaluable for elucidating the molecular basis of this compound's therapeutic effects and for guiding the development of novel antidiabetic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational Insight into Protein Tyrosine Phosphatase 1B Inhibition: A Case Study of the Combined Ligand- and Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Tolazamide solubility issues for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Tolazamide in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation sulfonylurea, oral-hypoglycemic agent used in the treatment of type-2 diabetes.[1] Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[1][2] It achieves this by binding to and inhibiting the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel.[1][3][4] This inhibition blocks potassium efflux, leading to depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium promotes the secretion of insulin.[1][5]
Q2: What are the key physicochemical properties of this compound?
This compound is a white to off-white crystalline solid.[3][6] Its key properties are summarized in the table below. Understanding these properties is crucial for troubleshooting solubility issues.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁N₃O₃S | [7] |
| Molecular Weight | 311.40 g/mol | [7] |
| pKa | 3.6 (at 25°C), 5.68 (at 37.5°C) | [6][8] |
| LogP | 2.5 - 2.69 | [5][6] |
| Appearance | White to off-white crystalline powder/solid | [3][6] |
Q3: What are the reported solubilities of this compound in common laboratory solvents?
This compound is very slightly soluble in water but shows good solubility in several organic solvents.[6][8] The choice of solvent is critical for preparing stock solutions for in vitro experiments.
| Solvent | Solubility | Reference |
| DMSO | ≥ 39 mg/mL (approx. 125 mM) | [7][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~0.25 mg/mL | [3] |
| Water | Very slightly soluble (~0.065 - 0.31 mg/mL) | [5][6][8] |
| Acetone | Soluble | [8] |
| Chloroform | Freely Soluble | [8] |
Troubleshooting Guide
Issue 1: My this compound stock solution in DMSO is clear, but a precipitate forms immediately after I dilute it in my cell culture medium.
This is a common issue known as "crashing out" or "solvent shock."[10] It occurs because this compound is poorly soluble in aqueous solutions, and the rapid dilution of the DMSO stock into the cell culture medium lowers the solvent's solvating capacity faster than the drug can disperse, causing it to precipitate.[10]
Solutions:
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, add the stock dropwise while gently vortexing or swirling the medium. An even better approach is to perform a serial or intermediate dilution in a smaller volume of media first before adding it to the final culture volume.[10]
-
Use Pre-Warmed Media: The solubility of many compounds, including this compound, can be temperature-dependent. Using media pre-warmed to 37°C can help keep the compound in solution during dilution.[10]
-
Check Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its maximum solubility in the culture medium. You may need to perform a solubility test to determine this limit for your specific conditions.[10]
-
Limit Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v).
Issue 2: My this compound-containing media is clear initially, but a precipitate forms over time during incubation (e.g., 24-48 hours).
This delayed precipitation can be caused by several factors related to the complex environment of cell culture.
Solutions:
-
Interaction with Media Components: Components in the media, such as salts (especially calcium), proteins, and amino acids, can interact with this compound over time, reducing its solubility.[10] If you are using serum, consider that this compound binds to serum albumin, which could influence its availability and stability.[11]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium.[10] Since this compound has acidic pKa values, a significant drop in media pH can decrease its solubility. Ensure your medium is adequately buffered (e.g., with HEPES, if compatible with your cell line) and monitor the pH.
-
Evaporation: Over long incubation periods, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it past its solubility limit.[12] Ensure proper humidification in your incubator and use appropriate cultureware to minimize evaporation.[12]
Issue 3: I am unsure of the maximum soluble concentration of this compound in my specific cell culture medium.
Solution:
Perform a simple kinetic solubility test to determine the maximum working concentration for your experimental conditions. This involves preparing a serial dilution of your this compound stock solution directly in your complete cell culture medium and observing for precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 31.14 mg of this compound powder (MW: 311.40 g/mol ).
-
Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[13]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube to ensure sterility.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[3] A product sheet suggests stability for at least 4 years under these conditions.[3]
Protocol 2: Determining Maximum Working Concentration in Cell Culture Medium
-
Preparation: In a 96-well plate or microcentrifuge tubes, add a fixed volume of your complete, pre-warmed (37°C) cell culture medium to each well/tube (e.g., 200 µL).
-
Serial Dilution: Create a serial dilution of your this compound DMSO stock solution directly into the medium. For example, start with a 1:100 dilution (e.g., 2 µL of 100 mM stock in 198 µL of media for a 1 mM final concentration) and perform 2-fold dilutions across the plate. Include a "vehicle control" well containing only the highest equivalent volume of DMSO.
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your longest experimental time point (e.g., 48 hours).
-
Observation: After incubation, carefully inspect each well for any signs of precipitation. This can be done by visual inspection against a dark background and by examination under a microscope.
-
Determination: The highest concentration that remains completely clear and free of precipitate is your maximum working soluble concentration under these specific conditions.[10]
Visualizations
Caption: this compound's mechanism of action in pancreatic β-cells.
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0014977) [hmdb.ca]
- 6. This compound | C14H21N3O3S | CID 5503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound [drugfuture.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Tolazamide Concentration for Cellular Assays: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Tolazamide concentration in cell-based assays to avoid cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell assay?
A1: For a new compound like this compound, it is crucial to first perform a broad dose-response screening to determine the optimal concentration range. A typical starting point involves a serial dilution covering a wide range, for instance, from 1 µM to 1 mM. This initial screen will help identify the concentration window where this compound exhibits its desired biological activity without causing significant cell death.
Q2: How can I determine if this compound is cytotoxic to my specific cell line?
A2: Several cytotoxicity assays can be employed to assess the effect of this compound on cell viability. Commonly used methods include the MTT, LDH, and Sulforhodamine B (SRB) assays. These assays measure different cellular parameters, such as metabolic activity, membrane integrity, and total protein content, respectively, providing a comprehensive view of this compound's cytotoxic potential.
Q3: What are the typical signs of cytotoxicity in cell culture?
A3: Visual inspection of your cell cultures under a microscope can provide initial clues of cytotoxicity. Common morphological changes include cell rounding, detachment from the culture surface, cell shrinkage, and the appearance of apoptotic bodies. A significant decrease in cell density compared to the vehicle-treated control is also a strong indicator of a cytotoxic effect.
Q4: Are there known IC50 values for this compound in common cancer cell lines?
A4: Specific IC50 values for this compound in common cancer cell lines such as HeLa, HepG2, and PC-3 are not widely reported in publicly available literature. However, studies on other first and second-generation sulfonylureas can offer some guidance on the potential cytotoxic concentrations. It is essential to empirically determine the IC50 for your specific cell line and experimental conditions.
Troubleshooting Guide: Common Issues in this compound Cytotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Unexpectedly high or low cell viability | This compound precipitation at high concentrations, or interference with the assay reagents. | Visually inspect the wells for any precipitate. Run a cell-free control with this compound and the assay reagents to check for direct chemical interference. |
| Discrepancy between different cytotoxicity assays | Different assays measure distinct cellular endpoints. This compound may affect one pathway more than another. | Use a multi-parametric approach by employing at least two different cytotoxicity assays that measure different cellular functions (e.g., metabolic activity vs. membrane integrity). |
| No cytotoxic effect observed even at high concentrations | The chosen cell line may be resistant to this compound, or the incubation time is too short. | Extend the incubation period (e.g., from 24h to 48h or 72h). If resistance is suspected, consider using a different cell line or a positive control to ensure the assay is working correctly. |
Data Presentation: Cytotoxicity of Sulfonylureas in Cancer Cell Lines
While specific data for this compound is limited, the following table summarizes the reported cytotoxic effects of other sulfonylurea drugs on various cancer cell lines to provide a general reference for concentration ranges.
| Sulfonylurea | Cell Line | Assay | IC50 / Effect | Reference |
| Glibenclamide | Gastric Cancer (MGC-803) | Not Specified | Induced apoptosis and ROS generation | [1] |
| Glibenclamide | Breast Cancer (MCF-7) | Not Specified | Increased doxorubicin cytotoxicity | [2] |
| Glimepiride | Breast Cancer (MCF-7) | Not Specified | Increased doxorubicin cytotoxicity | [2] |
| Gliclazide | Pancreatic Cancer | Not Specified | Showed a protective effect on DNA damage | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be affected by sulfonylureas like this compound at cytotoxic concentrations, leading to apoptosis.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Caption: General workflow for assessing this compound cytotoxicity.
References
Troubleshooting inconsistent results in Tolazamide-based experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results involving Tolazamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Question 1: We are observing high variability in our insulin secretion assays from pancreatic beta-cells. What are the potential causes?
Answer: Inconsistent results in insulin secretion assays can stem from several factors related to the compound, cell culture, and assay conditions.
-
This compound Solution:
-
Solubility: this compound has low aqueous solubility. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting into aqueous assay buffers. Precipitates can lead to significant variations in the effective concentration. Prepare fresh dilutions for each experiment.
-
Stability: Avoid repeated freeze-thaw cycles of stock solutions, which can degrade the compound.[1] Aliquot stock solutions and store them properly, protected from light.
-
-
Cell Culture Conditions:
-
Cell Health & Passage Number: Use cells with healthy morphology and within a consistent, low passage number. The expression of the target receptor (SUR1) can change with excessive passaging.[1]
-
Cell Density: Ensure consistent cell seeding density. Both overly confluent and sparse cell cultures can lead to variable responses.[1]
-
-
Assay Conditions:
-
Serum Proteins: The presence of serum, specifically human serum albumin (HSA), in the culture medium can lead to variability. This compound binds significantly to HSA, which can sequester the drug and reduce its free concentration available to interact with the cells.[2][3] The glycation status of the albumin can further alter this binding.[2][3] Consider using serum-free media or a consistent source and concentration of serum for your experiments.
-
Incubation Time: Optimize and maintain a consistent incubation time with this compound.
-
Assay Buffer: Verify the pH and composition of your assay buffer. The presence of interfering substances can affect the assay.[1]
-
Question 2: Our this compound-protein binding assay results are not reproducible. Why might this be happening?
Answer: Variability in protein binding assays, particularly with human serum albumin (HSA), is a known challenge and often relates to the protein itself or the assay methodology.
-
Albumin Source and State:
-
Glycation: HSA from diabetic sources is often glycated. Glycation alters the binding affinity of this compound, decreasing it at one site while increasing it at another.[2][3] Using HSA from different donors or lots without controlling for glycation levels can introduce significant inconsistency.
-
Purity and Preparation: Ensure the purity of the HSA and that it has been prepared and stored correctly to maintain its native conformation.
-
-
Experimental Technique:
-
Methodology: Techniques like High-Performance Affinity Chromatography (HPAC) require precise control over flow rates, temperature, and mobile phase composition.[2]
-
Buffer Composition: The pH and ionic strength of the buffer can influence drug-protein interactions. Maintain a consistent buffer system (e.g., phosphate buffer at pH 7.4) across all experiments.[2]
-
Temperature: Binding affinities are temperature-dependent. Ensure your experiments are conducted at a constant, controlled temperature (e.g., 37°C).[4]
-
*In Vivo_ Experiment Troubleshooting
Question 3: We are seeing an inconsistent hypoglycemic response to this compound in our animal models. What are the likely causes?
Answer: Inconsistent in vivo responses can be traced to variability in the animal model, drug administration, and experimental conditions.
-
Animal Model:
-
Biological Variability: Factors such as age, sex, genetic strain, and baseline metabolic state of the animals can lead to varied responses.[5]
-
Health and Diet: The diet composition, particularly carbohydrate and sodium intake, can influence baseline glucose levels and the response to treatment.[5] Ensure animals are properly acclimatized and fed a standardized diet.
-
Hydration Status: The animal's hydration level can affect drug absorption and renal function. Provide consistent access to water.[5]
-
-
Drug Administration:
-
Dosing Vehicle: Due to this compound's low solubility, ensure it is properly dissolved or consistently suspended in the chosen vehicle for oral administration.
-
Administration Technique: Inconsistent administration techniques (e.g., variations in oral gavage) can lead to differences in drug absorption and bioavailability.[5]
-
-
Experimental Conditions:
-
Circadian Rhythms: Perform experiments at the same time of day to minimize the influence of circadian variations in hormone levels and metabolic function.[5]
-
Stress: Animal stress can elevate glucose levels and impact the experimental outcome. Handle animals consistently and minimize stressors.
-
Data Presentation
Table 1: this compound Binding Affinity to Human Serum Albumin (HSA)
This table summarizes the binding constants of this compound with both normal and glycated HSA, as determined by High-Performance Affinity Chromatography at pH 7.4 and 37°C.[4]
| Binding Site Class | Normal HSA (Binding Constant K) | Glycated HSA (Effect on Affinity) |
| High Affinity (Sudlow Site I) | ~4.3 – 6.0 x 10⁴ M⁻¹ | 22% decrease in affinity[2][3] |
| Low Affinity (Sudlow Site II) | ~4.9 – 9.1 x 10³ M⁻¹ | Up to 58% increase in affinity[2][3] |
Experimental Protocols
Methodology: High-Performance Affinity Chromatography (HPAC) for this compound-HSA Binding Analysis
This protocol provides a general framework for assessing the binding of this compound to immobilized HSA, based on published methodologies.[2][3]
-
Preparation of HSA Microcolumns:
-
Immobilize normal or glycated Human Serum Albumin (HSA) onto a silica-based support material packed into microcolumns.
-
Quantify the protein content of each column using a standard protein assay (e.g., BCA assay).
-
-
Instrumentation and Mobile Phase:
-
Use an HPLC system equipped with a UV detector, pump, and autosampler.
-
Prepare a mobile phase of phosphate buffer (e.g., 0.067 M, pH 7.4).[2]
-
Maintain the column temperature at 37°C throughout the experiment.
-
-
Frontal Analysis for Overall Binding:
-
Continuously apply a known concentration of this compound in the mobile phase to the HSA microcolumn at a constant flow rate (e.g., 0.50 mL/min).[2]
-
Monitor the elution of this compound using a UV detector. The resulting breakthrough curve is used to calculate the overall amount of bound drug.
-
Repeat with several different concentrations of this compound to determine the binding constants (K) and the number of binding sites for both high- and low-affinity classes.
-
-
Zonal Elution for Site-Specific Binding:
-
Prepare a series of mobile phases containing fixed concentrations of this compound (e.g., 0 to 20 µM).[2]
-
For each mobile phase concentration, inject a small amount of a site-specific probe (e.g., R-warfarin for Sudlow site I, L-tryptophan for Sudlow site II).[2]
-
Measure the retention factor of the probe at each this compound concentration. A change in the probe's retention indicates competitive binding by this compound at that specific site.
-
Use this competition data to calculate the site-specific affinity of this compound.
-
-
Data Analysis:
-
Analyze the breakthrough curves from frontal analysis using appropriate binding models (e.g., a two-site model) to determine overall affinity constants.[2]
-
Analyze the retention data from zonal elution studies to calculate the site-specific association constants.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound binding with glycated and normal human serum albumin by using high-performance affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Stability of Tolazamide in different solvents and storage conditions
This technical support center provides guidance on the stability of Tolazamide in various solvents and under different storage conditions. It is intended for researchers, scientists, and drug development professionals to assist with experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is very slightly soluble in water, slightly soluble in ethanol, and freely soluble in chloroform and acetone.[1] Its aqueous solubility has been reported as 0.31 g/L.[2]
Q2: What is the recommended storage condition for this compound in biological samples?
A2: For serum samples, this compound has been found to be stable for at least 4 weeks when stored at -20°C.[3] For long-term storage of stock solutions or biological samples, it is advisable to store them at -20°C or below to minimize degradation.
Q3: What are the expected degradation pathways for this compound?
A3: As a sulfonylurea, this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. The primary degradation pathway is likely the hydrolysis of the sulfonylurea linkage, which is a common characteristic of this class of drugs.[4][5]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method should be able to separate the intact this compound from all its potential degradation products.[6] The development process typically involves subjecting this compound to forced degradation conditions (acid, base, oxidation, heat, and light) to generate these degradation products.[7][8][9] The chromatographic conditions (column, mobile phase, flow rate, and detector wavelength) are then optimized to achieve adequate separation. Validation of the method according to ICH guidelines is crucial to ensure it is suitable for its intended purpose.[6]
Q5: What should I do if I observe unexpected peaks in my this compound chromatogram?
A5: Unexpected peaks could be due to a number of factors, including contamination of the sample or mobile phase, degradation of the sample, or issues with the HPLC system. Refer to the Troubleshooting Guide in this document for a systematic approach to identifying and resolving the issue.
Summary of this compound Stability Data
Currently, there is limited publicly available quantitative data specifically on the stability of this compound in various solvents and under different storage conditions. The following table provides a qualitative summary based on general knowledge of sulfonylureas and available information.
| Condition | Solvent/Matrix | Expected Stability | Comments |
| Storage | |||
| Room Temperature | Solid State | Generally stable | Should be stored in a well-closed container, protected from light and moisture. |
| Refrigerated (2-8°C) | Solid State | Highly stable | |
| Frozen (-20°C) | Serum | Stable for at least 4 weeks[3] | Recommended for long-term storage of biological samples. |
| Forced Degradation | |||
| Acidic Hydrolysis | Aqueous | Susceptible to degradation | Degradation is expected to increase with increasing acid concentration and temperature. |
| Basic Hydrolysis | Aqueous | Susceptible to degradation | Degradation is expected to increase with increasing base concentration and temperature. |
| Oxidative | Aqueous (e.g., H₂O₂) | Potentially susceptible | The extent of degradation will depend on the concentration of the oxidizing agent and exposure time. |
| Thermal | Solid State/Solution | Susceptible at high temperatures | Degradation rate will increase with temperature. |
| Photolytic | Solid State/Solution | Potentially susceptible | Should be protected from light. The extent of degradation depends on the intensity and wavelength of the light source. |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol is a general guideline based on ICH recommendations and studies on related sulfonylurea compounds.[4][7][8] Researchers should optimize the conditions based on their specific experimental setup and analytical method.
Objective: To generate potential degradation products of this compound and to assess its intrinsic stability under various stress conditions.
Materials:
-
This compound reference standard
-
Solvents: Methanol, Acetonitrile, Water (HPLC grade)
-
Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)
-
Bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH)
-
Oxidizing agent: Hydrogen peroxide (H₂O₂)
-
Buffers: Phosphate or acetate buffers of various pH values
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and 1 M HCl. Keep the samples at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH and 1 M NaOH. Keep the samples under the same temperature and time conditions as for acid hydrolysis.
-
Neutral Hydrolysis: Reflux the this compound solution in water at 60°C for a defined period.
-
Oxidative Degradation: Treat the this compound solution with 3% and 30% H₂O₂ at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose the solid this compound powder and a solution of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Monitor the formation of degradation products and the decrease in the peak area of the parent drug.
-
Calculate the percentage of degradation.
-
Ensure mass balance, which is the sum of the assay of the parent drug and the area of all degradation products, to account for all the material.[9]
-
Troubleshooting Guides
HPLC Analysis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No peaks or very small peaks | 1. Injector issue (e.g., clogged needle, incorrect sample volume).2. Detector issue (e.g., lamp off, incorrect wavelength).3. Sample degradation.4. Incorrect mobile phase composition. | 1. Check injector settings and perform a needle wash. Manually inject a standard to verify.2. Ensure the detector lamp is on and set to the correct wavelength for this compound (around 225-235 nm).3. Prepare a fresh sample and inject immediately.4. Verify the mobile phase composition and ensure all components are miscible. |
| Peak tailing | 1. Column contamination or degradation.2. Interaction of the analyte with active sites on the column packing.3. Inappropriate mobile phase pH.4. Sample overload. | 1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase.3. Adjust the mobile phase pH to ensure this compound is in a single ionic form.4. Reduce the sample concentration or injection volume. |
| Peak fronting | 1. Sample solvent stronger than the mobile phase.2. Sample overload. | 1. Dissolve the sample in the mobile phase or a weaker solvent.2. Reduce the sample concentration. |
| Split peaks | 1. Clogged inlet frit of the column.2. Column void or channeling. | 1. Reverse flush the column (if permissible by the manufacturer). If the problem persists, replace the frit or the column.2. Replace the column. |
| Baseline noise or drift | 1. Air bubbles in the detector or pump.2. Contaminated mobile phase or detector cell.3. Leaks in the system.4. Fluctuations in column temperature. | 1. Degas the mobile phase. Purge the pump and detector.2. Flush the system with a clean, strong solvent. Use fresh, HPLC-grade solvents.3. Inspect all fittings for leaks.4. Use a column oven to maintain a constant temperature. |
| Shifting retention times | 1. Change in mobile phase composition.2. Fluctuation in flow rate.3. Column aging or temperature changes. | 1. Prepare fresh mobile phase accurately. If using a gradient, ensure the pump is mixing correctly.2. Check for leaks and ensure the pump is functioning correctly.3. Equilibrate the column thoroughly. Use a column oven. If the column is old, it may need to be replaced. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical flow for troubleshooting common HPLC problems.
References
- 1. This compound | C14H21N3O3S | CID 5503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0014977) [hmdb.ca]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. academic.oup.com [academic.oup.com]
- 5. bepls.com [bepls.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. sgs.com [sgs.com]
Technical Support Center: Identifying and Mitigating Tolazamide Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate potential interference caused by the sulfonylurea drug Tolazamide in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my biochemical assays?
A: this compound is a first-generation sulfonylurea drug primarily used to treat type 2 diabetes. Its mechanism of action involves stimulating insulin release from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[1][2][3] Like other sulfonylureas, its chemical structure and in-vivo effects can potentially lead to interference in biochemical assays through several mechanisms:
-
Direct interaction with assay reagents: this compound may interact with enzymes, substrates, or detection reagents used in the assay.
-
Physiological effects on samples: If using in-vivo samples from subjects treated with this compound, altered physiological parameters (e.g., hypoglycemia) may indirectly affect assay results.[4]
-
Structural similarity to other molecules: Its structure might cause cross-reactivity in immunoassays.
Q2: Which biochemical assays are known to be affected by sulfonylureas like this compound?
A: While specific data on this compound is limited, studies have shown that sulfonylureas can interfere with:
-
Creatinine assays: Specifically, the Jaffé method for creatinine determination.[5][6][7]
-
Glucose assays: The glucose oxidase/peroxidase (GOD-PERID) method has been shown to be susceptible to interference by some sulfonylureas.[8]
-
Continuous Glucose Monitoring (CGM) Systems: Some CGM systems may show falsely elevated glucose readings in the presence of certain drugs, and while this compound is not explicitly listed for most, it is a potential concern.[9][10]
Q3: My assay is showing unexpected results in the presence of this compound. What are the initial troubleshooting steps?
A: Begin by systematically ruling out common sources of error. The following workflow can help you diagnose the issue.
Caption: Initial troubleshooting workflow for suspected this compound interference.
Troubleshooting Guide: Creatinine Assays (Jaffé Method)
Issue: Falsely elevated creatinine levels observed in samples containing this compound when using the Jaffé method.
Background: The Jaffé reaction involves the formation of a colored complex between creatinine and picric acid in an alkaline solution. Sulfonylureas, including potentially this compound, can act as non-creatinine chromogens, reacting with the alkaline picrate solution and leading to a positive interference.[5][6]
Mitigation Strategies and Protocols
1. Use of an Enzymatic Creatinine Assay:
This is the most effective mitigation strategy as enzymatic methods are more specific for creatinine and are generally not affected by sulfonylurea interference.[6][7]
Experimental Protocol: Comparison of Jaffé and Enzymatic Methods
-
Sample Preparation: Spike a pooled human serum sample with a known concentration of this compound (e.g., therapeutic concentration range). Prepare a control sample with the vehicle (e.g., DMSO) only.
-
Jaffé Method:
-
Follow the standard protocol for your automated analyzer or manual kit.
-
Typically, the sample is mixed with an alkaline picrate solution.
-
The rate of formation of the Janovski complex is measured spectrophotometrically.
-
-
Enzymatic Method:
-
Utilize a commercial enzymatic creatinine kit (e.g., creatininase, creatinase, sarcosine oxidase, and peroxidase-based).
-
Follow the manufacturer's instructions. This usually involves a series of enzymatic reactions that lead to the production of a colored or fluorescent product proportional to the creatinine concentration.
-
-
Data Analysis: Compare the creatinine concentrations obtained from both methods in the presence and absence of this compound.
Expected Outcome: The enzymatic method should yield creatinine values that are not significantly different between the this compound-spiked and control samples, while the Jaffé method will likely show a dose-dependent increase in measured creatinine in the presence of this compound.
Quantitative Data Summary (Hypothetical)
| Assay Method | Sample | This compound Conc. | Measured Creatinine (mg/dL) | % Interference |
| Jaffé | Control | 0 µM | 1.0 | N/A |
| Jaffé | Test | 100 µM | 1.3 | +30% |
| Enzymatic | Control | 0 µM | 1.0 | N/A |
| Enzymatic | Test | 100 µM | 1.02 | +2% |
Troubleshooting Guide: Glucose Assays (GOD-PERID Method)
Issue: Inaccurate (typically underestimated) glucose readings in in-vitro experiments when using the Glucose Oxidase/Peroxidase (GOD-PERID) method in the presence of sulfonylureas.
Background: The GOD-PERID assay involves the oxidation of glucose by glucose oxidase to produce hydrogen peroxide (H₂O₂). Peroxidase then catalyzes the reaction of H₂O₂ with a chromogen to produce a colored product. Some sulfonylureas, like gliclazide, can interfere with this second step by competing with the chromogen, leading to an underestimation of glucose levels.[8] While not specifically documented for this compound, this remains a potential issue.
Mitigation Strategies and Protocols
1. Use of an Alternative Glucose Assay Method:
The Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PD) method is a reliable alternative that is not susceptible to this type of interference.[8]
Experimental Protocol: Comparison of GOD-PERID and HK/G6PD Methods
-
Sample Preparation: Prepare a standard glucose solution. Spike with varying concentrations of this compound. Include a vehicle control.
-
GOD-PERID Method:
-
Follow the kit manufacturer's protocol.
-
The reaction typically involves incubating the sample with glucose oxidase and a peroxidase-chromogen reagent.
-
Measure the absorbance at the appropriate wavelength.
-
-
HK/G6PD Method:
-
Follow the kit manufacturer's protocol.
-
This method involves the phosphorylation of glucose by hexokinase, followed by the oxidation of glucose-6-phosphate by G6PD, with the concomitant reduction of NAD⁺ to NADH.
-
Measure the increase in absorbance at 340 nm due to NADH formation.
-
-
Data Analysis: Compare the glucose concentrations measured by both methods across the different this compound concentrations.
Quantitative Data Summary (Hypothetical, based on Gliclazide interference)
| Assay Method | This compound Conc. | Measured Glucose (mg/dL) | % Interference |
| GOD-PERID | 0 µM | 100 | N/A |
| GOD-PERID | 50 µM | 92 | -8% |
| GOD-PERID | 100 µM | 85 | -15% |
| HK/G6PD | 0 µM | 100 | N/A |
| HK/G6PD | 50 µM | 101 | +1% |
| HK/G6PD | 100 µM | 99 | -1% |
Signaling Pathway: this compound's Primary Mechanism of Action
Caption: this compound stimulates insulin secretion by closing K-ATP channels.
General Troubleshooting for Enzymatic and Immunoassays
If you suspect this compound interference in other assays where specific data is unavailable, consider these general troubleshooting steps.
Identifying Non-Specific Inhibition in Enzymatic Assays
Issue: this compound appears to inhibit an enzyme, but the effect may be an artifact.
Workflow for Investigating Non-Specific Inhibition
Caption: Decision tree for diagnosing non-specific enzyme inhibition.
Protocol: Testing for Compound Aggregation
-
Prepare Buffers: Prepare your standard assay buffer and a second buffer containing 0.01% (v/v) Triton X-100.
-
Compound Dilutions: Prepare serial dilutions of this compound in both buffers.
-
Run Assays: Perform your enzymatic assay in parallel using both buffer conditions.
-
Analyze: Compare the IC₅₀ values. A significant rightward shift in the IC₅₀ curve in the presence of Triton X-100 suggests that the observed inhibition was due to aggregation.
Identifying Interference in Immunoassays
Issue: Inaccurate analyte concentration in an immunoassay (e.g., ELISA, RIA) in the presence of this compound.
Potential Mechanisms:
-
Cross-reactivity: this compound or its metabolites may bind to the assay antibodies.
-
Matrix Effects: this compound may alter the sample matrix, affecting antibody-antigen binding.
-
Interference with Detection: The compound may absorb light at the detection wavelength or quench a fluorescent signal.
Mitigation Protocol: Serial Dilution Test
-
Sample Dilution: Prepare a series of dilutions (e.g., 1:2, 1:4, 1:8) of the patient sample containing this compound using the assay-specific diluent.
-
Assay Measurement: Measure the analyte concentration in each dilution.
-
Calculate Corrected Concentrations: Multiply the measured concentration of each dilution by its dilution factor.
-
Analyze for Linearity: If no interference is present, the corrected concentrations should be consistent across the dilution series. A non-linear relationship or a significant trend (e.g., increasing or decreasing concentration with dilution) suggests the presence of an interfering substance.
Disclaimer: The information provided in this technical support center is for guidance purposes. All experimental results should be carefully validated. Where specific data for this compound is unavailable, recommendations are based on the known behavior of the sulfonylurea drug class.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference by sulfonylurea drugs with the Jaffé method for creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference by gliclazide in the glucose oxidase/peroxidase method for glucose assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meded101.com [meded101.com]
- 10. login.medscape.com [login.medscape.com]
Strategies to prevent degradation of Tolazamide during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tolazamide during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during experiments?
A1: this compound, a sulfonylurea compound, is susceptible to degradation under several conditions. The primary factors to control are:
-
pH: this compound can undergo hydrolysis in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or fluorescent light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q2: What are the recommended storage conditions for this compound stock solutions and samples?
A2: To minimize degradation, this compound solutions should be stored at refrigerated temperatures (2-8°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, freezing (-20°C or lower) is recommended, although freeze-thaw cycles should be minimized.
Q3: How can I prepare this compound solutions to ensure stability?
A3: When preparing this compound solutions, use of fresh, high-purity solvents is recommended. If aqueous buffers are used, they should be freshly prepared and degassed to remove dissolved oxygen. The pH of the solution should be controlled, ideally close to neutral, unless the experimental protocol requires acidic or basic conditions, in which case the exposure time should be minimized.
Q4: What analytical technique is most suitable for monitoring this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be capable of separating the intact this compound from all potential degradation products, ensuring an accurate quantification of the parent drug.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound concentration in solution over a short period. | - pH instability: The pH of the solution may be too acidic or alkaline. - Temperature effects: The solution may be stored at too high a temperature. - Photodegradation: The solution is exposed to light. | - Verify the pH of your solution and adjust to a neutral range if possible. - Store solutions at 2-8°C for short-term use or frozen for longer periods. - Protect solutions from light using amber vials or foil. |
| Appearance of unknown peaks in the HPLC chromatogram. | - Degradation: this compound is degrading into other compounds. - Contamination: Impurities from solvents, glassware, or the sample matrix. | - Perform a forced degradation study to identify potential degradation products. - Ensure all solvents are HPLC grade and glassware is thoroughly cleaned. - Analyze a blank sample (matrix without this compound) to identify interfering peaks. |
| Poor peak shape (tailing or fronting) for this compound in HPLC. | - Inappropriate mobile phase pH: The mobile phase pH is close to the pKa of this compound. - Column overload: The concentration of the injected sample is too high. - Column degradation: The stationary phase of the column is deteriorating. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Dilute the sample and re-inject. - Replace the HPLC column with a new one. |
| Inconsistent retention times for this compound. | - Fluctuations in mobile phase composition: Improper mixing or evaporation of a volatile solvent. - Temperature variations: Lack of column temperature control. - Pump malfunction: Inconsistent flow rate. | - Premix the mobile phase or ensure the online degasser and mixer are working correctly. - Use an HPLC column oven to maintain a constant temperature. - Check the pump for leaks and perform routine maintenance. |
Quantitative Data Summary
Due to the limited availability of public, quantitative forced degradation data for this compound, the following table provides an illustrative summary of potential degradation under typical stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. Actual degradation percentages will vary based on the precise experimental conditions.
| Stress Condition | Condition Details | Time (hours) | Illustrative % Degradation of this compound | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 | 10 - 20% | p-toluenesulfonamide, hexamethylenimine |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 | 15 - 25% | p-toluenesulfonamide, hexamethylenimine |
| Oxidation | 3% H₂O₂ at RT | 24 | 5 - 15% | N-oxide derivatives |
| Thermal Degradation | 80°C (Solid State) | 48 | < 5% | - |
| Photodegradation | UV light (254 nm) | 24 | 5 - 10% | Photolytic cleavage products |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound powder in a vial and heat it in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a known amount of the solid in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed standard to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
The following is a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.5) in a gradient elution.
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30% to 70% Acetonitrile
-
15-20 min: 70% Acetonitrile
-
20-25 min: 70% to 30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
Visualizations
Workflow for a this compound forced degradation study.
A decision tree for troubleshooting HPLC issues.
A hypothetical degradation pathway for this compound.
Addressing variability in animal responses to Tolazamide administration
Technical Support Center: Tolazamide Administration in Animal Research
This technical support center provides troubleshooting guidance for researchers encountering variability in animal responses to this compound administration. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant inter-animal variability in the glucose-lowering effect of this compound, even within the same experimental group. What are the potential causes?
A1: Variability in response to this compound is a common challenge and can stem from a combination of intrinsic and extrinsic factors. Consider the following:
-
Genetic Variation: Polymorphisms in genes encoding drug-metabolizing enzymes, particularly Cytochrome P450 2C9 (CYP2C9), can significantly alter the metabolism and clearance of this compound, leading to different plasma concentrations and efficacy.[1][2] Genetic variations in the sulfonylurea receptor (SUR1) or the inwardly rectifying potassium channel (Kir6.2) can also affect the drug's pharmacodynamics.[2]
-
Physiological State: The age, sex, and overall health of the animals can influence drug response.[3] Underlying conditions like liver or kidney impairment can affect this compound metabolism and excretion.[4][5]
-
Diet and Fasting Status: The composition of the diet and the timing of food administration relative to drug dosing can impact drug absorption and the animal's baseline glucose and insulin levels.[6][7] Fasting, for instance, can alter various clinical pathology parameters.[7][8]
-
Drug Administration Technique: Inconsistent administration technique (e.g., subcutaneous vs. intraperitoneal injection depth, oral gavage placement) can lead to variability in drug absorption.[9]
-
Stress: Handling and procedural stress can induce a physiological stress response, leading to the release of catecholamines and glucocorticoids, which can counteract the hypoglycemic effect of this compound.[9]
Troubleshooting Steps:
-
Standardize Procedures: Ensure all personnel are using identical, well-documented protocols for animal handling, drug administration, and sample collection.
-
Control for Environmental Factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and noise levels.
-
Monitor Food and Water Intake: Accurately record food and water consumption to identify any animals with altered feeding behavior.
-
Acclimatize Animals: Allow for an adequate acclimatization period to minimize stress before starting the experiment.[9]
-
Consider Genetic Background: If possible, use animals from a genetically homogenous background. If using outbred stocks, be prepared for a higher degree of variability.
Q2: Our animals are developing hypoglycemia that is more severe than anticipated. How can we mitigate this?
A2: Severe hypoglycemia is a primary adverse effect of sulfonylureas like this compound.[1][10]
-
Dosage: The administered dose may be too high for the specific animal model or strain.
-
Fasting: Prolonged fasting before or after drug administration can exacerbate the hypoglycemic effect.[7]
-
Drug Interactions: Co-administration of other drugs can potentiate the effects of this compound. For example, NSAIDs and some sulfonamides can increase its hypoglycemic action.[5][10]
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
Review Fasting Protocol: Shorten the fasting period or provide a small, standardized meal at a specific time point post-dosing.
-
Check for Drug Interactions: Carefully review all compounds being administered to the animals for potential interactions with this compound.[5][11]
-
Monitor Blood Glucose: Implement more frequent blood glucose monitoring, especially during the expected peak effect of the drug (typically 4-6 hours post-dose), to detect and manage hypoglycemia promptly.[4][12]
Q3: We are not observing the expected glucose-lowering effect of this compound. What could be the reason for this lack of efficacy?
A3: A diminished or absent response to this compound can be due to several factors:
-
Insulin Resistance: In models of severe type 2 diabetes, pronounced insulin resistance may render the insulin-sensitizing and secretagogue effects of this compound insufficient.[13][14]
-
Beta-Cell Dysfunction: this compound's primary mechanism of action is to stimulate insulin release from pancreatic beta-cells.[1][12][15] If the animal model has significant beta-cell loss or dysfunction, the drug will be less effective.
-
Drug Metabolism: Rapid metabolism of this compound due to genetic factors can lead to sub-therapeutic plasma concentrations.[2][16][17]
-
"Secondary Failure": Prolonged treatment with sulfonylureas can lead to a progressive decline in their effectiveness, a phenomenon known as secondary failure.[4][18]
Troubleshooting Steps:
-
Characterize the Animal Model: Ensure the chosen animal model is appropriate for studying the effects of a sulfonylurea. Models with severe beta-cell destruction may not be suitable.
-
Measure Plasma Drug Levels: If possible, measure plasma concentrations of this compound to confirm adequate drug exposure.
-
Assess Insulin Secretion: Conduct experiments to measure insulin levels in response to this compound administration to determine if there is a defect in insulin secretion.
-
Consider Combination Therapy: In some cases, combining this compound with an insulin sensitizer may be necessary to achieve the desired effect.[19]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Dog | Human | Rat |
| Time to Peak Plasma Concentration (Tmax) | N/A | 3-4 hours[1] | N/A |
| Half-life (t1/2) | N/A | ~7 hours[1][4] | N/A |
| Metabolism | Hepatic (CYP2C9)[1] | Hepatic (CYP2C9)[1] | Hepatic |
| Excretion | Primarily Urine[1] | ~85% Urine, ~7% Feces[1] | Primarily Urine |
| Protein Binding | High | ~94%[4] | High |
Table 2: Factors Influencing Variability in this compound Response
| Factor | Description | Potential Impact on Response |
| Genetics | Polymorphisms in CYP2C9, SUR1, KCNJ11 genes.[2][16] | Altered drug metabolism and target sensitivity. |
| Physiology | Age, sex, body weight, organ function.[3] | Differences in drug distribution, metabolism, and excretion. |
| Pathology | Severity of diabetes, insulin resistance, beta-cell function.[13][20] | Determines the potential for a therapeutic response. |
| Diet | Composition and timing of meals.[6] | Affects baseline glucose and drug absorption. |
| Environment | Stress, housing conditions.[9] | Can induce physiological changes that counteract drug effects. |
| Drug Interactions | Co-administration of other medications.[5][10] | Potentiation or inhibition of this compound's effects. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
-
Preparation:
-
Prepare the this compound suspension or solution in the desired vehicle (e.g., 0.5% carboxymethylcellulose). Ensure the formulation is homogenous.
-
Calculate the individual dose for each animal based on its most recent body weight. The volume should ideally not exceed 5 mL/kg.[9]
-
-
Animal Handling:
-
Gently restrain the animal, ensuring a secure but not overly restrictive grip. Proper restraint is crucial to minimize stress and prevent injury.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the mouth, passing it over the tongue towards the esophagus.
-
Ensure the needle enters the esophagus and not the trachea. There should be no resistance.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its home cage.
-
Protocol 2: Blood Glucose Monitoring Following this compound Administration
-
Materials:
-
Calibrated glucometer and appropriate test strips.
-
Lancets for blood collection.
-
Gauze pads.
-
-
Procedure:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-dose), gently restrain the animal.
-
Select a suitable site for blood collection (e.g., tail vein in rodents).
-
Use a sterile lancet to make a small puncture.
-
Gently massage the area to obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
Apply gentle pressure with a gauze pad to the puncture site to stop any bleeding.
-
-
Data Recording:
-
Record the blood glucose level, time of measurement, and animal ID for each reading.
-
Protocol 3: Plasma Collection for Pharmacokinetic Analysis
-
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated).
-
Syringes and needles appropriate for the animal size and collection site.
-
Centrifuge.
-
Cryovials for plasma storage.
-
-
Procedure:
-
At specified time points post-Tolazamide administration, collect a blood sample from a suitable site (e.g., retro-orbital sinus in mice under anesthesia, jugular vein in rats).[21]
-
Immediately transfer the blood into an anticoagulant tube and gently invert to mix.
-
Keep the blood sample on ice.
-
-
Plasma Separation:
-
Centrifuge the blood sample according to recommended parameters (e.g., 1500 x g for 10 minutes at 4°C).
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
-
Storage:
-
Transfer the plasma to a labeled cryovial and store at -80°C until analysis.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in pancreatic beta-cells.
Caption: Troubleshooting workflow for variable animal responses to this compound.
Caption: General experimental workflow for a this compound study in animals.
References
- 1. youtube.com [youtube.com]
- 2. Influence of genetic polymorphisms on the pharmacokinetics and pharmaco-dynamics of sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Affecting Drug Response in Animals [bivatec.com]
- 4. UpToDate 2018 [doctorabad.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. jnfh.mums.ac.ir [jnfh.mums.ac.ir]
- 8. There is no need for overnight fasting of rats in regulatory toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Tolinase® this compound tablets, USP [dailymed.nlm.nih.gov]
- 13. Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Insights into the development of insulin resistance: Unraveling the interaction of physical inactivity, lipid metabolism and mitochondrial biology [frontiersin.org]
- 15. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]
- 16. Molecular mechanisms of genetic polymorphisms of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combined therapy of insulin and this compound decreases insulin requirement and serum triglycerides in obese patients with noninsulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aaha.org [aaha.org]
- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Improving the Reproducibility of Tolazamide's Hypoglycemic Effects In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Tolazamide's hypoglycemic effects in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions to enhance experimental reproducibility.
1. Animal Model and Husbandry
-
Q1: We are observing high variability in the baseline blood glucose levels of our rats. What could be the cause?
A1: High variability in baseline blood glucose can stem from several factors:
-
Acclimatization: Insufficient acclimatization to the housing facility and handling can lead to stress-induced hyperglycemia. It is recommended to allow for a minimum of a one-week acclimatization period before the start of any experimental procedures.
-
Diet and Fasting: Inconsistent access to food and water can cause fluctuations in blood glucose. Ensure a standardized diet and a consistent fasting period before measurements.[1] A 16-hour fasting period is often recommended for preclinical studies in rats to achieve stable baseline glucose levels.
-
Circadian Rhythm: Blood glucose levels can fluctuate throughout the day. To minimize this variability, always perform blood collection at the same time of day for all animals.
-
Animal Strain: Different rat strains can have inherent differences in glucose metabolism. Ensure you are using a consistent strain throughout your studies.
-
-
Q2: Our diabetic rat model shows inconsistent responses to this compound. Why might this be happening?
A2: The method of diabetes induction and the severity of the diabetic state are critical for consistent drug response.
-
Induction Method: Chemical inducers like Streptozotocin (STZ) can lead to varying degrees of beta-cell damage. The dose of STZ and the use of nicotinamide to protect some beta-cells can influence the severity and type of diabetes induced (mild vs. severe).[2] In severely diabetic rats with very low insulin levels, insulinotropic agents like this compound may have a reduced effect.
-
Confirmation of Diabetes: Ensure a consistent and stable hyperglycemic state before initiating treatment. Rats with blood glucose levels of 200 mg/dL and above are generally considered diabetic.
-
Progression of Diabetes: Over time, the severity of diabetes can progress, leading to a diminished response to sulfonylureas, a phenomenon known as secondary failure.[3][4]
-
2. Dosing and Administration
-
Q3: We are unsure of the appropriate oral dose of this compound for our rat study. Where should we start?
-
Q4: We are observing inconsistent hypoglycemic effects after oral gavage of this compound. What could be the issue?
A4: Inconsistent results after oral gavage can be due to the formulation or the administration technique.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound can significantly impact its absorption and bioavailability. Common vehicles for oral gavage in rats include water, corn oil, and suspensions with carboxymethyl cellulose (CMC).[9] The choice of vehicle should be based on the physicochemical properties of this compound and should be kept consistent throughout the study. It's important to note that some vehicles can have their own physiological effects.
-
Gavage Technique: Improper gavage technique can lead to stress, esophageal or stomach injury, or incorrect delivery of the compound. Ensure that personnel are well-trained in the proper technique for oral gavage in rats.
-
Formulation Stability: Ensure that your this compound formulation is stable and homogenous. If it is a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing.
-
3. Blood Glucose Measurement
-
Q5: Our blood glucose readings from the same animal seem to fluctuate more than expected. How can we improve the accuracy of our measurements?
A5: Accurate blood glucose measurement is critical for reproducible results.
-
Glucometer Use: While convenient, not all human glucometers are validated for use in rodents, which can lead to inaccuracies.[3] If possible, use a glucometer specifically designed for animals or validate your human glucometer against a reference laboratory method.
-
Blood Sampling Technique: Stress from handling and restraint during blood collection can elevate blood glucose levels. Use a consistent and minimally stressful method for blood collection, such as from the tail vein. Wiping away the first drop of blood is also recommended to avoid tissue fluid contamination.[3]
-
Timing of Measurement: Be consistent with the timing of blood collection relative to this compound administration to accurately capture the time course of the hypoglycemic effect.
-
4. Data Interpretation
-
Q6: Some of our animals show a strong hypoglycemic response to this compound, while others show a minimal response. How should we interpret this?
A6: This variability can be due to a combination of the factors mentioned above.
-
Individual Variation: As with any biological system, there will be some inherent individual variation in drug response.
-
Secondary Failure: In long-term studies, some animals may develop secondary failure to the drug, leading to a loss of efficacy.[3][4]
-
Review Your Protocol: If you observe high variability, it is crucial to review your entire experimental protocol for any inconsistencies in animal handling, dosing, or measurement techniques.
-
Quantitative Data
Due to the limited availability of specific preclinical dose-response data for this compound in rats in the public domain, a definitive dose-response table cannot be provided. Researchers are encouraged to perform a pilot study to establish a dose-response curve in their specific animal model. Below are tables summarizing available pharmacokinetic data and factors that can influence the experimental outcome.
Table 1: Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | 4-8 hours | |
| Plasma Protein Binding | 94% | |
| Metabolism | Extensively hepatic to 5 metabolites | |
| Elimination Half-life | Approx. 7 hours | |
| Excretion | Approx. 85% via urine, 7% via feces |
Table 2: Factors Influencing Reproducibility of In Vivo Hypoglycemic Studies
| Factor | Potential Impact | Recommendations |
| Animal Model | Strain, age, and sex can affect glucose metabolism and drug response. | Use a consistent animal model throughout the study. Report all animal characteristics in publications. |
| Diet | Composition and feeding schedule can alter baseline glucose and drug absorption. | Provide a standardized diet and consistent feeding schedule. |
| Fasting | Duration of fasting significantly impacts baseline blood glucose. | Implement a consistent fasting period (e.g., 16 hours) before blood glucose measurement.[1] |
| Vehicle | The formulation vehicle can affect drug solubility and bioavailability. | Select an appropriate and consistent vehicle. Conduct vehicle-only control groups. |
| Administration | Route and technique of administration can lead to variability in drug exposure. | Use a consistent route and ensure proper technique (e.g., oral gavage). |
| Blood Sampling | Stress and technique can artificially elevate glucose levels. | Use a minimally invasive and consistent blood sampling method. |
| Measurement | Accuracy of the glucometer can vary between species. | Validate the glucometer for use in the chosen animal model. |
Experimental Protocols
1. Induction of Type 2 Diabetes in Rats (High-Fat Diet and low-dose STZ)
This protocol is a common method for inducing a type 2 diabetes model in rats that more closely mimics the human condition of insulin resistance followed by beta-cell dysfunction.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
-
Procedure:
-
Acclimatize rats for at least one week with free access to standard chow and water.
-
Divide rats into a control group (fed standard chow) and a high-fat diet (HFD) group.
-
Feed the HFD group the high-fat diet for a period of 2-4 weeks to induce insulin resistance.
-
After the HFD period, fast the HFD rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer. A low dose (e.g., 30-40 mg/kg) is typically used for this model.
-
Administer the STZ solution via intraperitoneal (i.p.) injection.
-
Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia due to massive insulin release from damaged beta cells, provide a 10% sucrose solution in their drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Rats with stable fasting blood glucose levels above 200 mg/dL are considered diabetic.
-
2. Oral Gavage Administration of this compound
-
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water)
-
Gavage needles (appropriate size for rats, typically 16-18 gauge)
-
Syringes
-
-
Procedure:
-
Prepare the this compound formulation at the desired concentration. If it is a suspension, ensure it is thoroughly mixed.
-
Accurately weigh the rat to determine the correct dosing volume. The typical oral gavage volume for rats is 5-10 mL/kg.
-
Gently but firmly restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
Insert the gavage needle into the mouth, passing over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle.
-
Once the needle is in the correct position, administer the solution slowly.
-
Withdraw the needle gently in a single motion.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.
-
3. Blood Glucose Monitoring
-
Materials:
-
Glucometer and test strips
-
Lancets or small gauge needles
-
Gauze
-
Restrainer (optional, but recommended for consistency)
-
-
Procedure:
-
Gently restrain the rat. Placing the rat in a restrainer can help minimize movement and stress.
-
Warm the tail using a warm compress or by immersing it in warm water to increase blood flow.
-
Make a small prick on the lateral tail vein with a lancet or needle.
-
Wipe away the first drop of blood with a clean piece of gauze.
-
Gently "milk" the tail from the base towards the tip to obtain a sufficient drop of blood.
-
Apply the blood drop to the test strip of the glucometer and record the reading.
-
Apply gentle pressure to the puncture site with gauze to stop the bleeding.
-
Visualizations
Caption: Experimental workflow for an in vivo study of this compound.
Caption: Signaling pathway of this compound in pancreatic beta-cells.
References
- 1. mdpi.com [mdpi.com]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. UpToDate 2018 [doctorabad.com]
- 4. drugs.com [drugs.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Tolinase® this compound tablets, USP [dailymed.nlm.nih.gov]
- 9. Adjuvant therapy with this compound and insulin improves metabolic control in type I diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-target Effects of Tolazamide in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of Tolazamide in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and potential off-targets of this compound?
This compound is a first-generation sulfonylurea drug primarily used to treat type 2 diabetes. Its main therapeutic effect is mediated by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic beta cells. This interaction leads to channel closure, membrane depolarization, calcium influx, and ultimately, insulin secretion.
However, like many small molecules, this compound can interact with other proteins, leading to off-target effects. Known and potential off-targets include:
-
On-Target: ATP-sensitive potassium (K-ATP) channel subunit SUR1 (ABCC8) and the inwardly rectifying potassium channel Kir6.2 (KCNJ11).
-
Potential Off-Targets:
-
Voltage-gated Calcium Channels: Computational studies suggest potential interactions with calcium channels, specifically CACNA1A, CACNA1B, and CACNA1C.[1][2]
-
Human Serum Albumin (HSA): this compound binds to HSA with moderate to high affinity, which can affect the free concentration of the drug available to interact with its intended target and potential off-targets.
-
Hepatic Cellular Components: Rare cases of hepatotoxicity have been reported, suggesting interactions with various targets within liver cells that could be linked to oxidative stress or immune responses.[3]
-
Cardiovascular Ion Channels: The association of first-generation sulfonylureas with increased cardiovascular mortality suggests potential off-target interactions with ion channels in cardiomyocytes.
-
Q2: What are the common phenotypic consequences of this compound's off-target effects in cellular models?
Unintended interactions can lead to a range of observable effects in vitro, including:
-
Altered Calcium Homeostasis: If this compound interacts with voltage-gated calcium channels, you might observe changes in intracellular calcium levels, which can impact numerous signaling pathways.
-
Unexpected Cytotoxicity: At higher concentrations, off-target effects can lead to decreased cell viability, which may not be related to its primary mechanism of action. This is particularly relevant in non-pancreatic cell lines.
-
Changes in Gene Expression: Off-target binding can activate or inhibit signaling pathways, leading to changes in the expression of genes unrelated to the intended therapeutic effect.
-
Confounding Metabolic Readouts: In metabolic assays, off-target effects on cellular respiration or other metabolic pathways can complicate the interpretation of results.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use a Structurally Unrelated Agonist/Antagonist: If another compound with a different chemical structure that also targets the K-ATP channel produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout Models: The most definitive way is to use cells where the intended target (SUR1 or Kir6.2) has been knocked down or knocked out. An on-target effect of this compound should be diminished or absent in these cells.
-
Dose-Response Analysis: On-target effects are typically observed at lower, pharmacologically relevant concentrations of the drug, while off-target effects may only appear at higher concentrations.
-
Rescue Experiments: Overexpression of the intended target (SUR1/Kir6.2) might "soak up" the drug, requiring a higher concentration to elicit the same phenotypic response, thereby "rescuing" the phenotype at lower concentrations.
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Calcium Levels
Possible Cause: Off-target interaction with voltage-gated calcium channels.[1][2]
Troubleshooting Steps:
-
Confirm with a Calcium Channel Blocker: Co-treat your cells with this compound and a known L-type calcium channel blocker (e.g., nifedipine, verapamil). If the blocker antagonizes the effect of this compound on calcium levels, it suggests an off-target interaction with these channels.
-
Use a Cell Line with Low Calcium Channel Expression: If possible, repeat the experiment in a cell line known to have low or no expression of the suspected off-target calcium channels.
-
Direct Binding Assay (Advanced): If resources permit, perform a radioligand binding assay using membranes from your cell line and a radiolabeled ligand for the suspected calcium channel to see if this compound can displace it.
Issue 2: Observed Hepatotoxicity in Liver Cell Models
Possible Cause: Off-target effects leading to cellular stress and damage. The mechanisms of drug-induced liver injury are complex and can involve oxidative stress, mitochondrial dysfunction, and immune responses.[4]
Troubleshooting Steps:
-
Assess Markers of Cellular Stress: Measure markers of oxidative stress (e.g., reactive oxygen species generation), mitochondrial membrane potential, and apoptosis (e.g., caspase activation).
-
Co-treatment with Antioxidants: Determine if co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate the observed toxicity.
-
Investigate Transporter Inhibition: Use assays to check if this compound inhibits key hepatic uptake or efflux transporters.
-
In Vitro Metabolomics: Analyze the metabolic profile of your liver cells treated with this compound to identify perturbed pathways that could contribute to toxicity.[5]
Issue 3: Inconsistent or Non-reproducible Results
Possible Cause: High protein binding of this compound to components in the cell culture medium, particularly serum albumin.
Troubleshooting Steps:
-
Quantify Free Drug Concentration: If possible, measure the concentration of free this compound in your cell culture medium. The high binding to albumin can significantly reduce the effective concentration of the drug.
-
Use Serum-Free or Low-Serum Medium: If your cell model allows, perform experiments in serum-free or low-serum conditions to minimize protein binding. Be aware that this can also alter cell physiology.
-
Standardize Serum Lots: If serum is required, use the same lot of fetal bovine serum (FBS) for all related experiments to ensure consistent protein concentrations.
-
Pre-incubation: Allow for a sufficient pre-incubation time for the drug to equilibrate between the protein-bound and free states in the medium before adding it to the cells.
Data Presentation
Table 1: Binding Affinities of this compound to On-Target and Off-Target Proteins
| Target | Protein | Species | Assay Type | Affinity Metric (Ka) | Value | Reference |
| On-Target | SUR1/K-ATP Channel | Pancreatic Islets | Functional (Insulin Secretion) | EC50 | Varies by study | General Pharmacology |
| Off-Target | Human Serum Albumin (HSA) | Human | High-Performance Affinity Chromatography | Ka (Site I) | ~5.3 x 10⁴ M⁻¹ | [6] |
| Ka (Site II) | ~1.9 - 3.0 x 10⁴ M⁻¹ | [6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol allows for the assessment of this compound binding to its intended target (SUR1) in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., INS-1E)
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating, protein quantification (e.g., BCA assay), and protein detection (e.g., Western blot)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: After treatment, heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (SUR1) at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 2: Off-Target Profiling Using a Proteome Array
This is a general approach to identify a broad range of potential off-target proteins.
Materials:
-
Commercially available human proteome microarray
-
This compound
-
Biotinylated this compound or an anti-Tolazamide antibody
-
Streptavidin-conjugated fluorescent dye (if using biotinylated drug) or a fluorescently labeled secondary antibody
-
Blocking buffer
-
Wash buffers
-
Microarray scanner
Procedure:
-
Array Blocking: Block the proteome microarray according to the manufacturer's instructions to prevent non-specific binding.
-
Probe Incubation: Incubate the array with biotinylated this compound or with unlabeled this compound followed by an anti-Tolazamide antibody.
-
Washing: Wash the array extensively to remove unbound probe.
-
Detection: If using a biotinylated probe, incubate with a fluorescently labeled streptavidin. If using an antibody, incubate with a fluorescently labeled secondary antibody.
-
Scanning and Analysis: Scan the microarray and analyze the fluorescence intensity to identify proteins that show significant binding to this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. This compound-induced hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanisms of hepatotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 6. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Tolazamide Administration Protocols for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Tolazamide in chronic experimental studies. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-generation sulfonylurea oral hypoglycemic agent. Its primary mechanism of action is to stimulate insulin release from pancreatic β-cells.[1][2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[2] This binding blocks the potassium channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[2] Additionally, this compound may have extrapancreatic effects, such as reducing glucose output from the liver and increasing insulin sensitivity at peripheral target sites.[1]
Q2: What are the key pharmacokinetic parameters of this compound in animal models?
A2: While specific pharmacokinetic parameters can vary between species, general characteristics observed in preclinical studies are summarized below. This compound is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations typically occurring within three to four hours after oral administration. The biological half-life is approximately seven hours.[3] It is extensively metabolized in the liver into several metabolites with varying hypoglycemic activity, which are then primarily excreted in the urine.[3]
Q3: What are suitable vehicles for preparing this compound for oral gavage in chronic studies?
A3: For preclinical oral gavage studies, this compound powder can be suspended in aqueous vehicles. A common and effective vehicle is a solution of 0.5% to 1% carboxymethylcellulose (CMC) in sterile water. To aid in suspension and prevent precipitation, a small percentage of a surfactant like Tween 80 (e.g., 0.1% to 0.5%) can be included. It is crucial to ensure the suspension is homogenous before each administration. For some sulfonylureas, formulations using Ora-Plus and Ora-Sweet have also been shown to be stable.[4]
Q4: What is a typical starting dose for this compound in chronic studies with rats or mice?
A4: Dosing in preclinical studies can vary significantly based on the animal model and the specific research question. However, published studies provide a range of effective doses. For instance, in vitro studies with rat liver tissue have used concentrations of 40 µg/mL as a therapeutic dose.[5] In vivo studies in mice have used doses of 50 mg/kg administered intraperitoneally for acute studies.[6] For chronic oral administration in rats, doses can be extrapolated from human therapeutic doses, keeping in mind the differences in metabolism and bioavailability. A conservative starting point for a chronic study in rats could be in the range of 10-50 mg/kg/day, with dose adjustments based on regular blood glucose monitoring.
Troubleshooting Guide
Q1: I am observing high variability in blood glucose levels between animals in the same treatment group. What could be the cause?
A1: High variability can stem from several factors:
-
Inconsistent Formulation: Ensure the this compound suspension is thoroughly mixed before each gavage to prevent settling of the compound, which can lead to inconsistent dosing.
-
Inaccurate Gavage Technique: Improper gavage technique can result in incomplete dose delivery or administration into the trachea instead of the esophagus. Ensure all personnel are properly trained and consistent in their technique.[5][7]
-
Animal Stress: Stress from handling and the gavage procedure itself can influence blood glucose levels. Acclimatize the animals to handling for several days before the study begins to minimize stress.[5][8]
-
Food Intake: Ensure consistent access to food and water, as variations in food consumption can significantly impact blood glucose levels, especially in diabetic models.
Q2: Some animals are showing signs of distress (e.g., coughing, choking) during or immediately after oral gavage. What should I do?
A2: These signs strongly suggest that the gavage needle may have entered the trachea.
-
Immediate Action: Stop the procedure immediately. If fluid is observed from the nose or mouth, gently tilt the animal's head downwards to help drain the fluid.[5][9]
-
Monitoring: Closely monitor the animal for any signs of respiratory distress. If severe distress occurs, humane euthanasia is recommended to prevent suffering.[5]
-
Prevention: Review your gavage technique. Ensure the animal is properly restrained with the head and neck in a straight line to facilitate passage into the esophagus. Use an appropriately sized, ball-tipped gavage needle to minimize the risk of tracheal entry and esophageal trauma.[5][9]
Q3: I am noticing a gradual decrease in the effectiveness of this compound over the course of my chronic study (secondary failure). What could be the reason?
A3: Secondary failure, or a diminished response to the drug over time, can be due to:
-
Progression of Diabetes: In some diabetic animal models, there can be a progressive loss of pancreatic β-cell function, which would reduce the insulin-secreting capacity and thus the effectiveness of this compound.[3]
-
Compound Stability: While less likely with proper preparation, ensure that your dosing formulation is stable over the period of use. It is recommended to prepare fresh suspensions regularly.
-
Development of Tolerance: While not extensively documented for this compound in preclinical models, the possibility of developing a tolerance to the drug's effects cannot be entirely ruled out in very long-term studies.
Q4: An animal in the study has died unexpectedly. What are the potential causes related to this compound administration?
A4: Unexpected mortality in studies involving sulfonylureas can be due to:
-
Severe Hypoglycemia: This is the most significant risk associated with sulfonylurea administration. Overdosing or interactions with other factors (e.g., reduced food intake) can lead to dangerously low blood glucose levels. Regular blood glucose monitoring is critical to prevent this.
-
Gavage-Related Trauma: Esophageal perforation or lung damage from improper gavage technique can lead to mortality.[7]
-
Cardiovascular Effects: While the association is debated and primarily studied in humans, some studies have suggested a potential increased risk of cardiovascular events with sulfonylurea use.[10][11] A thorough necropsy should be performed to investigate the cause of death.
Data Presentation
Table 1: Summary of this compound Doses Used in Preclinical Studies
| Animal Model | Administration Route | Dose/Concentration | Study Duration | Observed Effect | Reference |
| Rat (in vitro) | Incubation | 40 µg/mL | Not Applicable | Inhibition of hepatic gluconeogenesis | [5] |
| Mouse | Intraperitoneal | 50 mg/kg | Acute | Increased insulin levels and glucose uptake in muscle and fat | [6] |
| Rat | Oral Gavage | 100 mg/kg/day | Teratogenicity study | Reduced number of pups and increased perinatal mortality | [7] |
| Rat | Oral Gavage | 14 mg/kg/day | Teratogenicity study | No reproductive or fetal anomalies | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (0.5% CMC)
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinder
-
-
Procedure:
-
Calculate the required amount of this compound and CMC based on the desired final concentration and volume.
-
Weigh the appropriate amount of CMC powder.
-
In a sterile beaker, slowly add the CMC powder to the sterile water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the CMC solution while stirring.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
Store the suspension in a labeled, light-protected container at 4°C for up to one week.
-
Before each use, allow the suspension to come to room temperature and stir thoroughly to ensure a uniform suspension.
-
Protocol 2: Chronic Oral Gavage Administration in Rats
-
Acclimatization:
-
For at least one week prior to the start of the study, handle the rats daily to acclimate them to the researchers and the restraint procedure.
-
-
Dose Calculation:
-
Weigh each rat on the day of dosing to calculate the precise volume of the this compound suspension to be administered based on its body weight and the target dose (in mg/kg).
-
-
Restraint:
-
Gently but firmly restrain the rat, ensuring its body is straight and its head is slightly extended to create a direct path to the esophagus.
-
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped stainless steel or flexible plastic gavage needle of the appropriate size for the rat.
-
Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound suspension.
-
Withdraw the needle gently.
-
-
Monitoring:
-
Monitor the animal for at least 15 minutes post-gavage for any signs of immediate distress.
-
Return the animal to its home cage and monitor for any adverse effects over the next 24 hours.
-
Regularly monitor blood glucose levels, body weight, and food and water intake throughout the chronic study.
-
Mandatory Visualization
Caption: this compound's mechanism of action in pancreatic β-cells.
Caption: Experimental workflow for a chronic this compound study.
References
- 1. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]
- 2. researchgate.net [researchgate.net]
- 3. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Experimental Animal Models: Tools to Investigate Antidiabetic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. Experimental evaluation of anti-diabetics | PPTX [slideshare.net]
- 11. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tolazamide Versus Second-Generation Sulfonylureas in the Management of Type 2 Diabetes Mellitus
A comprehensive review of the mechanistic, pharmacokinetic, and clinical profiles of first- and second-generation sulfonylureas, providing essential data for researchers and drug development professionals.
This guide offers a detailed comparative analysis of Tolazamide, a first-generation sulfonylurea, and the more commonly prescribed second-generation agents, including Glyburide (Glibenclamide), Glipizide, and Glimepiride. While both classes of drugs are pivotal in the management of type 2 diabetes mellitus through their insulin secretagogue activity, significant differences in their potency, pharmacokinetics, and safety profiles warrant a closer examination for informed therapeutic development and clinical research.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
Both this compound and second-generation sulfonylureas exert their primary therapeutic effect by stimulating insulin release from pancreatic β-cells.[1][2][3][4] This action is mediated through their binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[5] The binding of the sulfonylurea agent leads to the closure of these channels, causing membrane depolarization. This change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules.[4][5] While the fundamental mechanism is the same, there is evidence to suggest that second-generation agents bind to a different site on the β-cell receptors than first-generation drugs like tolbutamide, potentially acting more as potentiators of glucose-stimulated insulin release rather than just stimulators.[6]
References
- 1. patientcareonline.com [patientcareonline.com]
- 2. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. JustInTimeMedicine [justintimemedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. Are the 'second generation' oral hypoglycemic agents really different? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specific Binding of Tolazamide to K-ATP Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tolazamide's binding to ATP-sensitive potassium (K-ATP) channels with other sulfonylureas and alternative drugs. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.
Introduction
This compound is a first-generation sulfonylurea drug used in the treatment of type 2 diabetes.[1] Its primary mechanism of action is the inhibition of K-ATP channels in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[1][2] The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] The SUR subunit is the binding site for sulfonylurea drugs and exists in different isoforms (SUR1, SUR2A, and SUR2B), which are expressed in various tissues and exhibit differential affinities for sulfonylureas.[5] This guide focuses on validating the specific binding of this compound to these K-ATP channel isoforms and compares its binding profile to other relevant compounds.
Comparative Binding Affinity of this compound and Other K-ATP Channel Ligands
The binding affinity of a drug to its target is a critical parameter in drug development, influencing its potency and specificity. The following table summarizes the available quantitative data on the binding affinities (IC50/Ki) of this compound and other commonly used sulfonylureas for different K-ATP channel isoforms.
| Compound | K-ATP Channel Isoform | Binding Affinity (IC50/Ki) | Comments |
| This compound | Kir6.2/SUR1 (human) | IC50 = 4.2 µM [6][7] | First-generation sulfonylurea, demonstrating specific binding to the pancreatic β-cell isoform. |
| Tolbutamide | Kir6.2/SUR1 | Ki ≈ 5 µM | A structurally similar first-generation sulfonylurea, often used as a comparator for this compound.[8] |
| Kir6.2/SUR2A | Low affinity | Exhibits high selectivity for SUR1 over the cardiac isoform (SUR2A).[8] | |
| Glibenclamide | Kir6.2/SUR1 | Ki ≈ 0.7 nM | A second-generation sulfonylurea with significantly higher affinity for SUR1 compared to first-generation drugs. |
| Kir6.2/SUR2A | Ki ≈ 32 nM | Shows lower, but still significant, affinity for the cardiac isoform. | |
| Glimepiride | Kir6.2/SUR1 | Ki ≈ 3 nM | A second-generation sulfonylurea with high affinity for SUR1.[8] |
| Kir6.2/SUR2A | Low affinity | Demonstrates higher selectivity for SUR1 over SUR2A compared to Glibenclamide.[9] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating drug-receptor interactions. Below are detailed methodologies for two key experimental approaches used to characterize the binding of this compound to K-ATP channels.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]Glibenclamide) from the SUR subunit of the K-ATP channel.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the desired human K-ATP channel isoform (e.g., Kir6.2/SUR1, Kir6.2/SUR2A, or Kir6.2/SUR2B).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., 1-5 nM [³H]Glibenclamide).
-
Add increasing concentrations of the unlabeled competitor drug (this compound) to the wells.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled high-affinity ligand (e.g., 10 µM Glibenclamide) to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a displacement curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording (Patch-Clamp)
This technique directly measures the activity of the K-ATP channels in the cell membrane and is used to assess the functional effect of a drug on channel gating.
1. Cell Preparation:
-
Culture cells expressing the K-ATP channel of interest (e.g., Xenopus oocytes injected with cRNA for Kir6.2 and SUR1, or a mammalian cell line).
-
For Xenopus oocytes, the vitelline membrane needs to be manually removed to allow access for the patch pipette.
2. Patch-Clamp Recording:
-
Use a glass micropipette with a fire-polished tip to form a high-resistance seal (a "giga-seal") with the cell membrane.
-
The "inside-out" patch configuration is commonly used to study the effects of intracellularly applied substances. This is achieved by pulling the pipette away from the cell after forming a giga-seal.
-
Perfuse the intracellular face of the membrane patch with a solution containing a low concentration of ATP (to allow for channel opening) and the desired concentration of this compound.
3. Data Acquisition and Analysis:
-
Record the potassium currents flowing through the K-ATP channels using a patch-clamp amplifier.
-
Apply different concentrations of this compound to the patch and measure the resulting inhibition of the channel current.
-
Plot the percentage of current inhibition as a function of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the IC50 value for the functional inhibition of the channel.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the study of this compound's interaction with K-ATP channels.
Caption: K-ATP channel signaling pathway in pancreatic β-cells.
References
- 1. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 5. Different binding properties and affinities for ATP and ADP among sulfonylurea receptor subtypes, SUR1, SUR2A, and SUR2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of tolbutamide on vascular ATP-sensitive potassium channels in humans. Comparison with literature data on glibenclamide and glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tolazamide's Efficacy with Other Oral Hypoglycemic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tolazamide, a first-generation sulfonylurea, against other classes of oral hypoglycemic agents. The comparison focuses on efficacy, mechanisms of action, and available clinical data. Given that this compound is an older medication, this document synthesizes historical data and contrasts it with the profiles of more contemporary agents to provide a comprehensive perspective for research and development.
Introduction to this compound and Oral Hypoglycemic Agents
This compound is an oral blood glucose-lowering drug belonging to the first generation of sulfonylureas.[1][2] It primarily functions by stimulating the release of insulin from pancreatic β-cells, a mechanism dependent on the presence of functioning β-cells.[3][4][5][6] Historically, it was used for the management of type 2 diabetes mellitus when diet and exercise alone were insufficient.[3][7] The landscape of oral hypoglycemic agents has since expanded significantly, with newer classes of drugs offering different mechanisms of action and safety profiles. This guide cross-validates the efficacy of this compound by comparing it with both its generational counterparts and newer classes of antidiabetic drugs.
Comparative Efficacy: Quantitative Data
Direct, modern, head-to-head clinical trials comparing this compound with newer oral hypoglycemic agents are scarce. The following tables summarize available data, primarily from older studies comparing this compound to other first-generation sulfonylureas and indirect comparisons where data for a similar first-generation agent (Tolbutamide) is available.
Table 1: this compound vs. Other First-Generation Sulfonylureas
| Parameter | This compound | Tolbutamide | Chlorpropamide | Study Details & Notes |
| Relative Potency (by weight) | 5 to 6.7 times more potent than Tolbutamide[5][8][9] | Baseline | Approximately equivalent to this compound[5] | Potency is based on the dosage required to achieve a similar glucose-lowering effect. |
| Blood Glucose Reduction | Mean 19% reduction | Mean 19% reduction | Not specified | Comparison in pharmacologically equivalent doses in 14 subjects with maturity-onset diabetes.[10] |
| Glycosuria | Less glycosuria observed vs. Tolbutamide | Higher glycosuria | Not specified | From a 12-week cross-over study in 12 patients.[8][9] |
| Fasting Blood Sugar | Lower fasting blood sugar vs. Tolbutamide | Higher fasting blood sugar | Not specified | From a 12-week cross-over study in 12 patients.[8][9] |
Table 2: General Efficacy Comparison of Oral Hypoglycemic Agent Classes
| Drug Class | Primary Mechanism | Typical HbA1c Reduction | Effect on Weight | Risk of Hypoglycemia | Key Adverse Events |
| First-Gen Sulfonylureas (e.g., this compound) | Stimulates insulin secretion | ~1.0-2.0% | Weight gain[11] | High[3][11] | Hypoglycemia, potential for cardiovascular toxicity[4][11] |
| Second-Gen Sulfonylureas (e.g., Glyburide, Glipizide) | Stimulates insulin secretion | ~1.0-2.0%[1] | Weight gain[12] | High (variable within class)[12] | Hypoglycemia |
| Biguanides (Metformin) | Decreases hepatic glucose production, increases insulin sensitivity | ~1.0-2.0% | Weight loss or neutral[2][13] | Very Low | GI disturbances, lactic acidosis (rare) |
| Thiazolidinediones (TZDs) | Increases insulin sensitivity (PPARγ agonist) | ~0.5-1.4% | Weight gain | Low | Edema, heart failure, bone fractures |
| DPP-4 Inhibitors | Increases incretin levels, enhancing glucose-dependent insulin secretion | ~0.5-0.8% | Neutral | Low | Pancreatitis, joint pain |
| SGLT2 Inhibitors | Inhibits renal glucose reabsorption | ~0.7-1.0% | Weight loss | Very Low | Genitourinary infections, euglycemic ketoacidosis |
Note: Data for First-Generation Sulfonylureas is generalized. A study comparing tolbutamide to metformin showed comparable blood glucose control but opposite effects on weight (tolbutamide: +1.6 kg; metformin: -2.0 kg).[13]
Experimental Protocols and Methodologies
This compound vs. Tolbutamide (Rennie & Anderson, 1963)
-
Study Design : A short-term, 12-week comparative study utilizing a cross-over design.[8][9]
-
Patient Population : 12 patients with maturity-onset diabetes mellitus.[8][9]
-
Methodology : Patients were treated with either this compound or tolbutamide, with dosages individualized to the patient's requirements. After a set period, patients were crossed over to the other treatment.[9]
-
Primary Endpoints : Stability of fasting blood sugar and degree of glycosuria.[8][9]
-
Analysis : Results were examined by variance analysis.[9]
This compound vs. Tolbutamide (Abramson & Arky, 1967)
-
Study Design : Comparative trial.
-
Patient Population : 14 subjects with maturity-onset diabetes of varying severity.[10]
-
Methodology : The effects of this compound (300 mg daily) and tolbutamide were compared in pharmacologically equivalent doses.[10]
-
Primary Endpoints : Changes in blood glucose, serum insulin, cholesterol, and triglyceride levels.[10]
General Protocol for Oral Hypoglycemic Agent Trials (Modern Standard)
Modern clinical trials for oral hypoglycemic agents typically follow a rigorous, standardized protocol.
-
Study Design : Randomized, double-blind, placebo-controlled, and often active-comparator-controlled, multi-center studies.[14][15]
-
Patient Population : Patients with Type 2 Diabetes Mellitus who have inadequate glycemic control (e.g., HbA1c >7.0% and <12.0%) with diet and exercise, or as an add-on to existing therapy like metformin.[15][16]
-
Methodology : After a screening and placebo run-in period, patients are randomized to receive the investigational drug, placebo, or an active comparator for a predefined period (e.g., 12-24 weeks). Doses may be fixed or titrated.[14][15]
-
Primary Efficacy Endpoint : The primary outcome is typically the mean change in HbA1c from baseline to the end of the treatment period.[14][15]
-
Secondary Endpoints : Secondary measures often include the proportion of patients achieving a target HbA1c (<7.0%), changes in fasting plasma glucose (FPG), postprandial glucose, body weight, and lipid profiles.[15]
-
Safety and Tolerability : Assessed by monitoring adverse events, laboratory values, and the incidence of hypoglycemia.[14]
Signaling Pathways and Mechanisms of Action
The efficacy of oral hypoglycemic agents is rooted in their distinct molecular mechanisms. The following diagrams illustrate the primary signaling pathways for this compound (as a sulfonylurea) and other major classes of oral antidiabetic drugs.
Discussion and Conclusion
This compound, as a first-generation sulfonylurea, effectively lowers blood glucose by stimulating insulin secretion. Historical data shows its efficacy is comparable to other first-generation agents like tolbutamide and chlorpropamide, though it is more potent by weight than tolbutamide.[5][8][9]
However, the therapeutic landscape for type 2 diabetes has evolved. Newer agents offer mechanisms that do not solely depend on insulin secretion, thereby carrying a lower intrinsic risk of hypoglycemia. Metformin, the first-line therapy, primarily reduces hepatic glucose output and improves insulin sensitivity with a very low risk of hypoglycemia and the potential for modest weight loss.[2][13] Newer classes, such as SGLT2 and DPP-4 inhibitors, provide additional therapeutic options with favorable effects on weight and low hypoglycemic risk.
A notable finding from clinical experience is that second-generation sulfonylureas (glyburide and glipizide) were found to be ineffective in patients who had already experienced secondary failure to first-generation agents like this compound.[17] This suggests a class-wide limitation when β-cell function significantly declines.
References
- 1. Consensus Recommendations on Sulfonylurea and Sulfonylurea Combinations in the Management of Type 2 Diabetes Mellitus – International Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonglycemic Outcomes of Antidiabetic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. DailyMed - this compound- this compound tablet [dailymed.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Articles [globalrx.com]
- 8. Clinical Studies of this compound and Tolbutamide: Comparative Effectiveness of Control of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLINICAL STUDIES OF this compound AND TOLBUTAMIDE: COMPARATIVE EFFECTIVENESS OF CONTROL OF DIABETES MELLITUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of the Effects of this compound and Tolbutamide Upon Blood Glucose and Serum Insulin and Lipid Levels in Diabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. picmonic.com [picmonic.com]
- 12. Position of Sulfonylureas in the Current ERA: Review of National and International Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of tolbutamide and metformin in elderly diabetic patients [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. A randomized, double-blind, placebo-controlled, phase II clinical trial to investigate the efficacy and safety of oral DA-1229 in patients with type 2 diabetes mellitus who have inadequate glycaemic control with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glyburide and glipizide in treatment of diabetic patients with secondary failures to this compound or chlorpropamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Tolazamide and Glibenclamide Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of Tolazamide and Glibenclamide, two sulfonylurea drugs used in the management of type 2 diabetes. The information presented is collated from experimental data to assist researchers in understanding the nuanced differences in their molecular interactions and cellular effects.
Mechanism of Action: A Shared Pathway
Both this compound, a first-generation sulfonylurea, and Glibenclamide, a second-generation agent, exert their primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells.[1][2] Their mechanism of action is centered on the inhibition of the ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane.[3] These channels are complex proteins composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and a regulatory sulfonylurea receptor (SUR1) subunit.[2]
Under normal physiological conditions, when glucose levels are low, KATP channels are open, allowing potassium ions (K+) to exit the cell. This maintains a hyperpolarized state of the cell membrane, preventing the opening of voltage-gated calcium channels (VGCCs) and subsequent insulin release.
Following a rise in blood glucose, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit of the KATP channel, causing it to close. Sulfonylureas like this compound and Glibenclamide mimic this effect by binding to the SUR1 subunit of the KATP channel, which also leads to channel closure.[2]
The closure of the KATP channel prevents K+ efflux, leading to depolarization of the cell membrane. This depolarization triggers the opening of VGCCs, allowing an influx of calcium ions (Ca2+) into the cell. The elevated intracellular Ca2+ concentration is a critical signal that initiates the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.
Comparative In Vitro Potency
| Drug | Target/Assay | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | SUR1/Kir6.2 Channel Inhibition | HEK293 | IC50 = 4.2 µM | [2] |
| Glibenclamide | SUR1/Kir6.2 Channel Inhibition | Not Specified | IC50 ≈ 0.033 µM | [4] |
| Glibenclamide | Insulin Secretion | Rat Islets | EC50 = 76.9 ± 4.6 nM | [4] |
The available data suggests that Glibenclamide is significantly more potent than this compound in vitro, which is consistent with the general understanding of second-generation sulfonylureas being more potent than first-generation agents.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key in vitro assays.
KATP Channel Activity Assay (Patch-Clamp Electrophysiology)
This protocol allows for the direct measurement of KATP channel inhibition by the test compounds.
Methodology:
-
Cell Culture:
-
Use a suitable cell line, such as HEK293 cells, stably or transiently co-expressing the human SUR1 and Kir6.2 subunits of the KATP channel.
-
Culture cells in appropriate media and conditions to ensure optimal expression of the channels.
-
-
Electrophysiological Recording:
-
Utilize the inside-out patch-clamp technique to isolate a small patch of the cell membrane containing the KATP channels.
-
Pipette Solution (extracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA; pH adjusted to 7.4 with KOH.
-
Bath Solution (intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of Mg-ATP (e.g., 10 µM to activate channels) and the test compounds (this compound or Glibenclamide); pH adjusted to 7.2 with KOH.
-
Record single-channel currents at a fixed membrane potential (e.g., -60 mV).
-
-
Data Analysis:
-
Measure the channel open probability (NPo) in the absence and presence of different concentrations of the drugs.
-
Plot the percentage of inhibition of NPo against the logarithm of the drug concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of the compounds to potentiate glucose-stimulated insulin secretion from pancreatic islets or β-cell lines.
Methodology:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from rodents (e.g., rats or mice) using collagenase digestion.
-
Alternatively, use a pancreatic β-cell line such as INS-1E or MIN6.
-
Culture the islets or cells overnight to allow for recovery.
-
-
Insulin Secretion Assay:
-
Pre-incubate the islets or cells in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Incubate batches of islets or wells of cells in KRB buffer with low glucose (basal) or high glucose (e.g., 16.7 mM) in the presence of varying concentrations of this compound, Glibenclamide, or vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the number of islets or the total protein content of the cells.
-
Plot the stimulated insulin secretion against the drug concentration to determine the EC50 value for each compound.
-
Conclusion
The in vitro data strongly indicates that Glibenclamide is a more potent inhibitor of the SUR1-containing KATP channel and a more potent stimulator of insulin secretion compared to this compound. This difference in potency is a key distinguishing feature between first and second-generation sulfonylureas. The provided experimental protocols offer a framework for researchers to further investigate and quantify the in vitro effects of these and other compounds on KATP channel function and insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of Tolazamide and Tolbutamide for Researchers
An objective analysis of two first-generation sulfonylureas, Tolazamide and Tolbutamide, this guide synthesizes available preclinical data to offer a comparative perspective for researchers, scientists, and drug development professionals. The focus is on providing a clear comparison of their mechanisms, in vitro and in vivo effects, and safety profiles based on available literature.
Executive Summary
This compound and Tolbutamide are first-generation sulfonylurea oral hypoglycemic agents. Both drugs effectively lower blood glucose by stimulating insulin secretion from pancreatic β-cells. The primary mechanism of action for both involves the blockade of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. While direct head-to-head preclinical studies comparing their efficacy and toxicity in the same animal models are limited in publicly available literature, existing data from individual studies and clinical observations consistently indicate that this compound is a more potent hypoglycemic agent than Tolbutamide on a weight-for-weight basis. This guide summarizes the key preclinical findings to aid in the evaluation of these compounds for research and development purposes.
Mechanism of Action: A Shared Pathway
Both this compound and Tolbutamide exert their primary therapeutic effect by modulating insulin secretion from pancreatic β-cells. They bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. This binding event closes the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.
Preclinical Pharmacological Comparison
Direct comparative preclinical studies are scarce. The following tables summarize data compiled from various individual preclinical investigations.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | This compound | Tolbutamide | Animal Model/System | Key Findings |
| SUR1/Kir6.2 Inhibition (IC50) | 4.2 µM | Not reported in the same study | HEK293 cells | This compound is an effective inhibitor of the human SUR1/Kir6.2 channel. |
| Gluconeogenesis Attenuation | Yes (at 40-400 µg/mL) | Not reported in the same study | Rat liver tissue | This compound attenuates gluconeogenesis in liver tissue from both control and diabetic rats. |
| Ketogenesis Attenuation | Yes (at 40-400 µg/mL) | Not reported in the same study | Rat liver tissue | This compound attenuates ketogenesis in liver tissue from diabetic rats. |
| Insulin Release and Glucose Reduction | Not reported in a direct comparative study | 5 and 15 mg/kg doses increased insulin and moderately decreased plasma glucose. 50 mg/kg dose markedly increased insulin and decreased plasma glucose by ~25%. | Rat | Tolbutamide's effect on insulin and glucose is dose-dependent. |
| Embryotoxicity | Not reported | Dose-related decreases in morphological score, somite pairs, crown-rump and head lengths, and DNA and protein content at 2,250-3,600 µM. | Rat embryos in whole embryo culture system | High concentrations of Tolbutamide show direct embryotoxic effects, potentially mediated by glutathione reductase inhibition.[1] |
| Myocardial Ca2+-ATPase Inhibition | Inhibitor (ICM ~10⁻⁷ M) | Inhibitor (ICM ~10⁻⁷ M) | Rabbit myocardial membranes | Both drugs inhibit Ca2+-transporting ATPase activity by interfering with calmodulin binding. |
Table 2: Pharmacokinetic and Metabolic Profile
| Parameter | This compound | Tolbutamide | Animal Model | Key Findings |
| Metabolism | Metabolized to five major metabolites with varying hypoglycemic activity (0-70%). In rats, the major metabolite is 1-(hexahydroazepin-1-yl)-3-p-(hydroxymethylphenyl)sulfonylurea. | Metabolized to an inactive carboxylated metabolite, 1-butyl-3-p-carboxy-phenylsulfonylurea. | Rat, Human | This compound has some active metabolites, whereas the principal metabolite of Tolbutamide is inactive. |
| Excretion | In rats, ~79% of an oral dose is excreted in the urine over 5 days. | Up to 75% of an administered dose is recovered in the urine as its inactive metabolite within 24 hours. | Rat, Human | Both drugs are primarily excreted via the kidneys after metabolism. |
Table 3: Acute Toxicity Profile
| Parameter | This compound | Tolbutamide | Animal Model |
| Oral LD50 | Not found in the searched literature. | > 5000 mg/kg | Rat |
Note: While a specific oral LD50 for this compound in rats was not identified in the literature search, it is classified as a first-generation sulfonylurea with a similar mechanism of action to Tolbutamide. Overdosage of any sulfonylurea can lead to hypoglycemia.[2]
Experimental Protocols
In Vitro Embryotoxicity Assessment of Tolbutamide
-
Animal Model: CD strain rat embryos were used.
-
Methodology: Embryos were explanted on day 9 of gestation and cultured for 48 hours in a rodent whole embryo culture system. Tolbutamide was added to the culture medium at concentrations ranging from 90 to 3,600 µM.
-
Findings: Tolbutamide induced dose-dependent decreases in all developmental endpoints at concentrations of 2,250-3,600 µM. A concentration of 2,700 µM Tolbutamide was found to reduce embryonic GR activity by 35-57%.[1]
In Vivo Assessment of Tolbutamide on Food Intake and Glycemia
-
Animal Model: Forty male rats were used.
-
Methodology: The rats were subjected to a 2-hour fast. At the onset of the dark cycle, they received intraperitoneal injections of Tolbutamide at doses of 0, 5, 15, 25, or 50 mg/kg body weight. Food intake was then monitored for two hours post-injection. In a parallel experiment, blood samples were collected from a separate group of 10 rats before and at 10 and 40 minutes after Tolbutamide injection in the absence of food.
-
Endpoints: Food intake, plasma insulin, and plasma glucose levels.
-
Findings: Doses of 5 and 15 mg/kg of Tolbutamide decreased food intake within the first hour, produced a mild increase in insulin, and a moderate decrease in plasma glucose. The 50 mg/kg dose led to a significant increase in insulin and a ~25% reduction in plasma glucose.[3]
Conclusion
Based on the available preclinical data, both this compound and Tolbutamide are effective insulin secretagogues. Clinical data suggests that this compound is significantly more potent than Tolbutamide. Preclinical evidence indicates that both drugs can inhibit myocardial Ca2+-ATPase. High concentrations of Tolbutamide have demonstrated direct embryotoxic effects in an in vitro model. While a complete head-to-head preclinical comparison is not available in the reviewed literature, the provided data offers valuable insights for researchers. Further direct comparative studies in preclinical models would be beneficial for a more definitive assessment of their relative efficacy and safety profiles.
References
Assessing the differential effects of Tolazamide and Glipizide on ion channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of two sulfonylurea drugs, Tolazamide and Glipizide, on ion channels. The information presented is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of the pharmacological profiles of these compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular pathways.
Introduction
This compound, a first-generation sulfonylurea, and Glipizide, a second-generation sulfonylurea, are both oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Their primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[1][2] However, the specificity of these drugs for K-ATP channels in different tissues, particularly the pancreas versus cardiovascular tissues, is a critical aspect of their pharmacological profile and safety. This guide explores these differential effects on various ion channels.
Data Presentation: Quantitative Comparison of Inhibitory Effects on K-ATP Channels
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Glipizide on different K-ATP channel subtypes. K-ATP channels are octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The subunit composition varies across tissues, conferring different pharmacological sensitivities. Pancreatic β-cells predominantly express Kir6.2/SUR1 channels, while cardiomyocytes express Kir6.2/SUR2A channels.
| Drug | K-ATP Channel Subtype | Tissue Predominance | IC50 / Ki | Selectivity for Pancreatic vs. Cardiovascular | Reference |
| This compound | Kir6.2/SUR1 | Pancreatic β-cells | 4.2 µM | Data on SUR2A not readily available, but as a first-generation sulfonylurea, it is expected to have lower selectivity compared to some second-generation agents. | [3][4] |
| Glipizide | Kir6.2/SUR1 | Pancreatic β-cells | High Affinity (Specific IC50 not consistently reported) | High | [5] |
| Kir6.2/SUR2A | Cardiomyocytes | Low Affinity (Specific IC50 not consistently reported) | High | [5] |
Note: Direct comparative studies with IC50 values for both drugs on both channel subtypes are limited in publicly available literature. The selectivity of Glipizide is well-established qualitatively. For this compound, the selectivity is inferred from its classification as a first-generation sulfonylurea and in comparison with related compounds like Tolbutamide.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing K-ATP Channel Inhibition
This protocol is designed to measure the inhibitory effect of this compound and Glipizide on K-ATP channel currents in a heterologous expression system (e.g., HEK293 cells) or isolated primary cells (e.g., pancreatic β-cells or cardiomyocytes).
a. Cell Preparation:
-
For heterologous expression, transfect HEK293 cells with plasmids encoding the desired Kir6.x and SURx subunits (e.g., Kir6.2 and SUR1 for pancreatic type, Kir6.2 and SUR2A for cardiac type).
-
For primary cells, isolate pancreatic islets or ventricular myocytes using standard enzymatic digestion protocols.
-
Plate cells on glass coverslips and culture for 24-48 hours before recording.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 1 MgCl2, 0.1 Na-ATP (to keep channels open, adjust as needed), (pH adjusted to 7.2 with KOH).
-
Drug Solutions: Prepare stock solutions of this compound and Glipizide in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
c. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) on the cell membrane.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply voltage ramps or steps (e.g., from -120 mV to +60 mV) to elicit K-ATP channel currents.
-
After obtaining a stable baseline current, perfuse the cell with the drug-containing external solution at various concentrations.
-
Record the steady-state current inhibition at each concentration.
-
Wash out the drug to observe the reversibility of the effect.
d. Data Analysis:
-
Measure the current amplitude before and after drug application.
-
Plot the percentage of current inhibition against the drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Inside-Out Patch-Clamp Electrophysiology for Studying Drug-Channel Interaction
This protocol allows for the direct application of drugs to the intracellular face of the ion channel, providing insights into the molecular mechanism of action.
a. Cell and Pipette Preparation: As described in the whole-cell protocol.
b. Solutions:
-
Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 2 CaCl2 (pH adjusted to 7.4 with KOH).
-
Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, (pH adjusted to 7.2 with KOH). ATP and drugs will be added to this solution.
c. Recording Procedure:
-
Form a GΩ seal on the cell membrane as in the whole-cell configuration.
-
Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.
-
Hold the membrane potential at a constant value (e.g., -60 mV).
-
Perfuse the patch with the internal solution containing varying concentrations of the drug (this compound or Glipizide) and/or ATP.
-
Record single-channel or macroscopic currents to assess channel activity.
d. Data Analysis:
-
For single-channel recordings, determine the open probability (Po) of the channel in the presence and absence of the drug.
-
For macroscopic currents, measure the total current amplitude.
-
Analyze the concentration-dependent inhibition to determine Ki values.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound and Glipizide in pancreatic β-cells.
Caption: Workflow for electrophysiological assessment of drug effects on K-ATP channels.
Discussion of Differential Effects
The primary difference in the effects of various sulfonylureas lies in their selectivity for the SUR1 subunit of the pancreatic K-ATP channel over the SUR2A subunit found in cardiac muscle and SUR2B in smooth muscle.
This compound: As a first-generation sulfonylurea, this compound is generally considered to be less selective for the pancreatic K-ATP channel compared to some second-generation agents. While it effectively blocks the Kir6.2/SUR1 channel to stimulate insulin release, it may also have off-target effects on cardiovascular K-ATP channels.[6] The provided IC50 value of 4.2 µM for SUR1 inhibition suggests a moderate potency.[3][4] The lack of readily available data on its effects on SUR2A makes a precise quantitative comparison of its selectivity challenging.
Glipizide: In contrast, Glipizide, a second-generation sulfonylurea, exhibits a higher degree of selectivity for the pancreatic Kir6.2/SUR1 channel.[5] This selectivity is attributed to structural differences that favor binding to the SUR1 subunit over SUR2A. This property is considered advantageous as it may reduce the risk of adverse cardiovascular effects associated with the inhibition of cardiac K-ATP channels. The blockade of cardiac K-ATP channels can interfere with the protective mechanisms of ischemic preconditioning.
Effects on Other Ion Channels
While the primary target of sulfonylureas is the K-ATP channel, they may also exert effects on other ion channels, although often at higher concentrations.
-
Voltage-Gated Calcium Channels (VGCCs): The action of this compound and Glipizide on VGCCs is primarily indirect. By inhibiting K-ATP channels and causing membrane depolarization, they lead to the opening of L-type VGCCs in pancreatic β-cells, resulting in calcium influx, which is the direct trigger for insulin exocytosis.[2] There is limited evidence for a direct interaction of these sulfonylureas with VGCCs at therapeutic concentrations.
-
Delayed Rectifier Potassium Channels: Some studies have suggested that certain sulfonylureas, such as glyburide, can block the rapid component of the delayed rectifier potassium current (IKr), which is carried by hERG channels, in cardiac cells.[7] However, this effect typically occurs at concentrations that are higher than the therapeutic plasma levels. Specific data on the direct effects of this compound and Glipizide on cardiac delayed rectifier currents are scarce, and this remains an area for further investigation.
Conclusion
This compound and Glipizide, while both effective in stimulating insulin secretion through the inhibition of pancreatic K-ATP channels, exhibit important differences in their selectivity. Glipizide, a second-generation sulfonylurea, demonstrates a higher selectivity for the pancreatic SUR1 subunit over the cardiovascular SUR2A subunit, which may translate to a more favorable cardiovascular safety profile. The quantitative data for this compound's selectivity is less defined, but as a first-generation agent, it is presumed to be less selective. The provided experimental protocols offer a framework for researchers to further investigate and quantify the differential effects of these and other compounds on various ion channels. Future research should focus on obtaining direct comparative data for these two drugs to better delineate their pharmacological profiles.
References
- 1. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]
- 2. What is the mechanism of Glipizide? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Interaction of sulfonylureas with pancreatic beta-cells. A study with glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pro- and anti-arrhythmic actions of sulfonylureas: mechanistic and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Tolazamide's Mechanism: A Comparative Guide for Researchers
An in-depth analysis of the established mechanism of action of the first-generation sulfonylurea, Tolazamide, reveals a consistent and reproducible core function centered on the stimulation of insulin secretion. However, a closer examination of published research, particularly in direct comparison with other sulfonylureas, highlights nuances in potency and potential for extrapancreatic effects, alongside a recognized challenge of long-term efficacy common to this drug class.
This guide provides a comprehensive comparison of the published findings on this compound's mechanism of action, juxtaposed with alternative first and second-generation sulfonylureas. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data, methodologies, and the long-term reproducibility of these findings.
Pancreatic Action: The Core Mechanism
The primary and most extensively documented mechanism of action for this compound is the stimulation of insulin release from pancreatic β-cells. This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[1][2] This binding event leads to the closure of the K-ATP channel, which in turn causes membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The resulting increase in intracellular calcium concentration is the final trigger for the exocytosis of insulin-containing granules.[1]
This fundamental mechanism is well-established and has been consistently demonstrated across numerous studies, forming the basis of our understanding of all sulfonylurea drugs.
Comparative Efficacy of Pancreatic Action
While the core mechanism is shared among sulfonylureas, the potency and efficacy can vary. Direct comparative studies providing dose-response curves for insulin secretion with this compound alongside a wide range of other sulfonylureas are limited in recent literature. However, an older comparative study in diabetic subjects suggested that this compound and another first-generation sulfonylurea, tolbutamide, have similar mean effects on blood glucose and serum insulin levels when administered in pharmacologically equivalent doses.[3][4]
One study reported an IC50 value of 4.2 µM for this compound in inhibiting the SUR1-linked inwardly rectifying potassium channel in a human embryonic kidney (HEK293) cell line transfected with the human receptor.[2] This provides a quantitative measure of its potency at the molecular target. For comparison, other studies have reported varying IC50 and Ki values for different sulfonylureas, though direct, side-by-side comparisons under identical experimental conditions are not always available.
| Drug Class | Drug | Target | Reported Potency (IC50/Ki) | Cell System |
| First-Generation Sulfonylurea | This compound | SUR1/Kir6.2 K-ATP Channel | IC50: 4.2 µM [2] | HEK293 cells (human receptor) |
| First-Generation Sulfonylurea | Tolbutamide | SUR1/Kir6.2 K-ATP Channel | Ki: ~5 µM[5] | Xenopus oocytes |
| Second-Generation Sulfonylurea | Glibenclamide | SUR1/Kir6.2 K-ATP Channel | Ki: ~4 nM[5] | Xenopus oocytes |
| Second-Generation Sulfonylurea | Glipizide | SUR1/Kir6.2 K-ATP Channel | - | - |
| Second-Generation Sulfonylurea | Glimepiride | SUR1/Kir6.2 K-ATP Channel | - | - |
Note: The table above presents data from different studies, and direct comparison should be made with caution due to variations in experimental conditions. The absence of data for some drugs highlights the need for more comprehensive comparative studies.
Extrapancreatic Effects: A Point of Discussion
Beyond their primary pancreatic action, sulfonylureas have been reported to exert extrapancreatic effects, including the suppression of hepatic glucose production and enhancement of peripheral insulin sensitivity.[6] Research specifically investigating these effects for this compound has yielded interesting, and at times contrasting, findings.
One study in rats found that while both this compound and the second-generation sulfonylurea glipizide significantly reduced serum glucose levels, this effect could not be attributed to increased insulin binding or inhibition of transglutaminase activity in the liver.[7] This suggests that the extrapancreatic actions of this compound may occur through mechanisms independent of direct effects on insulin receptor binding. Another in vitro study using rat adipocytes found that this compound potentiated insulin-stimulated hexose transport, suggesting a post-receptor mechanism for enhancing insulin sensitivity in peripheral tissues.[8]
The reproducibility of the clinical significance of these extrapancreatic effects remains a subject of ongoing research and debate within the scientific community.
Long-Term Efficacy and Reproducibility of Effect
A critical aspect of the clinical use of sulfonylureas, including this compound, is the phenomenon of secondary failure, where the drug's effectiveness diminishes over time.[9] This decline in efficacy is a key consideration when evaluating the long-term reproducibility of its mechanism of action.
Several hypotheses have been proposed to explain this phenomenon, including β-cell exhaustion, desensitization of the sulfonylurea receptor, and changes in glucose and insulin metabolism. One study using a mouse model demonstrated that chronic treatment with the sulfonylurea glibenclamide led to a reversible loss of insulin secretory capacity, suggesting a functional impairment rather than β-cell death.[10] While this study did not specifically use this compound, the findings may have implications for the entire sulfonylurea class.
The consistent observation of secondary failure across different sulfonylureas suggests that this is a reproducible characteristic of their long-term use, highlighting a limitation of their therapeutic mechanism.
Experimental Protocols
To ensure the reproducibility of research findings, detailed and standardized experimental protocols are essential. Below are generalized methodologies for key experiments used to study the mechanism of action of sulfonylureas like this compound.
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique is the gold standard for directly measuring the effect of sulfonylureas on K-ATP channel activity in pancreatic β-cells or in cell lines expressing the channel.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparison of the effects of this compound and tolbutamide upon blood glucose and serum insulin and lipid levels in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of the Effects of this compound and Tolbutamide Upon Blood Glucose and Serum Insulin and Lipid Levels in Diabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extrapancreatic effects of sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extrapancreatic action of sulfonylureas: hypoglycemic effects are not dependent on altered insulin binding or inhibition of transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of a sulfonylurea on insulin action in adipocytes. Potentiation of insulin-stimulated hexose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-cell dysfunction: Its critical role in prevention and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tolazamide as a Reference Compound for Screening New Antidiabetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antidiabetic drug discovery is in a perpetual state of evolution, with a continuous demand for novel therapeutics exhibiting improved efficacy and safety profiles. In this pursuit, the use of well-characterized reference compounds is indispensable for the validation of screening assays and the contextualization of the activity of new chemical entities. Tolazamide, a first-generation sulfonylurea, has long been a staple in the management of type 2 diabetes mellitus. Its established mechanism of action, targeting the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells, renders it a valuable tool as a reference compound in various preclinical antidiabetic drug screening platforms.
This guide provides a comprehensive comparison of this compound with other classes of antidiabetic agents, supported by experimental data and detailed protocols for key in vitro assays. The objective is to furnish researchers with the necessary information to effectively utilize this compound as a benchmark in the quest for the next generation of antidiabetic drugs.
Mechanism of Action of this compound
This compound exerts its glucose-lowering effect primarily by stimulating insulin secretion from pancreatic β-cells.[1][2][3][4] This process is initiated by its binding to the SUR1, a regulatory subunit of the K-ATP channel.[1] This binding event leads to the closure of the K-ATP channel, which in turn causes depolarization of the β-cell membrane. The subsequent influx of calcium ions through voltage-gated calcium channels triggers the exocytosis of insulin-containing granules.[1]
Figure 1: Signaling pathway of this compound-induced insulin secretion.
Comparative Performance Data
The potency of this compound, as with other sulfonylureas, is typically assessed through its ability to stimulate insulin secretion or inhibit the SUR1 receptor. The following tables summarize key quantitative data comparing this compound with other sulfonylureas and different classes of antidiabetic drugs. It is important to note that second-generation sulfonylureas are significantly more potent than first-generation agents like this compound.[5][6]
| Compound | Class | Target | IC50 / EC50 | Reference |
| This compound | 1st Gen. Sulfonylurea | SUR1 | IC50: 4.2 µM | [7] |
| Tolbutamide | 1st Gen. Sulfonylurea | SUR1 | - | - |
| Glibenclamide | 2nd Gen. Sulfonylurea | SUR1 | Potency is 100-400x > Tolbutamide | [8] |
| Glimepiride | 2nd Gen. Sulfonylurea | SUR1 | - | - |
| Metformin | Biguanide | AMP-activated protein kinase (AMPK) | - | - |
| Sitagliptin | DPP-4 Inhibitor | Dipeptidyl peptidase-4 (DPP-4) | - | - |
| Canagliflozin | SGLT2 Inhibitor | Sodium-glucose co-transporter 2 (SGLT2) | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reproducible and comparable data. The following are methodologies for key in vitro assays where this compound can be employed as a reference compound.
In Vitro Insulin Secretion Assay
This assay assesses the ability of a test compound to stimulate insulin release from pancreatic β-cells or isolated islets.
Objective: To measure the amount of insulin secreted in response to the test compound, using this compound as a positive control.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E, MIN6) or isolated rodent/human islets.
-
Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with appropriate glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).
-
This compound solution (e.g., 100 µM in DMSO, then diluted in KRB).
-
Test compound solutions.
-
Insulin ELISA kit.
Procedure:
-
Cell/Islet Culture: Culture pancreatic β-cells or islets under standard conditions.
-
Pre-incubation: Gently wash the cells/islets with KRB containing a non-stimulatory glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours to allow them to reach a basal state of insulin secretion.
-
Incubation: Replace the pre-incubation buffer with fresh KRB containing basal or stimulatory glucose concentrations, along with different concentrations of the test compound or this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), collect the supernatant.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content or DNA content of the cells/islets. Plot the dose-response curve and calculate the EC50 value.
Glucose Uptake Assay
This assay measures the ability of a compound to facilitate the uptake of glucose into insulin-sensitive cells, such as adipocytes or muscle cells.
Objective: To quantify the uptake of a labeled glucose analog in response to a test compound, with insulin as a primary positive control and this compound as a relevant comparator for its indirect effects on glucose metabolism.
Materials:
-
Insulin-sensitive cell line (e.g., 3T3-L1 adipocytes, L6 myotubes).
-
D-glucose-free culture medium.
-
Labeled glucose analog (e.g., 2-deoxy-[³H]-glucose or a fluorescent glucose analog).
-
This compound solution.
-
Test compound solutions.
-
Insulin solution (positive control).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Differentiation: Differentiate pre-adipocytes (3T3-L1) or myoblasts (L6) into mature adipocytes or myotubes.
-
Serum Starvation: Before the assay, serum-starve the cells for a few hours to minimize basal glucose uptake.
-
Incubation: Wash the cells with a glucose-free buffer and then incubate with the buffer containing the test compound, this compound, or insulin for a specified period.
-
Glucose Uptake: Add the labeled glucose analog to the wells and incubate for a short period (e.g., 10-30 minutes).
-
Washing: Stop the uptake by washing the cells rapidly with ice-cold buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs).
-
Data Analysis: Normalize the glucose uptake to the total protein content. Express the results as a percentage of the basal or insulin-stimulated glucose uptake.
Figure 2: General experimental workflows for key in vitro antidiabetic assays.
Conclusion
This compound, as a well-established first-generation sulfonylurea, serves as a reliable and cost-effective reference compound in the preliminary screening of new antidiabetic drugs. Its defined mechanism of action provides a clear benchmark for compounds targeting the insulin secretion pathway. While less potent than second-generation sulfonylureas and operating through a different mechanism than newer drug classes, its inclusion in a screening panel allows for the classification of novel compounds and provides a historical context for their potency. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively integrate this compound into their drug discovery programs, contributing to the development of more effective treatments for diabetes mellitus.
References
- 1. researchgate.net [researchgate.net]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonylureas, Second Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Insulin release by tolbutamide and glibenclamide. A comparative study on the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of Tolazamide: An In Vivo Comparative Guide for Researchers
A comprehensive analysis of preclinical data reveals the therapeutic window of the first-generation sulfonylurea, Tolazamide, in animal models. This guide offers a comparative overview with other sulfonylureas, providing researchers, scientists, and drug development professionals with essential data for informed decision-making in diabetes research.
This compound, a first-generation sulfonylurea, has been a cornerstone in the management of type 2 diabetes for decades. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[1] This guide delves into the in vivo validation of this compound's therapeutic window, presenting a comparative analysis with other commonly used sulfonylureas—glibenclamide, gliclazide, and glimepiride—to provide a clear perspective on its efficacy and safety profile in preclinical animal models.
Comparative Efficacy and Toxicity in Animal Models
Defining the therapeutic window of a drug is crucial for its clinical success. This involves a careful balance between the effective dose required to elicit a therapeutic response and the dose at which adverse effects occur. In the context of antidiabetic agents, efficacy is primarily measured by the dose-dependent reduction in blood glucose levels (ED50), while toxicity is often assessed by the median lethal dose (LD50) and the incidence of hypoglycemia.
While direct head-to-head studies providing ED50 and LD50 values for all four sulfonylureas under identical experimental conditions are limited, this guide synthesizes available data from various preclinical studies in rodent models to offer a comparative perspective.
Summary of In Vivo Efficacy and Toxicity Data
| Drug | Animal Model | Efficacy (ED50 - Glucose Lowering) | Acute Oral Toxicity (LD50) | Therapeutic Index (LD50/ED50) | Key Findings & Citations |
| This compound | Rat, Mouse | Data not available from direct comparative studies. | >10,000 ppm in feed for 103 weeks showed no carcinogenicity.[2] Specific oral LD50 not found. | Not calculable from available data. | A bioassay for carcinogenicity in rats and mice treated with this compound for 103 weeks at doses of 5,000 and 10,000 ppm showed no evidence of carcinogenicity.[2] |
| Glibenclamide | Rat | Not available from direct comparative studies. | >20,000 mg/kg[3] | Not calculable from available data. | Oral LD50 in rats is reported to be greater than 20,000 mg/kg.[3] |
| Gliclazide | Rat | Not available from direct comparative studies. | 1,750 - 3,000 mg/kg[4][5] | Not calculable from available data. | The oral LD50 in rats is reported to be 3 g/kg (3000 mg/kg).[4] Another source states the oral LD50 in rats as 1750 mg/kg.[5] |
| Glimepiride | Rat | ED50 of 182 µg/kg | >10,000 mg/kg | >54,945 | The oral LD50 value in rats is greater than 10,000 mg/kg. The ED50 for its anti-diabetic effect is 182 µg/kg. |
Note: The therapeutic index for glimepiride is an estimation based on the available ED50 and the lower limit of the LD50. The absence of directly comparable ED50 and a specific LD50 for this compound prevents a direct calculation of its therapeutic index in this context.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validating the therapeutic window, the following diagrams illustrate the key signaling pathway and a general workflow for in vivo studies.
Figure 1: Mechanism of action of this compound in pancreatic β-cells.
Figure 2: General experimental workflow for in vivo validation.
Detailed Experimental Protocols
To ensure the reproducibility and validity of in vivo studies, detailed experimental protocols are paramount. Below are methodologies for key experiments cited in the evaluation of sulfonylureas.
Induction of Diabetes in Rodent Models
A commonly used method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (STZ).
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Inducing Agent: Streptozotocin (STZ), dissolved in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Dosage and Administration: A single intraperitoneal (i.p.) injection of STZ at a dose of 45-65 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
Acute Oral Toxicity Study (LD50 Determination)
This protocol is a general guideline for determining the acute oral toxicity of a compound.
-
Animal Model: Wistar rats (male and female, 8-12 weeks old).
-
Test Substance Administration: The test substance is administered orally by gavage in graded doses to different groups of fasted animals.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
Data Analysis: The LD50 value, the dose that causes mortality in 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and the efficacy of antidiabetic agents.
-
Animal Preparation: Animals are fasted overnight (12-16 hours) with free access to water.
-
Drug Administration: The test drug (e.g., this compound or a comparator) or vehicle is administered orally.
-
Glucose Challenge: After a specific period (e.g., 30 or 60 minutes) post-drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to determine the effect of the drug on glucose tolerance.[3]
Conclusion
This comparative guide provides a foundational understanding of this compound's therapeutic window in the context of other sulfonylureas based on available preclinical data. While a definitive, direct comparison is hampered by the lack of standardized, head-to-head in vivo studies, the compiled information offers valuable insights for researchers. The provided experimental protocols serve as a starting point for designing robust studies to further elucidate the comparative efficacy and safety of these important antidiabetic agents. Future research should aim to conduct direct comparative studies to establish a clearer hierarchy of therapeutic indices among sulfonylureas in relevant animal models.
References
- 1. Sulfonylureas: Assets in the past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H21N3O3S | CID 5503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. e-jarb.org [e-jarb.org]
- 4. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Tolazamide Pharmacodynamics Across Preclinical Research Species
A comprehensive guide for researchers and drug development professionals on the species-specific pharmacodynamic properties of the first-generation sulfonylurea, Tolazamide. This document synthesizes available experimental data to facilitate informed model selection and translational research.
This compound, an oral hypoglycemic agent, primarily exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells. However, its pharmacodynamic profile, including the magnitude of its effects and its influence on other physiological parameters, can vary significantly across different research species. This guide provides a comparative overview of this compound's pharmacodynamics, drawing from published experimental data to highlight key species-specific differences and similarities.
Comparative Efficacy in Glycemic Control
The primary pharmacodynamic endpoint for this compound is its ability to lower blood glucose levels. The following table summarizes the observed effects in various species.
| Species | Dose | Route of Administration | Key Findings | Reference |
| Mice (Normal) | 50 mg/kg | Intraperitoneal (Acute) | Increased 14C-2-deoxyglucose uptake in muscle and fat, accompanied by a transient elevation in insulin. | [1] |
| Mice (Obese) | 50 mg/kg | Intraperitoneal (Subchronic) | No significant effect on 14C-2-deoxyglucose uptake in fat or muscle tissue, nor on plasma insulin levels, suggesting potential resistance to treatment. | [1] |
| Dogs | Not Specified | Infusion | Caused a rise in plasma immunoreactive insulin (IRI) and subsequent hypoglycemia. | [2] |
| Ducks | 1 mg/kg/min | Infusion | Produced a prompt fall in plasma immunoreactive glucagon (IRG), a rise in plasma IRI, and a subsequent fall in plasma glucose. | [2] |
Mechanism of Action: Insulin and Glucagon Secretion
This compound's mechanism of action involves the modulation of pancreatic hormone secretion. While the stimulation of insulin release is a consistent finding, its effect on glucagon secretion appears to be species-dependent.
Signaling Pathway for this compound-Induced Insulin Secretion
Caption: this compound stimulates insulin secretion by binding to the SUR1 subunit of the KATP channel on pancreatic β-cells, leading to membrane depolarization and insulin exocytosis.
A key difference in the mechanism of action has been observed between avian and mammalian species. In ducks, this compound not only stimulates insulin secretion but also suppresses glucagon release.[2] In contrast, studies in dogs have shown that while this compound effectively increases insulin secretion, it does not significantly alter glucagon levels in either the pancreatic vein or the femoral artery.[2] This suggests a species-specific role of glucagon suppression in the overall hypoglycemic effect of sulfonylureas.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, the following experimental methodologies are provided.
In Vivo Glucose Uptake in Mice
-
Animals: Normal and genetically obese viable yellow mice.
-
Procedure:
-
Mice were administered this compound (50 mg/kg) or saline via intraperitoneal injection.
-
Following drug administration, 14C-2-deoxyglucose (a radiolabeled glucose analog) was injected.
-
After a specified time, tissue samples (gastrocnemius muscle and retroperitoneal fat) were collected.
-
Plasma samples were collected to measure insulin levels.
-
The amount of 14C-2-deoxyglucose in the tissues was quantified to determine glucose uptake.
-
-
Reference: [1]
Pancreatic Hormone Secretion in Ducks and Dogs
-
Animals: Ducks and dogs.
-
Procedure:
-
Animals were anesthetized.
-
A continuous infusion of this compound (1 mg/kg/min for ducks) or other sulfonylureas was administered.
-
Blood samples were collected from the pancreatic vein and a peripheral artery at various time points.
-
Plasma levels of immunoreactive insulin (IRI) and immunoreactive glucagon (IRG) were measured by radioimmunoassay.
-
Plasma glucose concentrations were also determined.
-
-
Reference: [2]
Experimental Workflow for Pancreatic Hormone Secretion Studies
Caption: A generalized workflow for studying the effects of this compound on pancreatic hormone secretion in animal models.
Extrapancreatic Effects
Beyond its primary effects on the pancreas, this compound may have extrapancreatic actions that contribute to its glucose-lowering effects. In vitro studies using rabbit myocardial membranes have shown that this compound can inhibit Ca2+-transporting ATPase activity.[3] This effect, which was not observed with the second-generation sulfonylurea glyburide, is thought to be mediated by interference with calmodulin binding.[3] The in vivo relevance of this finding across different species requires further investigation.
Conclusion
The pharmacodynamic profile of this compound exhibits notable species-specific variations. While the core mechanism of stimulating insulin secretion via KATP channel inhibition appears conserved, its impact on glucagon secretion and its efficacy in different disease models (e.g., obese mice) can differ. Researchers and drug development professionals should carefully consider these differences when selecting animal models for preclinical studies of sulfonylureas and when extrapolating findings to human populations. Further direct comparative studies across a wider range of species would be invaluable for a more complete understanding of this compound's pharmacodynamics.
References
Safety Operating Guide
Navigating the Disposal of Tolazamide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Tolazamide, tailored for researchers, scientists, and drug development professionals.
This compound, an oral hypoglycemic agent, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety. Adherence to federal, state, and local regulations is paramount. Unused, expired, or contaminated this compound is considered pharmaceutical waste and must be managed accordingly.[1][2][3]
Core Principles of Pharmaceutical Waste Management
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established regulations for the disposal of pharmaceutical waste.[1][3] A key principle is the prohibition of disposing of hazardous waste pharmaceuticals down the drain or into sewer systems.[4] While this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance, as state and local regulations may be more stringent.[3][4]
**Step-by-Step Disposal Protocol for this compound
For laboratory settings, a conservative and compliant approach is to manage all chemical waste, including non-hazardous pharmaceuticals, through a licensed hazardous waste vendor.
-
Segregation and Identification:
-
Isolate the this compound waste from other laboratory waste streams.
-
This includes expired tablets, unused formulations, and any materials significantly contaminated with the compound (e.g., weighing boats, contaminated gloves, or spill cleanup materials).
-
-
Containerization:
-
Place the segregated this compound waste into a designated, leak-proof, and clearly labeled waste container.
-
The container should be compatible with the physical form of the waste (solid or liquid).
-
Label the container clearly as "Non-Hazardous Pharmaceutical Waste for Incineration" and include "this compound."
-
-
Storage:
-
Store the waste container in a secure, designated area away from incompatible materials.
-
Ensure the storage area is well-ventilated and access is restricted to authorized personnel.
-
-
Disposal:
-
Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste management vendor.
-
Incineration is the preferred method for pharmaceutical waste to ensure complete destruction and prevent environmental release.[5]
-
Never dispose of this compound in the regular trash or down the drain.[4][6]
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal.
-
Retain all documentation provided by the waste management vendor, such as waste manifests.[4]
-
Quantitative Data Summary
| Parameter | Guideline | Regulatory Body |
| RCRA Hazardous Waste Generation | Varies by generator status (e.g., Very Small Quantity Generator: ≤ 1 kg of acute hazardous waste per month) | EPA |
| Container Residue for "Empty" Status | A container that held a hazardous waste is considered "empty" if all wastes have been removed that can be removed using commonly employed practices and no more than 1 inch of residue remains on the bottom, or no more than 3% by weight of the total capacity of the container remains. | EPA |
Note: These are general guidelines. Always consult your local and institutional regulations.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not published. The standard procedure is to follow the institutional and regulatory guidelines for chemical waste disposal, which prioritize containment and destruction via incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers must consult and comply with all applicable federal, state, local, and institutional regulations regarding pharmaceutical waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance and procedures.
References
Personal protective equipment for handling Tolazamide
This guide provides crucial safety protocols and logistical information for the handling and disposal of Tolazamide in a laboratory setting. Adherence to these procedures is vital for the safety of all researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound is a sulfonylurea compound primarily used as a hypoglycemic agent.[1] While effective in its therapeutic role, it is classified as a hazardous substance that can cause organ damage. The primary health hazard is associated with its potential to cause hypoglycemia (low blood sugar) upon overexposure.[2][3]
Hazard Classification:
| Hazard | Classification | GHS Hazard Statement | Signal Word |
| Specific target organ toxicity (single exposure) | Category 1 | H370: Causes damage to organs | Danger |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk.
Required PPE:
-
Gloves: Impervious gloves, such as nitrile gloves, are recommended to prevent skin contact.[4]
-
Eye Protection: Wear safety glasses or goggles to shield the eyes from potential splashes or dust particles.[4]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: In situations where airborne dust or aerosols may be generated (e.g., weighing or preparing solutions), a suitable respirator should be used.[4]
Handling and Storage Procedures
Safe Handling:
-
Avoid breathing dust, fumes, gas, mists, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Take precautionary measures against static discharge.
-
Fine particles, such as dust and mists, may pose a fire or explosion hazard.[4]
Storage:
-
Store in a tightly closed container at room temperature, away from heat, moisture, and direct light.[5]
-
Recommended storage temperatures are between 15°C and 30°C (59°F to 86°F).[6] Some sources may recommend storage at -20°C for long-term stability of research-grade material.[7]
Quantitative Data
| Property | Value |
| Molecular Weight | 311.40 g/mol [1] |
| Melting Point | 165°C to 173°C[8][9] |
| Solubility (in water at pH 6.0) | 27.8 mg / 100 mL[8][9] |
| Oral LD50 (mouse) | 1,000 mg/kg |
| Oral LD50 (rat) | >5 g/kg |
| Intraperitoneal LD50 (mouse) | 1 g/kg |
Emergency Procedures
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the affected area.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if necessary.[4]
-
Contain the spill using an absorbent material.
-
Carefully collect the spilled material and place it in a sealed, appropriately labeled container for disposal.[4]
-
Clean the spill area thoroughly.[4]
-
Avoid allowing the substance to enter sewers or surface and ground water.
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Eye Contact: Immediately flush with water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water. Use soap. Seek medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[4] An overdose can produce hypoglycemia.[2]
-
Inhalation: Remove the person to fresh air and keep them at rest. Seek immediate medical attention.[4]
Disposal Plan
Dispose of contaminated material as waste according to all applicable local, state, and federal regulations.
General Disposal Steps:
-
Segregation: Collect waste this compound and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and the name "this compound."
-
Storage: Store the waste container in a secure, designated hazardous waste accumulation area.
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash. For unused household medicine, the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed container, and then throwing it in the trash if a drug take-back location is not available.[10] However, for laboratory waste, professional disposal is required.
References
- 1. This compound | C14H21N3O3S | CID 5503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - this compound- this compound tablet [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]
- 7. caymanchem.com [caymanchem.com]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
